Calcium (S)-3-methyl-2-oxovalerate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;(3S)-3-methyl-2-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H10O3.Ca/c2*1-3-4(2)5(7)6(8)9;/h2*4H,3H2,1-2H3,(H,8,9);/q;;+2/p-2/t2*4-;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFSVYLXDCGPFY-SCGRZTRASA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)C(=O)[O-].CCC(C)C(=O)C(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)C(=O)[O-].CC[C@H](C)C(=O)C(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18CaO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199788 | |
| Record name | alpha-Keto-isoleucine calcium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51828-96-7 | |
| Record name | alpha-Keto-isoleucine calcium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051828967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Keto-isoleucine calcium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium (S)-3-methyl-2-oxovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.218 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM 3-METHYL-2-OXO-PENTANOATE, (3S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85RJ2N890T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Pivotal Role of Calcium (S)-3-methyl-2-oxovalerate in Isoleucine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the role of Calcium (S)-3-methyl-2-oxovalerate in isoleucine metabolism. As the calcium salt of the α-keto acid analogue of isoleucine, this compound stands at a critical juncture in the catabolism of this essential branched-chain amino acid (BCAA). This document details the enzymatic reactions governing its formation and degradation, presents quantitative data on enzyme kinetics and metabolite concentrations, and outlines detailed experimental protocols for the study of these processes. Furthermore, it elucidates the intricate signaling pathways, particularly the mTOR pathway, that are influenced by isoleucine and its metabolites, offering insights for researchers in metabolic diseases and drug development.
Introduction
(S)-3-methyl-2-oxovaleric acid, and its stable calcium salt, is the α-keto acid produced from the essential amino acid L-isoleucine in the initial step of its catabolism.[1][2][3] This process is a reversible transamination, making (S)-3-methyl-2-oxovalerate a key metabolic intermediate that can either be reaminated back to isoleucine or committed to irreversible degradation for energy production.[1] Its central position in the BCAA metabolic pathway makes it a crucial molecule for understanding the regulation of protein synthesis, energy homeostasis, and cellular signaling. Dysregulation of its metabolism is implicated in serious metabolic disorders, most notably Maple Syrup Urine Disease (MSUD).[2] This guide will provide an in-depth exploration of the biochemistry, regulation, and experimental investigation of this compound.
Isoleucine Catabolic Pathway
The breakdown of isoleucine is a multi-step process that begins in the mitochondria of various tissues, with skeletal muscle being a primary site for the initial transamination step due to high activity of the necessary enzyme.[4]
Formation of (S)-3-methyl-2-oxovalerate
The first and reversible step in isoleucine catabolism is the transfer of its amino group to α-ketoglutarate, yielding (S)-3-methyl-2-oxovalerate and glutamate.[1][4] This reaction is catalyzed by the enzyme branched-chain aminotransferase (BCAT) .[1][4] There are two isoforms of BCAT: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2).[5]
Oxidative Decarboxylation
Following its formation, (S)-3-methyl-2-oxovalerate is irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex .[5][6] This multi-enzyme complex is the rate-limiting step in BCAA catabolism and converts (S)-3-methyl-2-oxovalerate into 2-methylbutanoyl-CoA, releasing CO2 and reducing NAD+ to NADH.[6][7] The resulting acyl-CoA derivative then enters subsequent pathways to ultimately produce acetyl-CoA and propionyl-CoA, which can be utilized in the citric acid cycle for energy production.[7]
Quantitative Data
Enzyme Kinetic Parameters
The efficiency and substrate affinity of the key enzymes in isoleucine metabolism are critical for maintaining metabolic homeostasis. The following table summarizes available kinetic data for BCAT and BCKDH.
| Enzyme | Substrate | Organism/Tissue | Km (mM) | Vmax (units) | Reference |
| Branched-Chain Aminotransferase | L-Isoleucine | Rat Heart | 0.68 ± 0.03 | Not Specified | [8] |
| Branched-Chain α-Keto Acid Dehydrogenase | α-keto-β-methylvalerate (KMV) | Rat Liver | Not Specified | Not Specified | [9] |
Note: Specific Vmax values are often dependent on the specific experimental conditions and enzyme preparation purity, hence they are not always reported in a standardized manner.
Metabolite Concentrations
The physiological concentrations of isoleucine and its keto acid can vary depending on the tissue and nutritional state. The following table provides an overview of reported concentrations.
| Metabolite | Tissue/Fluid | Condition | Concentration (µM) | Reference |
| Isoleucine | Human Plasma | Healthy | 48.1 ± 9.2 (female) - 63.6 ± 13.0 (male) | [10] |
| Isoleucine | Human Muscle (intracellular) | Healthy | ~102 (calculated from vegetarian plasma levels) | [11][12] |
| α-keto-β-methylvalerate (KMV) | Rat Plasma | Control Diet | ~15 | [13] |
Experimental Protocols
Spectrophotometric Assay for Branched-Chain Aminotransferase (BCAT) Activity
This protocol is adapted from a method that measures the rate of NADH consumption in a coupled enzymatic reaction.[14]
Principle: The formation of (S)-3-methyl-2-oxovalerate from isoleucine is coupled to the reduction of this keto acid by a specific dehydrogenase, which oxidizes NADH to NAD+. The decrease in absorbance at 340 nm is monitored.[14][15]
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.5
-
L-Isoleucine solution: 50 mM in Assay Buffer
-
α-Ketoglutarate solution: 20 mM in Assay Buffer
-
NADH solution: 10 mM in Assay Buffer
-
D-2-hydroxyisocaproate dehydrogenase (coupling enzyme)
-
Sample containing BCAT activity (e.g., tissue homogenate)
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, L-isoleucine, α-ketoglutarate, and NADH in a cuvette.
-
Add the coupling enzyme to the mixture.
-
Initiate the reaction by adding the BCAT-containing sample.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes at a constant temperature (e.g., 37°C).
-
Calculate the rate of NADH consumption, which is proportional to the BCAT activity.
Radiochemical Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity
This protocol is based on the measurement of 14CO2 released from a radiolabeled substrate.[16]
Principle: The BCKDH complex catalyzes the decarboxylation of (S)-3-methyl-2-oxo[1-14C]valerate. The released 14CO2 is trapped and quantified by liquid scintillation counting.[16]
Reagents:
-
Assay Buffer: 30 mM potassium phosphate buffer, pH 7.4, containing 5 mM MgCl2, 2 mM thiamine pyrophosphate, 1 mM NAD+, 0.2 mM Coenzyme A, and 2 mM dithiothreitol.
-
(S)-3-methyl-2-oxo[1-14C]valerate solution.
-
2 M Perchloric acid (to stop the reaction).
-
CO2 trapping solution (e.g., hyamine hydroxide).
-
Scintillation cocktail.
Procedure:
-
In a sealed reaction vessel, combine the Assay Buffer and the BCKDH-containing sample (e.g., isolated mitochondria).
-
Initiate the reaction by injecting the radiolabeled substrate.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by injecting perchloric acid.
-
Allow the released 14CO2 to be trapped in the collection well for 60 minutes.
-
Transfer the trapping solution to a scintillation vial, add scintillation cocktail, and measure the radioactivity.
Signaling Pathways
The metabolism of branched-chain amino acids is intricately linked to cellular signaling pathways that control cell growth, proliferation, and protein synthesis. The mammalian target of rapamycin (mTOR) signaling pathway is a key player in this regulation.[17][18][19]
mTOR Signaling Pathway
BCAAs, particularly leucine, are potent activators of the mTOR complex 1 (mTORC1).[17] This activation is crucial for initiating protein synthesis. The availability of isoleucine and its metabolites can influence this pathway, thereby impacting cellular growth and function.[20]
Caption: Isoleucine metabolism and its influence on the mTOR signaling pathway.
Experimental Workflow for Studying Isoleucine Metabolism
A typical workflow for investigating the effects of a compound on isoleucine metabolism involves a combination of in vitro and in vivo studies.
Caption: A generalized experimental workflow for studying isoleucine metabolism.
Conclusion
This compound is a linchpin in isoleucine metabolism, connecting the reversible transamination of this essential amino acid to its irreversible catabolic fate. A thorough understanding of its biochemical transformations, the kinetics of the enzymes involved, and its influence on critical signaling pathways like mTOR is paramount for researchers in the fields of metabolic diseases, nutrition, and pharmacology. The experimental protocols and data presented in this guide offer a solid foundation for further investigations into the multifaceted role of this key metabolite and its potential as a therapeutic target or nutritional supplement.
References
- 1. Amino Acids Control Blood Glucose Levels through mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Methyl-2-oxovalerate | C6H9O3- | CID 4298878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. P. aeruginosa Metabolome Database: 2-Keto-3-methyl-valerate (PAMDB000605) [pseudomonas.umaryland.edu]
- 4. mdpi.com [mdpi.com]
- 5. The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of the whole-body metabolic fate of branched chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oslo-universitetssykehus.no [oslo-universitetssykehus.no]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. High branched-chain alpha-keto acid intake, branched-chain alpha-keto acid dehydrogenase activity, and plasma and brain amino acid and plasma keto acid concentrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 12. Isoleucine-to-valine substitutions support cellular physiology during isoleucine deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enzymatic method for determination of branched-chain amino acid aminotransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Spectrophometric assay for measuring branched-chain amino acid concentrations: application for measuring the sensitivity of protein metabolism to insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mTORC1 is involved in the regulation of branched‐chain amino acid catabolism in mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Branched-Chain Amino Acid Supplementation Alters the Abundance of Mechanistic Target of Rapamycin and Insulin Signaling Proteins in Subcutaneous Adipose Explants from Lactating Holstein Cows - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
mechanism of action of Calcium (S)-3-methyl-2-oxovalerate in cells
An In-depth Technical Guide on the Cellular Mechanism of Action of Calcium (S)-3-methyl-2-oxovalerate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, the calcium salt of the α-keto analogue of L-isoleucine, is a critical intermediate in the catabolism of branched-chain amino acids (BCAAs). Its mechanism of action is intrinsically linked to cellular nitrogen and energy metabolism. In therapeutic applications, particularly in nephrology, it serves as a nitrogen-free precursor to an essential amino acid, helping to mitigate the nitrogenous waste burden in patients with chronic kidney disease. In diagnostics, its accumulation is a hallmark of the inherited metabolic disorder Maple Syrup Urine Disease (MSUD). This guide provides a detailed examination of its cellular and molecular functions, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism: Integration into BCAA Catabolism
The primary mechanism of action of (S)-3-methyl-2-oxovalerate, also known as α-keto-β-methylvaleric acid (KMV), is its participation in the catabolic pathway of the essential amino acid L-isoleucine. This process involves two principal enzymatic steps that bridge amino acid metabolism with central energy production.
Step 1: Reversible Transamination
The first step is a reversible transamination reaction where L-isoleucine is converted to (S)-3-methyl-2-oxovalerate. This reaction is catalyzed by the enzyme Branched-Chain Aminotransferase (BCAT) .[1] During this process, the amino group from isoleucine is transferred to α-ketoglutarate, yielding glutamate.[1]
This reversibility is key to its therapeutic action; when supplied exogenously, (S)-3-methyl-2-oxovalerate can be reaminated to form L-isoleucine, utilizing available nitrogen from other sources, such as non-essential amino acids.[2] This process effectively recycles nitrogen, reducing the synthesis of urea.[2]
Two major isoforms of BCAT exist, distributing this metabolic step between different cellular compartments:
Step 2: Irreversible Oxidative Decarboxylation
Following its formation, (S)-3-methyl-2-oxovalerate is transported into the mitochondria, where it undergoes irreversible oxidative decarboxylation. This reaction is catalyzed by the Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) , a multi-enzyme complex located on the inner mitochondrial membrane.[3][4]
This step is the rate-limiting and committed step in BCAA catabolism.[5] The BCKDC complex converts (S)-3-methyl-2-oxovalerate into its corresponding acyl-CoA derivative, which then proceeds through several more steps before its carbon skeleton enters the Tricarboxylic Acid (TCA) cycle.[6]
The activity of the BCKDC complex is tightly regulated, primarily through a phosphorylation/dephosphorylation cycle, making it a critical control point in BCAA metabolism.[5][7]
Clinical Significance and Pathophysiology
Chronic Kidney Disease (CKD)
In patients with CKD, limiting dietary protein is crucial to reduce the accumulation of nitrogenous waste products. Ketoanalogues, including this compound, are prescribed alongside a low-protein diet.[2] They provide the essential carbon skeleton of isoleucine without the amino group.[8] Through the reversible BCAT-mediated reaction, the body synthesizes L-isoleucine from the ketoacid, consuming excess nitrogen and thereby lowering the production of urea.[2] This approach helps maintain nutrition while minimizing uremic toxin buildup.[2]
Maple Syrup Urine Disease (MSUD)
MSUD is an inherited metabolic disorder caused by a deficiency in the BCKDC enzyme complex.[9] This deficiency blocks the catabolism of all three BCAAs, leading to the accumulation of both BCAAs and their respective α-keto acids, including (S)-3-methyl-2-oxovalerate, in the blood, urine, and cerebrospinal fluid.[9] High levels of these metabolites are neurotoxic and cause severe neurological damage if untreated.[9] Therefore, (S)-3-methyl-2-oxovalerate is a key biomarker for the diagnosis and monitoring of MSUD.
References
- 1. This compound | 51828-96-7 | Benchchem [benchchem.com]
- 2. verification.fda.gov.ph [verification.fda.gov.ph]
- 3. scispace.com [scispace.com]
- 4. medlink.com [medlink.com]
- 5. Quantitative analysis of the whole-body metabolic fate of branched chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P. aeruginosa Metabolome Database: 3-Methyl-2-oxovaleric acid (PAMDB000141) [pseudomonas.umaryland.edu]
- 7. Activity state of the branched chain alpha-ketoacid dehydrogenase complex in heart, liver, and kidney of normal, fasted, diabetic, and protein-starved rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]
An In-depth Technical Guide to 3-Methyl-2-Oxovaleric Acid Calcium Salt: Discovery, History, and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-methyl-2-oxovaleric acid calcium salt, a key intermediate in the metabolism of the essential amino acid isoleucine. The history of this alpha-keto acid is intrinsically linked to the elucidation of branched-chain amino acid catabolism and the understanding of the rare metabolic disorder, Maple Syrup Urine Disease (MSUD). This document details the discovery, synthesis, and physicochemical properties of 3-methyl-2-oxovaleric acid calcium salt. It further explores its central role in metabolic pathways, the pathophysiology of MSUD, and its applications in scientific research. Detailed experimental protocols for its synthesis and analysis, along with visualizations of relevant biological pathways and experimental workflows, are provided to serve as a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and metabolic disease research.
Discovery and History
The discovery of 3-methyl-2-oxovaleric acid is interwoven with the study of amino acid metabolism and the investigation of inherited metabolic disorders. While a definitive, isolated discovery of the compound is not prominently documented, its identification and characterization were pivotal in understanding the catabolic pathway of isoleucine.
The historical timeline is largely associated with the research into Maple Syrup Urine Disease (MSUD), a rare autosomal recessive disorder. In the mid-20th century, the characteristic sweet odor of the urine of affected infants led to the investigation of the accumulating metabolites. Through the application of early analytical techniques such as paper chromatography, researchers were able to identify the buildup of branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine – and their corresponding α-keto acids in the biological fluids of MSUD patients[1][2]. 3-methyl-2-oxovaleric acid was identified as the α-keto acid derived from isoleucine[3][4].
The elucidation of the enzymatic defect in MSUD, a deficiency in the branched-chain α-keto acid dehydrogenase (BCKAD) complex, further solidified the role of 3-methyl-2-oxovaleric acid as a key metabolic intermediate[5][6][7]. The accumulation of this and other branched-chain keto acids was established as the primary cause of the severe neurological damage observed in untreated MSUD patients[3][8].
The synthesis of 3-methyl-2-oxovaleric acid and its salts, including the calcium salt, was subsequently developed for research purposes, enabling more detailed studies of its biochemical properties, metabolic fate, and pathological effects. A notable synthesis method for the calcium salt was detailed in a Chinese patent, providing a scalable process for its preparation[9].
Physicochemical Properties
The calcium salt of 3-methyl-2-oxovaleric acid is a stable, crystalline powder, making it a suitable form for research and potential therapeutic applications. Its properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂H₁₈CaO₆ | [10][11] |
| Molecular Weight | 298.35 g/mol | [10][11] |
| Appearance | White to off-white solid | [12] |
| Melting Point | >270°C (decomposes) | [12] |
| Solubility | Soluble in water, slightly soluble in methanol (with heating) | [12][13] |
| Storage | Hygroscopic, store at -20°C under inert atmosphere | [12] |
| CAS Number | 66872-75-1 | [10][11] |
Experimental Protocols
Synthesis of 3-Methyl-2-Oxovaleric Acid Calcium Salt
The following protocol is based on the method described in Chinese patent CN103044238A[9]. This process involves the reaction of diethyl oxalate with 2-methyl butyraldehyde in the presence of a sodium alkoxide, followed by hydrolysis, extraction, and salt formation with calcium chloride.
Materials:
-
Diethyl oxalate
-
2-Methyl butyraldehyde
-
Sodium methoxide solution (28% in methanol)
-
Sodium hydroxide solution (30% aqueous)
-
Hydrochloric acid
-
Methyl isobutyl ketone (MIBK)
-
Calcium chloride
-
Purified water
-
Organic solvent for refining (e.g., ethanol)
Procedure:
-
Reaction Setup: In a suitable reaction vessel under an inert atmosphere, add the sodium methoxide solution in methanol.
-
Addition of Reactants: While maintaining the temperature at approximately 25°C, slowly drip in diethyl oxalate. Stir the mixture for 30 minutes.
-
Aldol Condensation: Slowly add 2-methyl butyraldehyde to the reaction mixture and continue stirring for another 30 minutes.
-
Hydrolysis: Add the 30% sodium hydroxide solution to the mixture, ensuring the temperature does not exceed 25°C. Continue stirring for 5 hours.
-
Acidification and Extraction: Acidify the reaction mixture by adding hydrochloric acid. Extract the aqueous phase three times with methyl isobutyl ketone (MIBK).
-
Washing and pH Adjustment: Combine the organic extracts and wash with purified water. Adjust the pH of the aqueous layer to 5.8 with 30% sodium hydroxide solution and separate the layers. Repeat the washing and pH adjustment of the organic phase.
-
Salt Formation: Combine the aqueous layers and adjust the pH to 8.8 with 30% sodium hydroxide solution. Slowly add an aqueous solution of calcium chloride at a temperature not less than 20°C. Stir for 2 hours.
-
Isolation of Crude Product: Cool the mixture to 5°C and allow it to stand for 1 hour. Collect the precipitated crude 3-methyl-2-oxovaleric acid calcium salt by centrifugation or filtration.
-
Refining: Dissolve the crude product in 7-15 times its weight of purified water. Add an organic solvent (0-0.8 times the weight of the purified water) to induce recrystallization. Collect the refined product.
Expected Outcome: A white to off-white crystalline powder of racemic 3-methyl-2-oxovaleric acid calcium salt with a purity of >99% (as determined by HPLC).
Quantitative Analysis in Biological Samples
The quantification of 3-methyl-2-oxovaleric acid in biological fluids like plasma and urine is crucial for the diagnosis and monitoring of MSUD. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a common and sensitive method.
General Procedure Outline:
-
Sample Preparation:
-
Deproteinize plasma or serum samples using a suitable agent (e.g., methanol or tungstic acid).
-
Urine samples may require dilution.
-
Add an internal standard (e.g., an isotopically labeled analog of the analyte).
-
-
Derivatization (Optional but common for improved sensitivity and chromatography):
-
Chromatographic Separation:
-
Separate the derivatized analytes using a reversed-phase HPLC column.
-
-
Detection:
-
Detect and quantify the analyte using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
-
Metabolic Pathways and Biological Significance
3-Methyl-2-oxovaleric acid is a central metabolite in the catabolism of the branched-chain amino acid isoleucine.
Isoleucine Catabolic Pathway
The breakdown of isoleucine occurs primarily in the mitochondria of various tissues, with the liver being a major site.
Caption: The catabolic pathway of isoleucine.
The Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Complex
The BCKAD complex is a large, multi-enzyme complex located in the inner mitochondrial membrane. It catalyzes the irreversible oxidative decarboxylation of the α-keto acids derived from all three branched-chain amino acids[5][6][7]. The complex consists of three catalytic components:
-
E1 (α2β2 tetramer): A decarboxylase that requires thiamine pyrophosphate (TPP) as a cofactor.
-
E2 (transacylase): Contains a lipoic acid cofactor and transfers the acyl group to coenzyme A.
-
E3 (dihydrolipoamide dehydrogenase): A flavoprotein that reoxidizes the reduced lipoamide cofactor.
The activity of the BCKAD complex is tightly regulated by a phosphorylation/dephosphorylation cycle, controlled by a specific kinase (BCKDK) and phosphatase (PPM1K)[5].
Role in Pathophysiology: Maple Syrup Urine Disease (MSUD)
In individuals with MSUD, a genetic deficiency in any of the subunits of the BCKAD complex leads to its dysfunction[5][7]. This results in the accumulation of branched-chain amino acids and their corresponding α-keto acids, including 3-methyl-2-oxovaleric acid, in blood, urine, and cerebrospinal fluid[8][16].
The accumulation of these metabolites is highly neurotoxic and is responsible for the severe neurological symptoms of MSUD, which include lethargy, poor feeding, seizures, and developmental delay[1][3]. The exact mechanisms of neurotoxicity are multifactorial and are thought to involve:
-
Disruption of energy metabolism: The accumulated keto acids can interfere with mitochondrial function and the Krebs cycle[8].
-
Neurotransmitter imbalance: High levels of branched-chain amino acids can compete with the transport of other large neutral amino acids (like tryptophan and tyrosine) across the blood-brain barrier, leading to a deficiency of precursors for neurotransmitter synthesis[8].
-
Oxidative stress: The buildup of these metabolites can lead to the generation of reactive oxygen species, causing cellular damage.
The concentration of 3-methyl-2-oxovaleric acid and other branched-chain keto acids can increase 10- to 20-fold in the brains of MSUD patients[1].
Quantitative Data in MSUD Patients:
| Analyte | Condition | Concentration Range (μmol/L) | Reference(s) |
| Leucine | MSUD (at diagnosis) | 463 - 3962 | |
| Isoleucine | MSUD (at diagnosis) | 454 (average) | |
| Valine | MSUD (at diagnosis) | 550 (average) | |
| Alloisoleucine | MSUD | Undetectable to 254 | [17] |
| 3-Methyl-2-oxovaleric acid | MSUD | Significantly elevated | [18][19] |
Signaling Pathways and Future Research Directions
While the primary role of 3-methyl-2-oxovaleric acid is as a metabolic intermediate, emerging research suggests that metabolites can also act as signaling molecules. The direct signaling roles of 3-methyl-2-oxovaleric acid are still an active area of investigation.
The accumulation of this and other keto acids in MSUD clearly has profound effects on cellular function, suggesting that they may modulate various signaling pathways, although these are likely to be pathological consequences of high concentrations rather than physiological signaling roles at normal levels.
The calcium salt formulation of 3-methyl-2-oxovaleric acid is primarily for stability and ease of handling in research settings. There is currently no direct evidence to suggest a specific role for the calcium ion in the biological activity of the molecule beyond its function as a counter-ion.
Future research should focus on:
-
Elucidating the precise molecular mechanisms of neurotoxicity in MSUD.
-
Investigating potential direct signaling roles of 3-methyl-2-oxovaleric acid at physiological concentrations.
-
Exploring the therapeutic potential of modulating the isoleucine catabolic pathway in various diseases.
Experimental and Logical Workflow Diagrams
Caption: General workflow for the synthesis of 3-methyl-2-oxovaleric acid calcium salt.
Conclusion
3-Methyl-2-oxovaleric acid calcium salt is a compound of significant interest in the fields of biochemistry and medicine. Its history is a testament to the progress in our understanding of metabolic pathways and the genetic basis of disease. As a key metabolite in isoleucine catabolism, its accumulation serves as a critical biomarker for Maple Syrup Urine Disease. The availability of its stable calcium salt form facilitates further research into the pathophysiology of MSUD and the broader roles of branched-chain amino acid metabolism in health and disease. This technical guide provides a foundational resource for scientists and researchers, offering insights into the discovery, properties, and experimental considerations of this important molecule.
References
- 1. 3-Methyl-2-oxovaleric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]
- 4. P. aeruginosa Metabolome Database: 3-Methyl-2-oxovaleric acid (PAMDB000141) [pseudomonas.umaryland.edu]
- 5. google.com [google.com]
- 6. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 7. gosset.ai [gosset.ai]
- 8. Human Metabolome Database: Showing metabocard for 3-Methyl-2-oxovaleric acid (HMDB0000491) [hmdb.ca]
- 9. CN103044238A - Method for preparing calcium 3-methyl-2-oxovalerate - Google Patents [patents.google.com]
- 10. chemscene.com [chemscene.com]
- 11. scbt.com [scbt.com]
- 12. 3-METHYL-2-OXOVALERIC ACID CALCIUM SALT CAS#: 66393-67-7 [amp.chemicalbook.com]
- 13. glpbio.com [glpbio.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. 3-Methyl-2-oxovalerate | C6H9O3- | CID 4298878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Determination of (S)- and (R)-2-oxo-3-methylvaleric acid in plasma of patients with maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Diagnosis of an intermediate case of maple syrup urine disease: A case report - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Calcium (S)-3-methyl-2-oxovalerate in Maple Syrup Urine Disease: A Technical Guide
Introduction
Maple Syrup Urine Disease (MSUD) is an inherited metabolic disorder characterized by the deficiency of the branched-chain α-ketoacid dehydrogenase (BCKD) complex. This enzymatic deficiency disrupts the normal metabolism of the branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine – leading to their accumulation and the accumulation of their corresponding branched-chain α-ketoacids (BCKAs) in bodily fluids.[1] The buildup of these compounds, particularly leucine and its ketoacid, is neurotoxic and can lead to severe neurological damage, developmental delay, and a characteristic sweet odor of the urine, reminiscent of maple syrup.[1][2] One of the key metabolites that accumulates in MSUD is (S)-3-methyl-2-oxovalerate, the α-ketoacid derived from isoleucine. This technical guide provides an in-depth exploration of the relationship between Calcium (S)-3-methyl-2-oxovalerate and MSUD, targeting researchers, scientists, and drug development professionals.
Biochemical Pathway of Branched-Chain Amino Acid Catabolism
The catabolism of BCAAs is a multi-step mitochondrial process. The initial step for all three BCAAs is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs), which converts them into their respective α-ketoacids. The second, and rate-limiting, step is the irreversible oxidative decarboxylation of the BCKAs, catalyzed by the BCKD complex. A deficiency in this complex is the underlying cause of MSUD.
Below is a diagram illustrating the BCAA catabolic pathway and the point of disruption in MSUD.
References
Stereospecificity of (S)-3-Methyl-2-Oxovalerate in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-3-methyl-2-oxovalerate, a branched-chain α-keto acid (BCKA) derived from the essential amino acid L-isoleucine, plays a critical role in cellular metabolism. Its stereospecific interactions with key enzymes govern its metabolic fate and biological activity. Dysregulation of (S)-3-methyl-2-oxovalerate metabolism, particularly its accumulation, is a hallmark of the inherited metabolic disorder Maple Syrup Urine Disease (MSUD), leading to severe neurological damage. This technical guide provides a comprehensive overview of the stereospecificity of (S)-3-methyl-2-oxovalerate in biological systems, focusing on its metabolic pathways, enzymatic interactions, and implications in health and disease. We present quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols for its analysis, and an exploration of the signaling pathways affected by its accumulation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of metabolism, neurobiology, and therapeutic development.
Metabolic Pathway of (S)-3-Methyl-2-Oxovalerate
(S)-3-methyl-2-oxovalerate is an intermediate in the catabolism of L-isoleucine. The initial and reversible step is the transamination of L-isoleucine, catalyzed by branched-chain aminotransferases (BCATs), to form (S)-3-methyl-2-oxovalerate. Subsequently, the branched-chain α-keto acid dehydrogenase complex (BCKDC), a multi-enzyme complex located in the inner mitochondrial membrane, catalyzes the irreversible oxidative decarboxylation of (S)-3-methyl-2-oxovalerate.
Figure 1: Metabolic pathway of (S)-3-methyl-2-oxovalerate.
Quantitative Data
Enzyme Kinetics
The stereospecificity of the enzymes involved in (S)-3-methyl-2-oxovalerate metabolism is critical. While comprehensive kinetic data for the human enzymes with specific stereoisomers are not fully available in all literature, the following tables summarize the known quantitative information.
| Enzyme | Substrate | Organism/Tissue | Km (µM) | Vmax (nmol/min/mg protein) | Reference(s) |
| Branched-chain Aminotransferase (BCAT) | L-Isoleucine | Tomato | 160 ± 20 | 1.3 ± 0.1 | [1] |
| L-Leucine | Tomato | 130 ± 10 | 2.3 ± 0.1 | [1] | |
| L-Valine | Tomato | 430 ± 40 | 1.0 ± 0.1 | [1] |
Table 1: Kinetic Parameters of Branched-chain Aminotransferase (BCAT).
| Enzyme | Substrate | Organism/Tissue | Km (mM) | Notes | Reference(s) |
| Branched-chain α-keto acid Dehydrogenase Complex (BCKDC) | α-Ketoisovalerate (from Valine) | Rat Heart | 0.25 | Concentration needed to activate BCKDC to 50% of total activity. | [2] |
| α-Ketoisocaproate (from Leucine) | Rat Heart | 0.07 | Concentration needed to activate BCKDC to 50% of total activity. | [2] | |
| α-Keto-β-methylvalerate (from Isoleucine) | Rat Heart | 0.10 | Concentration needed to activate BCKDC to 50% of total activity. | [2] | |
| α-Ketoisovalerate | Thiamin-responsive MSUD fibroblasts | 7 (without TPP) | The apparent Km for the substrate is significantly higher in this disease state, indicating lower enzyme affinity. The addition of the cofactor thiamin pyrophosphate (TPP) lowers the Km to 4 mM.[3] | [3] | |
| α-Ketoisovalerate | Normal fibroblasts | 0.05 | [3] |
Metabolite Concentrations
The concentration of (S)-3-methyl-2-oxovalerate is significantly elevated in individuals with MSUD.
| Metabolite | Condition | Fluid | Concentration Range (µmol/L) | Reference(s) |
| 3-Methyl-2-oxovaleric acid | Healthy | Plasma | Not typically detected or very low | [4] |
| MSUD (treated) | Plasma | Variable, can be elevated | [4][5] | |
| MSUD (untreated) | Plasma | Significantly elevated | [4][5] | |
| 3-Methyl-2-oxovaleric acid | Healthy | Urine | 2.2 (0.4–4.8) mmol/mol creatinine | [1] |
| MSUD (untreated) | Urine | Significantly elevated | [6][7] | |
| Alloisoleucine | Healthy | Plasma | Not detected | [5] |
| MSUD | Plasma | Significantly elevated | [5] |
Table 3: Concentrations of 3-Methyl-2-oxovaleric Acid and Alloisoleucine in Health and Disease. Note: The presence of alloisoleucine, a diastereomer of isoleucine, is a pathognomonic marker for MSUD, arising from the transamination of the (R)-enantiomer of 3-methyl-2-oxovalerate.[4]
Experimental Protocols
Spectrophotometric Assay for Branched-chain Aminotransferase (BCAT) Activity
This continuous 96-well plate assay measures the transamination of L-leucine to α-ketoisocaproate, which is then reduced back to L-leucine by leucine dehydrogenase, leading to the oxidation of NADH.[8]
Reagents:
-
Assay Buffer: 100 mM Tris/HCl, pH 8.5
-
L-Leucine solution
-
α-Ketoglutarate solution
-
NADH solution
-
Leucine Dehydrogenase
-
Ammonium Chloride solution
-
GTP solution (to inhibit glutamate dehydrogenase interference)
-
Enzyme extract or purified BCAT
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, α-ketoglutarate, NADH, leucine dehydrogenase, ammonium chloride, and GTP.
-
Add the enzyme sample (tissue homogenate or purified enzyme) to the wells of a 96-well plate.
-
Initiate the reaction by adding L-leucine.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
Calculate the rate of NADH oxidation, which is proportional to the BCAT activity. A blank reaction without leucine dehydrogenase can be used to correct for any background NADH oxidation.[8]
Branched-chain α-keto acid Dehydrogenase (BCKDC) Activity Assay using a 13C-labeled Substrate
This highly sensitive method measures the release of 13CO2 from a 13C-labeled BCKA substrate.[9]
Reagents:
-
Assay Buffer: 30 mM potassium phosphate buffer (pH 7.4), 5 mM MgCl2, 2 mM TPP, 1 mM NAD+, 0.2 mM CoA, 2 mM DTT.
-
α-Keto[1-13C]isocaproate solution (or other 13C-labeled BCKA).
-
Enzyme extract (e.g., mitochondrial preparation).
-
Stopping Solution: 2 M Perchloric acid.
-
Internal Standard: K213CO3 solution of known concentration.
Procedure:
-
Prepare the reaction mixture in a sealed vial containing the Assay Buffer and the enzyme extract.
-
Initiate the reaction by adding the α-keto[1-13C]isocaproate solution.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by injecting the Stopping Solution.
-
Add a known amount of the K213CO3 internal standard.
-
Analyze the headspace gas for the ratio of 13CO2 to 12CO2 using gas chromatography-isotope ratio mass spectrometry (GC-IRMS).
-
Calculate the amount of 13CO2 produced, which is directly proportional to the BCKDC activity.[9]
Chiral Separation of 3-Methyl-2-Oxovalerate Enantiomers by HPLC
This method allows for the separation and quantification of the (S) and (R) enantiomers of 3-methyl-2-oxovalerate. The keto acids are often derivatized to enhance detection.
Sample Preparation:
-
Deproteinize plasma or urine samples with an acid (e.g., perchloric acid).
-
Separate the α-keto acids from amino acids using cation-exchange chromatography.[10]
-
Derivatize the α-keto acids with a fluorescent labeling agent such as 1,2-diamino-4,5-methylenedioxybenzene (DMB).
HPLC Conditions:
-
Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) or macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC V) are commonly used.[11][12][13]
-
Mobile Phase: The mobile phase composition is crucial for achieving separation and depends on the column used.
-
Normal Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier like 2-propanol or ethanol.[12] Additives such as trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) may be required.[14]
-
Reversed Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile or methanol.[11]
-
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV or fluorescence detection, depending on the derivatization agent used.
Workflow for Method Development: A systematic screening of different chiral columns and mobile phase compositions is often necessary to achieve optimal separation.
Figure 2: Workflow for chiral HPLC method development.
Signaling Pathways and Neurotoxicity
The accumulation of (S)-3-methyl-2-oxovalerate and other BCKAs in MSUD is neurotoxic. The primary mechanisms of this neurotoxicity involve excitotoxicity mediated by glutamate receptors and oxidative stress.
Disruption of Glutamate Signaling
High concentrations of BCKAs can interfere with glutamate metabolism and signaling in the brain.[15] This can lead to an imbalance in excitatory neurotransmission. While direct interaction studies with (S)-3-methyl-2-oxovalerate are limited, other α-keto acids have been shown to modulate the activity of NMDA and AMPA receptors, key players in glutamatergic signaling.[15][16]
-
NMDA Receptors: Activation of NMDA receptors is crucial for synaptic plasticity, but overactivation can lead to excitotoxicity and neuronal cell death. Some studies suggest that α-keto acids can potentiate NMDA receptor activity, contributing to neuronal damage.[16]
-
AMPA Receptors: These receptors mediate fast excitatory synaptic transmission. Modulation of AMPA receptor function by auxiliary subunits and other molecules is critical for normal brain function.[17][18] Alterations in the cellular environment due to high BCKA levels could indirectly affect AMPA receptor trafficking and function.
Figure 3: Potential disruption of glutamate signaling by (S)-3-methyl-2-oxovalerate.
Induction of Oxidative Stress
The accumulation of BCKAs can lead to mitochondrial dysfunction and the overproduction of reactive oxygen species (ROS), resulting in oxidative stress.[15] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and activate cell death pathways.
The precise molecular mechanisms by which (S)-3-methyl-2-oxovalerate induces ROS production are still under investigation but may involve:
-
Inhibition of mitochondrial respiratory chain complexes.
-
Depletion of cellular antioxidants such as glutathione.
Figure 4: Induction of oxidative stress by (S)-3-methyl-2-oxovalerate.
Impact on mTOR and Insulin Signaling
Emerging evidence suggests that branched-chain amino acids and their metabolites can modulate the mTOR (mammalian target of rapamycin) and insulin signaling pathways. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.[4] Dysregulation of BCAA metabolism has been linked to insulin resistance. While the specific stereospecific effects of (S)-3-methyl-2-oxovalerate on these pathways are an active area of research, it is plausible that its accumulation contributes to the broader metabolic dysregulation seen in conditions like MSUD.
Conclusion and Future Directions
The stereospecificity of (S)-3-methyl-2-oxovalerate is a critical determinant of its biological activity and metabolic fate. The stereoselective nature of the enzymes involved in its metabolism, particularly BCAT and BCKDC, ensures the proper flow of metabolites through the isoleucine catabolic pathway. The accumulation of (S)-3-methyl-2-oxovalerate, as seen in MSUD, has profound pathological consequences, primarily due to its neurotoxic effects.
Future research should focus on:
-
Elucidating the precise kinetic parameters of human BCKDC for the (S) and (R) enantiomers of 3-methyl-2-oxovalerate.
-
Identifying the specific molecular targets of (S)-3-methyl-2-oxovalerate within the glutamate receptor and oxidative stress signaling pathways.
-
Developing stereospecific therapeutic strategies for MSUD that target the metabolism or neurotoxic effects of (S)-3-methyl-2-oxovalerate.
A deeper understanding of the stereospecific aspects of (S)-3-methyl-2-oxovalerate metabolism will be instrumental in the development of novel diagnostic and therapeutic approaches for MSUD and other related metabolic disorders. This knowledge is also crucial for drug development professionals, as off-target effects on BCAA metabolism can have significant physiological consequences.
References
- 1. journals.plos.org [journals.plos.org]
- 2. High branched-chain alpha-keto acid intake, branched-chain alpha-keto acid dehydrogenase activity, and plasma and brain amino acid and plasma keto acid concentrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiamin-responsive maple-syrup-urine disease: decreased affinity of the mutant branched-chain alpha-keto acid dehydrogenase for alpha-ketoisovalerate and thiamin pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]
- 7. 3-Methyl-2-oxovaleric - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 8. A continuous 96-well plate spectrophotometric assay for branched-chain amino acid aminotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of branched-chain alpha-keto acid dehydrogenase complex activity in rat tissues using alpha-keto[1-13C]isocaproate as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of R- and S-3-methyl-2-oxopentanoate enantiomers in human plasma: suitable method for label enrichment analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ymc.co.jp [ymc.co.jp]
- 13. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 14. researchgate.net [researchgate.net]
- 15. Role of Reactive Oxygen Species in the Neurotoxicity of Environmental Agents Implicated in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medlink.com [medlink.com]
- 17. Modulation of AMPA receptor function by auxiliary subunits | springermedicine.com [springermedicine.com]
- 18. Functional modulation of AMPA receptors by transmembrane AMPA receptor regulatory proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic Synthesis of (S)-3-Methyl-2-Oxovalerate from Isoleucine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic conversion of L-isoleucine to (S)-3-methyl-2-oxovalerate, a key intermediate in various metabolic pathways and a valuable chiral building block in the synthesis of pharmaceuticals. This document details the core enzymatic reaction, presents quantitative data from various microbial sources, outlines detailed experimental protocols, and provides visual representations of the biochemical pathway and experimental workflows.
Core Reaction: Transamination of L-Isoleucine
The enzymatic conversion of L-isoleucine to (S)-3-methyl-2-oxovalerate is primarily catalyzed by the enzyme branched-chain amino acid aminotransferase (BCAT) , also systematically known as L-isoleucine:2-oxoglutarate aminotransferase (EC 2.6.1.42).[1][2][3] This reversible reaction involves the transfer of an amino group from L-isoleucine to an α-keto acid acceptor, most commonly α-ketoglutarate (2-oxoglutarate). The reaction yields (S)-3-methyl-2-oxovalerate and L-glutamate.[1][3] This transamination is the initial step in the catabolism of branched-chain amino acids (BCAAs), which include isoleucine, leucine, and valine.[4][5][6]
The reaction can be summarized as follows:
L-Isoleucine + 2-Oxoglutarate ⇌ (S)-3-Methyl-2-oxovalerate + L-Glutamate
This enzymatic transformation is a crucial step in both the biosynthesis and degradation of branched-chain amino acids.[1][7] The enzyme utilizes pyridoxal 5'-phosphate (PLP) as a cofactor to facilitate the amino group transfer.[1]
Quantitative Data on Branched-Chain Amino Acid Aminotransferases (BCATs)
The kinetic properties and optimal conditions for BCATs vary depending on the microbial source. Below is a summary of key quantitative data from studies on BCATs from different microorganisms.
| Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Reference |
| Helicobacter pylori NCTC 11637 | L-Isoleucine | 0.34 | 27.3 | 8.0 | 37 | [8] |
| 2-Oxoglutarate | 0.085 | [8] | ||||
| Lactobacillus paracasei subsp. paracasei CHCC 2115 | L-Isoleucine | Not specified | Not specified | 7.3 | 43 | [9][10] |
| Lactococcus lactis | L-Isoleucine | Not specified | Not specified | Not specified | Not specified | [11] |
| Thermoproteus tenax | L-Alanine | Not specified | Not specified | 8.0 (at 55°C) | 55 | [12] |
Note: The Vmax for Helicobacter pylori BCAT was exceptionally high, indicating a very active enzyme.[8] The enzyme from Lactobacillus paracasei demonstrated activity under conditions relevant to cheese ripening (pH 5.2, 4% NaCl).[9][10] The Lactococcus lactis BcaT is responsible for 90% of the total isoleucine aminotransferase activity in the cell.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the enzymatic conversion of isoleucine to (S)-3-methyl-2-oxovalerate.
Purification of Branched-Chain Amino Acid Aminotransferase
The following is a general protocol for the purification of BCAT from bacterial sources, based on methods described for Helicobacter pylori and Lactobacillus paracasei.[8][9][10]
Materials:
-
Bacterial cell pellet
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 1 mM β-mercaptoethanol, and protease inhibitors)
-
Lysozyme
-
DNase I
-
Chromatography resins (e.g., Anion exchange, Affinity, Hydrophobic interaction)
-
Chromatography system (e.g., FPLC or HPLC)
-
Bradford reagent for protein quantification
-
SDS-PAGE reagents and equipment
Procedure:
-
Cell Lysis: Resuspend the bacterial cell pellet in lysis buffer. Add lysozyme and incubate on ice to facilitate cell wall breakdown. Sonicate the suspension to complete cell disruption. Add DNase I to reduce viscosity from released DNA.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to remove cell debris. Collect the supernatant containing the soluble proteins.
-
Anion Exchange Chromatography: Load the clarified supernatant onto an anion exchange column (e.g., Q-Sepharose) pre-equilibrated with a low-salt buffer. Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl). Collect fractions and assay for BCAT activity.
-
Affinity Chromatography: Pool the active fractions and apply them to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or a specific ligand-based resin). Wash the column to remove non-specifically bound proteins. Elute the target enzyme using a specific eluent (e.g., imidazole for His-tagged proteins).
-
Hydrophobic Interaction Chromatography: Further purify the enzyme by applying the eluted fractions to a hydrophobic interaction column (e.g., Phenyl-Sepharose). Load the sample in a high-salt buffer and elute with a decreasing salt gradient.
-
Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE. A single band corresponding to the expected molecular weight of BCAT indicates successful purification.
-
Protein Quantification: Determine the protein concentration of the purified enzyme using the Bradford assay or by measuring absorbance at 280 nm.
Enzymatic Activity Assay
The activity of BCAT can be determined using various methods, including spectrophotometric and radioisotope-based assays.
3.2.1. Spectrophotometric Assay
This continuous assay couples the formation of the branched-chain 2-oxo acid to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[12][13]
Materials:
-
Purified BCAT enzyme
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
L-Isoleucine solution
-
2-Oxoglutarate solution
-
Pyridoxal 5'-phosphate (PLP) solution
-
NADH solution
-
Coupling enzyme: D-2-hydroxyisocaproate dehydrogenase
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, L-isoleucine, 2-oxoglutarate, PLP, and NADH.
-
Add the coupling enzyme, D-2-hydroxyisocaproate dehydrogenase.
-
Initiate the reaction by adding a small amount of the purified BCAT enzyme.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time.
-
Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH (6220 M-1cm-1). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
3.2.2. Radioisotope Assay
This highly sensitive method uses radiolabeled isoleucine to track the formation of the corresponding α-keto acid.[14]
Materials:
-
Purified BCAT enzyme
-
Assay buffer
-
Radioactively labeled L-isoleucine (e.g., 14C-isoleucine)
-
2-Oxoglutarate solution
-
p-Nitrophenylhydrazine solution
-
Toluene-based scintillation liquid
-
Liquid scintillation counter
Procedure:
-
Set up a reaction mixture containing assay buffer, 2-oxoglutarate, and radioactively labeled L-isoleucine.
-
Start the reaction by adding the BCAT enzyme and incubate at the optimal temperature.
-
Stop the reaction at various time points.
-
Convert the radioactive oxoacid product to its p-nitrophenylhydrazone derivative by adding p-nitrophenylhydrazine.
-
Extract the hydrazone derivative into a toluene-based scintillation liquid.
-
Measure the radioactivity in the toluene layer using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of product formed.
Visualizations
Enzymatic Reaction Pathway
Caption: Enzymatic conversion of L-isoleucine to (S)-3-methyl-2-oxovalerate.
Experimental Workflow for BCAT Purification and Analysis
Caption: General workflow for purification and analysis of BCAT.
References
- 1. uniprot.org [uniprot.org]
- 2. L-isoleucine-2-oxoglutarate transaminase activity [maayanlab.cloud]
- 3. ModelSEED [modelseed.org]
- 4. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]
- 7. Leucine transaminase - Wikipedia [en.wikipedia.org]
- 8. Purification of branched-chain amino acid aminotransferase from Helicobacter pylori NCTC 11637 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification and characterization of a branched-chain amino acid aminotransferase from Lactobacillus paracasei subsp. paracasei CHCC 2115 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Frontiers | Substrate specificity of branched chain amino acid aminotransferases: The substitution of glycine to serine in the active site determines the substrate specificity for α-ketoglutarate [frontiersin.org]
- 13. Enzymatic method for determination of branched-chain amino acid aminotransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Branched-chain-amino-acid aminotransferase assay using radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Calcium (S)-3-methyl-2-oxovalerate and its Interplay with Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of Calcium (S)-3-methyl-2-oxovalerate and its intricate relationship with mitochondrial function. (S)-3-methyl-2-oxovalerate, the alpha-keto acid analog of the essential amino acid isoleucine, plays a pivotal role in cellular energy metabolism. This document consolidates available data on its metabolic fate, its influence on mitochondrial respiration, reactive oxygen species (ROS) production, and relevant signaling pathways. Detailed experimental protocols for assessing these mitochondrial parameters are provided, alongside quantitative data from relevant studies. Visual diagrams of key pathways and experimental workflows are included to facilitate a deeper understanding of the subject matter. This guide is intended to serve as a valuable resource for researchers and professionals in drug development investigating the therapeutic potential and metabolic implications of this compound.
Introduction
This compound, also known as the calcium salt of α-keto-β-methylvaleric acid, is a key metabolic intermediate in the catabolism of the branched-chain amino acid (BCAA) isoleucine[1]. BCAAs and their corresponding branched-chain α-keto acids (BCKAs) are not only essential building blocks for proteins but also act as significant signaling molecules, particularly in the context of metabolic health and disease[1]. The metabolism of (S)-3-methyl-2-oxovalerate is intrinsically linked to mitochondrial function, as its oxidative decarboxylation occurs within the mitochondrial matrix, feeding into the tricarboxylic acid (TCA) cycle[1].
Disruptions in BCAA and BCKA metabolism are implicated in several metabolic disorders, most notably Maple Syrup Urine Disease (MSUD), which is caused by a deficiency in the branched-chain α-keto acid dehydrogenase (BCKD) complex[1]. This leads to the accumulation of BCKAs, including (S)-3-methyl-2-oxovalerate, with resulting neurotoxicity and metabolic disturbances. Conversely, there is growing interest in the therapeutic potential of BCKAs, including their role in nitrogen-sparing therapies for chronic kidney disease.
Understanding the precise effects of this compound on mitochondrial bioenergetics is crucial for elucidating its physiological roles and pathological implications. This guide aims to provide a detailed examination of these effects, supported by experimental evidence and methodologies.
Metabolic Pathway of (S)-3-methyl-2-oxovalerate
The catabolism of isoleucine to propionyl-CoA and acetyl-CoA involves a series of enzymatic reactions, with (S)-3-methyl-2-oxovalerate as a key intermediate. The initial step is a reversible transamination, followed by an irreversible oxidative decarboxylation within the mitochondria.
Effects on Mitochondrial Respiration
Branched-chain keto acids have been shown to modulate mitochondrial oxygen consumption. Studies on isolated mitochondria suggest that BCKAs can inhibit respiration when pyruvate is the substrate, pointing towards an interaction with the mitochondrial pyruvate carrier (MPC).
Quantitative Data on Mitochondrial Oxygen Consumption
The following table summarizes data from a study investigating the effect of a branched-chain keto acid mixture (BCKA-Na), which includes the sodium salt of (S)-3-methyl-2-oxovalerate, on the oxygen consumption rate (OCR) of isolated liver mitochondria.
| Substrate | Treatment | Maximum Respiration (pmol O2/min/µg protein) | % of Control | Reference |
| Pyruvate (10 mM) + Malate (2 mM) | NaCl (Control) | 100 ± 10 | 100% | [2] |
| Pyruvate (10 mM) + Malate (2 mM) | BCKA-Na (100 µM) | 60 ± 8 | 60% | [2] |
| Glutamate (10 mM) + Malate (2 mM) | NaCl (Control) | 95 ± 9 | 100% | [2] |
| Glutamate (10 mM) + Malate (2 mM) | BCKA-Na (100 µM) | 93 ± 11 | ~98% | [2] |
Data are presented as mean ± SEM. BCKA-Na represents a mixture of the sodium salts of α-ketoisocaproate, α-keto-β-methylvalerate, and α-ketoisovalerate.
The data indicates that BCKAs significantly suppress mitochondrial respiration supported by pyruvate, but not by glutamate. This suggests that the inhibitory effect is not on the electron transport chain itself, but rather on the transport of pyruvate into the mitochondria via the MPC.
Role in Reactive Oxygen Species (ROS) Modulation
(S)-3-methyl-2-oxovalerate has demonstrated antioxidant properties by reducing the levels of reactive oxygen species. This effect has been observed in various cell types under conditions of oxidative stress.
Studies have shown that α-keto-β-methyl-n-valeric acid can diminish ROS induced by hydrogen peroxide (H₂O₂), oxygen/glucose deprivation, or 3-morpholinosydnonimine (SIN-1) in PC12 cells, primary neuronal cultures, and fibroblasts[3]. This suggests a direct ROS scavenging activity or an indirect effect on ROS-producing enzymes.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on mitochondrial function.
Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol is adapted for the analysis of isolated mitochondria.
Materials:
-
Seahorse XF24 or XF96 Extracellular Flux Analyzer
-
Seahorse XF Cell Culture Microplates
-
Mitochondrial Assay Solution (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, and 0.2% fatty acid-free BSA, pH 7.2
-
Substrates: Pyruvate, Malate, Glutamate
-
This compound stock solution
-
Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone, Antimycin A
-
Isolated mitochondria
Procedure:
-
Preparation:
-
Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight at 37°C in a non-CO₂ incubator.
-
Prepare fresh MAS and substrate solutions on the day of the experiment.
-
-
Mitochondria Plating:
-
Thaw isolated mitochondria on ice.
-
Resuspend mitochondria in cold MAS at the desired concentration (e.g., 10 µg of mitochondrial protein per well).
-
Add the mitochondrial suspension to each well of the Seahorse XF microplate.
-
Centrifuge the plate at 2,000 x g for 20 minutes at 4°C to adhere the mitochondria to the bottom of the wells.
-
Add warm (37°C) MAS containing the desired substrates (e.g., 10 mM pyruvate and 2 mM malate) to each well.
-
-
Treatment:
-
Prepare different concentrations of this compound in MAS.
-
Load the compound into the appropriate ports of the sensor cartridge.
-
-
Seahorse Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Load the cell plate into the analyzer and initiate the protocol.
-
The protocol typically involves sequential injections of:
-
This compound or vehicle control.
-
ADP to stimulate State 3 respiration.
-
Oligomycin to inhibit ATP synthase and measure State 4o respiration (proton leak).
-
FCCP to uncouple respiration and measure maximal respiratory capacity.
-
Rotenone and Antimycin A to inhibit Complex I and III, respectively, and measure non-mitochondrial oxygen consumption.
-
-
-
Data Analysis:
-
Normalize OCR data to the amount of mitochondrial protein per well.
-
Calculate basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and proton leak.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of the fluorescent dye JC-1.
Materials:
-
Fluorescence microscope or plate reader
-
JC-1 dye
-
Cell culture medium
-
This compound
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization
-
Cultured cells of interest
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a suitable format (e.g., 96-well plate or chamber slides).
-
Treat cells with various concentrations of this compound for the desired duration. Include a vehicle control and a positive control (CCCP).
-
-
JC-1 Staining:
-
Prepare a working solution of JC-1 in pre-warmed cell culture medium (typically 1-10 µM).
-
Remove the treatment medium from the cells and add the JC-1 staining solution.
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the staining solution and wash the cells once or twice with pre-warmed phosphate-buffered saline (PBS) or cell culture medium.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope with filters for green (monomeric JC-1, indicating low ΔΨm) and red (J-aggregates, indicating high ΔΨm) fluorescence.
-
Alternatively, measure the fluorescence intensity in a plate reader.
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
Drug Development Implications
The dual role of (S)-3-methyl-2-oxovalerate as a key metabolite and a potential modulator of mitochondrial function presents several avenues for drug development.
-
Metabolic Disorders: For conditions like MSUD where BCKAs accumulate, understanding their inhibitory effects on mitochondrial targets such as the MPC is crucial for developing therapeutic strategies aimed at mitigating cellular energy deficits.
-
Neurodegenerative Diseases: The antioxidant properties of (S)-3-methyl-2-oxovalerate suggest its potential as a neuroprotective agent in diseases characterized by oxidative stress.
-
Chronic Kidney Disease: The use of keto analogues of essential amino acids, including (S)-3-methyl-2-oxovalerate, in low-protein diets for patients with chronic kidney disease is an established therapeutic approach. A deeper understanding of their mitochondrial effects could lead to improved formulations and patient outcomes.
Conclusion
This compound is a multifaceted molecule with significant implications for mitochondrial function. While its role in isoleucine catabolism is well-established, emerging evidence highlights its ability to modulate mitochondrial respiration and act as an antioxidant. Further research is warranted to fully elucidate the dose-dependent effects of this compound on mitochondrial bioenergetics and to explore its therapeutic potential in a range of metabolic and neurodegenerative diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of this important metabolic intermediate.
References
- 1. This compound | 51828-96-7 | Benchchem [benchchem.com]
- 2. Branched-chain keto acids inhibit mitochondrial pyruvate carrier and suppress gluconeogenesis in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alpha-keto-beta-methyl-n-valeric acid diminishes reactive oxygen species and alters endoplasmic reticulum Ca(2+) stores - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Uptake and Transport of Calcium (S)-3-methyl-2-oxovalerate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (S)-3-methyl-2-oxovalerate, the calcium salt of the branched-chain keto acid (BCKA) (S)-3-methyl-2-oxovaleric acid (also known as α-keto-β-methylvalerate), is a key metabolic intermediate in the catabolism of the essential amino acid isoleucine.[1] Its role in cellular metabolism and its therapeutic applications, particularly in the management of chronic kidney disease, have garnered significant interest. Understanding the mechanisms governing its entry into cells is paramount for elucidating its physiological functions and optimizing its therapeutic efficacy. This technical guide provides a comprehensive overview of the current knowledge on the cellular uptake and transport of (S)-3-methyl-2-oxovalerate, with a focus on the transporters involved, kinetic parameters, and detailed experimental protocols for its study.
Core Concepts: Cellular Transport of (S)-3-methyl-2-oxovalerate
The cellular uptake of (S)-3-methyl-2-oxovalerate is primarily mediated by a family of proton-coupled monocarboxylate transporters (MCTs). These transporters facilitate the movement of monocarboxylates, such as lactate, pyruvate, and ketone bodies, across biological membranes. The transport of (S)-3-methyl-2-oxovaleric acid is, therefore, intrinsically linked to the expression and activity of MCT isoforms in different cell types.
The Monocarboxylate Transporter (MCT) Family
The MCT family, encoded by the SLC16A gene family, consists of 14 members. Of these, MCT1 (SLC16A1), MCT2 (SLC16A7), and MCT4 (SLC16A3) are the most well-characterized in the context of monocarboxylate transport.[2][3] These transporters exhibit distinct substrate affinities and tissue distribution, which dictates their specific physiological roles.
-
MCT1: A ubiquitously expressed transporter with a moderate affinity for monocarboxylates. It is involved in both the uptake and efflux of substrates depending on the concentration gradients.
-
MCT2: A high-affinity transporter, particularly for pyruvate. Its expression is more restricted, with notable levels in neurons, testes, and kidney tubules.[4][5]
-
MCT4: A low-affinity, high-capacity transporter primarily responsible for the efflux of lactate from highly glycolytic cells, such as white muscle fibers and cancer cells.
Research on the transport of branched-chain α-keto acids (BCKAs) like α-ketoisocaproate (KIC) and α-ketoisovalerate, which are structurally similar to (S)-3-methyl-2-oxovalerate, strongly implicates MCT1 and MCT2 as the primary transporters. The uptake of these BCKAs is sensitive to the classical MCT inhibitor, α-cyano-4-hydroxycinnamate.
Quantitative Data on Transporter Kinetics
Direct kinetic data for the transport of (S)-3-methyl-2-oxovalerate by specific MCT isoforms is limited in the current literature. However, data from related branched-chain α-keto acids provide valuable insights into the potential transport kinetics. The following table summarizes the available kinetic parameters for the transport of relevant monocarboxylates by MCT isoforms.
| Transporter | Substrate | Cell Type/System | K_m (mM) | K_i (µM) | Reference |
| Hepatocyte MCT | α-ketoisocaproate | Rat Hepatocytes | - | 270 | [1] |
| Hepatocyte MCT | α-ketoisovalerate | Rat Hepatocytes | - | 340 | [1] |
| MCT1 | L-Lactate | Rat Hepatocytes | 4.7 | - | [1] |
| MCT1 | Pyruvate | Rat Hepatocytes | 1.3 | - | [1] |
| MCT2 | Pyruvate | Human (cloned) | 0.025 | - | [6] |
| MCT1 | L-Lactate | Ehrlich Lettré tumor cells | ~3.5-5 | - | |
| MCT2 | L-Lactate | Xenopus oocytes | ~0.7 | - | |
| MCT4 | L-Lactate | Various | ~28-34 | - |
Signaling Pathways and Metabolic Fate
Upon cellular entry, (S)-3-methyl-2-oxovalerate is rapidly transaminated to L-isoleucine, a reaction catalyzed by branched-chain aminotransferases (BCATs). This conversion is a crucial step in branched-chain amino acid metabolism and contributes to the cellular pool of essential amino acids. The subsequent catabolism of isoleucine generates acetyl-CoA and succinyl-CoA, which enter the citric acid cycle for energy production.
Experimental Protocols
Radiolabeled Uptake Assay for (S)-3-methyl-2-oxovalerate
This protocol describes a method to measure the uptake of radiolabeled (S)-3-methyl-2-oxovalerate into cultured cells.
Materials:
-
Cell line of interest (e.g., Caco-2, HepG2, or a cell line overexpressing a specific MCT isoform)
-
Cell culture medium and supplements
-
[1-14C]-(S)-3-methyl-2-oxovalerate (or other suitable radiolabeled form)
-
Unlabeled this compound
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)
-
Ice-cold stop solution (e.g., PBS with 0.5% BSA)
-
Scintillation cocktail and vials
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well plates)
Procedure:
-
Cell Seeding: Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.
-
Preparation of Uptake Solution: Prepare the uptake solution containing a known concentration of [1-14C]-(S)-3-methyl-2-oxovalerate in uptake buffer. For competition assays, also prepare uptake solutions containing an excess of unlabeled (S)-3-methyl-2-oxovalerate or known MCT inhibitors (e.g., α-cyano-4-hydroxycinnamate).
-
Uptake Initiation:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with pre-warmed uptake buffer.
-
Add the prepared uptake solution to each well to initiate the transport assay.
-
-
Incubation: Incubate the plates at 37°C for a predetermined time course (e.g., 1, 5, 15, 30 minutes).
-
Uptake Termination:
-
To stop the uptake, rapidly aspirate the uptake solution.
-
Immediately wash the cells three times with ice-cold stop solution.
-
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the protein concentration of each well using a standard protein assay (e.g., BCA assay).
-
Calculate the uptake rate as picomoles of substrate per milligram of protein per minute.
-
For kinetic analysis, perform the assay with varying concentrations of radiolabeled substrate to determine K_m and V_max values by fitting the data to the Michaelis-Menten equation.
-
Inhibition of (S)-3-methyl-2-oxovalerate Transport
This protocol outlines a method to assess the inhibition of (S)-3-methyl-2-oxovalerate transport by known MCT inhibitors.
Materials:
-
Same as for the radiolabeled uptake assay.
-
MCT inhibitors (e.g., α-cyano-4-hydroxycinnamate, AR-C155858 for MCT1/MCT2).
Procedure:
-
Follow the procedure for the radiolabeled uptake assay (steps 1-4).
-
Pre-incubation with Inhibitor: Before adding the radiolabeled uptake solution, pre-incubate the cells with various concentrations of the MCT inhibitor in uptake buffer for a specified time (e.g., 15-30 minutes) at 37°C.
-
Uptake Assay: Perform the radiolabeled uptake assay in the continued presence of the inhibitor.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of uptake) by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion
The cellular uptake of this compound is a critical determinant of its metabolic and therapeutic effects. Evidence strongly points to the involvement of monocarboxylate transporters, particularly MCT1 and MCT2, in mediating its entry into cells. While direct kinetic data for (S)-3-methyl-2-oxovalerate remains an area for further investigation, the information available for structurally related branched-chain α-keto acids provides a solid foundation for understanding its transport dynamics. The experimental protocols detailed in this guide offer a framework for researchers to further probe the mechanisms of (S)-3-methyl-2-oxovalerate transport, which will be instrumental in advancing its applications in both basic research and clinical settings.
References
- 1. Inhibition of monocarboxylate transporters (MCT) 1 and 4 reduces exercise capacity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MCT1-mediated transport of a toxic molecule is an effective strategy for targeting glycolytic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of Functional Human MCT Transporters in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition effect of flavonoids on monocarboxylate transporter 1 (MCT1) in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Role of Calcium (S)-3-methyl-2-oxovalerate in Cellular Nutrient Sensing Pathways: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium (S)-3-methyl-2-oxovalerate, the calcium salt of a key intermediate in isoleucine catabolism, is increasingly recognized for its potential influence on fundamental cellular nutrient sensing pathways. As a metabolic byproduct of branched-chain amino acid (BCAA) breakdown, its presence is intrinsically linked to the metabolic state of the cell. This technical guide synthesizes the current understanding of (S)-3-methyl-2-oxovalerate's role, with a focus on its indirect connections to the central nutrient-sensing mTOR and AMPK signaling cascades. We will delve into its metabolic context, explore potential signaling mechanisms, and provide detailed experimental methodologies for further investigation. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the intersection of BCAA metabolism and cellular signaling.
Introduction: The Metabolic Context of (S)-3-methyl-2-oxovalerate
(S)-3-methyl-2-oxovalerate, also known as α-keto-β-methylvaleric acid, is a critical intermediate in the catabolic pathway of the essential amino acid isoleucine.[1][2] The initial and reversible step of isoleucine breakdown is its transamination by branched-chain aminotransferase (BCAT), which yields (S)-3-methyl-2-oxovalerate.[3] This α-keto acid is then irreversibly decarboxylated by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[2] The activity of the BCKDH complex is a rate-limiting step in BCAA catabolism and is tightly regulated. Deficiencies in this complex lead to the accumulation of BCAAs and their respective α-keto acids, resulting in the metabolic disorder known as Maple Syrup Urine Disease (MSUD).[4]
While primarily viewed as a metabolic intermediate, emerging research suggests that the accumulation or flux of branched-chain α-keto acids (BCKAs) may have broader implications for cellular signaling, particularly in the context of nutrient sensing.
Interplay with the mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism, primarily in response to nutrient availability, including amino acids.[5][6] While direct evidence for (S)-3-methyl-2-oxovalerate as a signaling molecule to mTOR is limited, the broader context of BCAA metabolism strongly implicates its involvement.
Elevated levels of BCAAs and their corresponding BCKAs have been associated with the activation of mTOR complex 1 (mTORC1).[7] This is particularly relevant in metabolic disorders such as insulin resistance, where impaired BCAA catabolism leads to the accumulation of these metabolites.[1] The activation of mTORC1 by BCAAs, especially leucine, is a well-established mechanism for stimulating protein synthesis.[7] It is plausible that the intracellular concentration of (S)-3-methyl-2-oxovalerate, as a direct downstream metabolite of isoleucine, contributes to the overall "BCAA signal" that is sensed by the mTORC1 pathway.
Furthermore, studies have shown that mTORC1 itself can regulate BCAA catabolism by influencing the activity of the BCKDH complex, suggesting a feedback loop where mTORC1 activity and BCAA metabolite levels are interconnected.[8]
Connection to the AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) acts as a cellular energy sensor, activated during periods of low energy (high AMP:ATP ratio) to promote catabolic processes and inhibit anabolic pathways.[9][10] A direct regulatory role for (S)-3-methyl-2-oxovalerate on AMPK has not been established. However, indirect connections can be postulated through its influence on cellular redox state and calcium signaling.
One study has demonstrated that α-keto-β-methylvaleric acid can diminish reactive oxygen species (ROS) and modulate endoplasmic reticulum Ca2+ stores.[11] Both ROS and intracellular calcium are known modulators of AMPK activity. For instance, a rise in intracellular calcium can activate AMPK via Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ).[9] Therefore, by influencing these second messengers, (S)-3-methyl-2-oxovalerate could indirectly impact AMPK signaling.
Quantitative Data Summary
Currently, there is a paucity of direct quantitative data on the specific effects of this compound on mTOR and AMPK signaling. The available data primarily relates to the broader context of BCAA metabolism and its dysregulation.
| Parameter | Organism/System | Observation | Reference |
| BCKDH Activity | Rat Liver | Consumption of a diet containing α-keto-β-methylvalerate resulted in complete activation of liver BCKDH. | [12] |
| BCKDH Activity | Rat Muscle | A diet with α-keto-β-methylvalerate led to a 15-fold increase in muscle BCKDH activation. | [12] |
| p70S6K Phosphorylation | Mouse Brain (Ketogenic Diet) | A ketogenic diet led to a 40% downregulation of the pP70S6K/P70S6K ratio, a downstream target of mTOR. | [13] |
| p70S6K Phosphorylation | Mouse Liver (Ketogenic Diet) | A ketogenic diet resulted in a 20% downregulation of the pP70S6K/P70S6K ratio. | [13] |
| AMPK Phosphorylation | Mouse Brain (Ketogenic Diet) | A ketogenic diet led to a 40% higher pAMPK/AMPK ratio. | [13] |
| AMPK Phosphorylation | Mouse Liver (Ketogenic Diet) | No significant effect on the pAMPK/AMPK ratio was observed with a ketogenic diet. | [13] |
Detailed Experimental Protocols
Further research is necessary to elucidate the direct role of this compound in nutrient sensing. Below are detailed protocols for key experiments to investigate these potential connections.
Western Blot Analysis of mTORC1 and AMPK Activation
This protocol is designed to assess the phosphorylation status of key proteins in the mTORC1 and AMPK pathways in response to treatment with this compound.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
This compound (sterile, stock solution)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., C2C12 myotubes, HepG2 hepatocytes) and grow to desired confluency. Serum-starve cells for 4-6 hours prior to treatment. Treat cells with varying concentrations of this compound for different time points (e.g., 15, 30, 60 minutes). Include positive controls (e.g., leucine for mTORC1, AICAR for AMPK) and a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and apply ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
In Vitro Kinase Assay
To determine if this compound directly affects the kinase activity of mTOR or AMPK, an in vitro kinase assay can be performed.
Materials:
-
Recombinant active mTORC1 or AMPK enzyme
-
Substrate for the respective kinase (e.g., recombinant 4E-BP1 for mTORC1, "SAMS" peptide for AMPK)
-
Kinase assay buffer
-
[γ-32P]ATP
-
This compound
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase, its substrate, and varying concentrations of this compound in the kinase assay buffer.
-
Initiate Reaction: Start the reaction by adding [γ-32P]ATP. Incubate at 30°C for a specified time (e.g., 20 minutes).
-
Stop Reaction: Spot a portion of the reaction mixture onto phosphocellulose paper to stop the reaction.
-
Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Compare the kinase activity in the presence of this compound to the vehicle control.
Conclusion and Future Directions
The role of this compound in nutrient sensing is an emerging area of research with significant potential. While direct evidence of a signaling function is currently lacking, its position as a key metabolite in isoleucine catabolism and its potential to influence cellular redox state and calcium homeostasis provide compelling reasons for further investigation. Future research should focus on:
-
Directly assessing the signaling properties of this compound on mTOR and AMPK using the protocols outlined above.
-
Investigating the effects of this metabolite in in vivo models of metabolic disease.
-
Exploring its potential as a therapeutic modulator of nutrient-sensing pathways in conditions such as insulin resistance and certain cancers.
A deeper understanding of how metabolic intermediates like this compound participate in cellular signaling will undoubtedly open new avenues for therapeutic intervention in a range of metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. a-Keto-b-Methylvaleric Acid | Rupa Health [rupahealth.com]
- 3. This compound | 51828-96-7 | Benchchem [benchchem.com]
- 4. Alpha-Keto-Beta-Methylvalerate - Organic Acids Profile (US BioTek) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 6. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]
- 8. mTORC1 is involved in the regulation of branched‐chain amino acid catabolism in mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 10. dovepress.com [dovepress.com]
- 11. alpha-keto-beta-methyl-n-valeric acid diminishes reactive oxygen species and alters endoplasmic reticulum Ca(2+) stores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 13. Ketogenic diet delays the phase of circadian rhythms and does not affect AMP-activated protein kinase (AMPK) in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Calcium (S)-3-methyl-2-oxovalerate on Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium (S)-3-methyl-2-oxovalerate, the calcium salt of the alpha-keto acid of isoleucine, is a key metabolic intermediate in the catabolism of branched-chain amino acids (BCAAs). While its direct effects on protein synthesis are not extensively documented in dedicated studies, its role as a precursor to isoleucine and its position within the broader context of BCAA metabolism suggest a potential influence on protein turnover. This technical guide synthesizes the available information on this compound, its metabolic fate, and its putative connections to protein synthesis, drawing inferences from related branched-chain keto acids (BCKAs) and their known signaling pathways. This document aims to provide a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this compound, particularly in conditions characterized by muscle wasting.
Introduction to this compound
This compound, also known by synonyms such as Calcium alpha-keto-beta-methylvalerate and alpha-ketoisoleucine calcium salt, is the calcium salt of (S)-3-methyl-2-oxovaleric acid.[1][][3] It is a crucial intermediate in the metabolic pathway of the essential amino acid isoleucine.[1][4][5]
Chemical Properties:
| Property | Value |
| Molecular Formula | C12H18CaO6 |
| Molecular Weight | 298.35 g/mol [1][][3] |
| IUPAC Name | calcium;3-methyl-2-oxopentanoate[] |
| CAS Number | 51828-96-7[1][3] |
Metabolic Role and Link to Isoleucine Metabolism
The primary biological significance of (S)-3-methyl-2-oxovaleric acid lies in its position as the immediate keto acid analog of isoleucine. Its formation is the first and reversible step in isoleucine catabolism, a process known as transamination. This reaction is catalyzed by the enzyme branched-chain aminotransferase (BCAT).[1]
Caption: Reversible transamination of isoleucine to (S)-3-methyl-2-oxovalerate.
This reversibility is critical. Under conditions of isoleucine scarcity, (S)-3-methyl-2-oxovalerate can be reaminated to form isoleucine, thereby acting as an isoleucine-sparing compound. Conversely, during periods of excess isoleucine, its catabolism proceeds through the formation of this keto acid.
Following its formation, (S)-3-methyl-2-oxovalerate is typically decarboxylated by the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex.[1] A deficiency in this enzyme complex leads to the accumulation of branched-chain amino and keto acids, resulting in the metabolic disorder known as Maple Syrup Urine Disease (MSUD).[1][5]
Putative Impact on Protein Synthesis
Direct experimental evidence quantifying the impact of this compound on protein synthesis is limited in the current scientific literature. However, its metabolic relationship with isoleucine and the known effects of other BCKAs, particularly the leucine-derived alpha-ketoisocaproate (KIC), allow for informed hypotheses.
Role as an Isoleucine Precursor
The most direct way this compound can support protein synthesis is by providing a substrate for the synthesis of isoleucine. Isoleucine, as an essential amino acid, is a fundamental building block for protein synthesis. In states of isoleucine deficiency or in clinical situations where nitrogen intake is restricted (e.g., chronic kidney disease), providing the keto acid can help maintain the intracellular pool of isoleucine, thereby supporting ongoing protein synthesis.
Potential Activation of mTORC1 Signaling
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and protein synthesis.[6][7] The leucine metabolite, alpha-ketoisocaproate (KIC), has been shown to activate mTORC1, which in turn promotes the phosphorylation of downstream targets like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately leading to an increase in translation initiation and protein synthesis.[8][9]
While the direct effect of (S)-3-methyl-2-oxovalerate on mTORC1 has not been explicitly demonstrated, it is plausible that as a fellow BCKA, it may share some signaling properties with KIC. However, it is also possible that any observed effects could be due to its conversion back to isoleucine, which itself can contribute to mTORC1 activation, albeit to a lesser extent than leucine.
References
- 1. This compound | 51828-96-7 | Benchchem [benchchem.com]
- 3. This compound | C12H18CaO6 | CID 21149466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. P. aeruginosa Metabolome Database: 3-Methyl-2-oxovaleric acid (PAMDB000141) [pseudomonas.umaryland.edu]
- 5. 3-Methyl-2-oxovalerate | C6H9O3- | CID 4298878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multifaceted role of mTOR (mammalian target of rapamycin) signaling pathway in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ketoisocaproic acid, a metabolite of leucine, suppresses insulin-stimulated glucose transport in skeletal muscle cells in a BCAT2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Control of Translation Initiation through Integration of Signals Generated by Hormones, Nutrients, and Exercise - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Foundational Research of Branched-Chain Amino Acid Catabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles of branched-chain amino acid (BCAA) catabolism. It is designed to serve as a foundational resource for researchers, scientists, and professionals involved in drug development who are focused on metabolic pathways and their implications in health and disease. This document details the primary catabolic pathways, key enzymatic regulation, and the intricate signaling roles of BCAAs. Furthermore, it presents quantitative data in a structured format, outlines detailed experimental protocols for key assays, and provides visualizations of the critical pathways and workflows to facilitate a deeper understanding of BCAA metabolism.
The Core BCAA Catabolic Pathway
The catabolism of the three essential branched-chain amino acids—leucine, isoleucine, and valine—is a critical metabolic process that occurs primarily in the skeletal muscle, rather than the liver, due to the low activity of the initial catabolizing enzyme in hepatocytes.[1][2] This pathway is not only crucial for energy production, especially during times of fasting or exercise, but also for providing metabolic intermediates for other physiological processes.[3] The initial two steps of BCAA catabolism are common for all three amino acids.
Step 1: Reversible Transamination
The first step is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCAT).[4][5] This reaction involves the transfer of the amino group from the BCAA to α-ketoglutarate, resulting in the formation of a branched-chain α-keto acid (BCKA) and glutamate.[4][6] There are two isoforms of BCAT: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2), with BCAT2 being the dominant enzyme in skeletal muscle.[4]
The specific BCKAs formed are:
-
From Leucine: α-ketoisocaproate (KIC)[4]
-
From Isoleucine: α-keto-β-methylvalerate (KMV)[4]
-
From Valine: α-ketoisovalerate (KIV)[4]
Step 2: Irreversible Oxidative Decarboxylation
The second step is the irreversible oxidative decarboxylation of the BCKAs, which is the rate-limiting step in BCAA catabolism.[5] This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a multi-enzyme complex located in the inner mitochondrial membrane.[5][7] The BCKDH complex converts the BCKAs into their respective acyl-CoA derivatives, releasing carbon dioxide and reducing NAD+ to NADH.[1]
The products of this reaction are:
-
From KIC (Leucine): Isovaleryl-CoA[5]
-
From KMV (Isoleucine): α-methylbutyryl-CoA[5]
-
From KIV (Valine): Isobutyryl-CoA[5]
Subsequent Catabolic Steps
Following the BCKDH reaction, the acyl-CoA derivatives enter separate, distinct pathways to be further metabolized, ultimately yielding intermediates for the tricarboxylic acid (TCA) cycle and ketone body synthesis.[1][5]
-
Leucine: Its catabolism is purely ketogenic, yielding acetyl-CoA and acetoacetate.[1][3]
-
Isoleucine: Its breakdown is both ketogenic and glucogenic, producing acetyl-CoA and propionyl-CoA (which is converted to succinyl-CoA).[1][3]
-
Valine: Its catabolism is strictly glucogenic, leading to the formation of propionyl-CoA, which then enters the TCA cycle as succinyl-CoA.[1][3]
Caption: Overview of the initial steps in BCAA catabolism.
Regulation of BCAA Catabolism
The catabolism of BCAAs is tightly regulated, primarily at the BCKDH complex, to meet the body's metabolic needs.
Regulation of the BCKDH Complex
The activity of the BCKDH complex is controlled by a phosphorylation/dephosphorylation cycle.[1]
-
Inactivation: The complex is inactivated by phosphorylation of its E1α subunit, a reaction catalyzed by a specific kinase, BCKD kinase (BCKDK).[1]
-
Activation: The complex is activated by dephosphorylation, a reaction catalyzed by a specific phosphatase, protein phosphatase 2Cm (PP2Cm).[1]
BCKDK itself is allosterically regulated. It is inhibited by the branched-chain α-keto acids, particularly KIC derived from leucine.[1] This means that an accumulation of BCKAs (due to high BCAA levels) will inhibit BCKDK, leading to less phosphorylation and thus activation of the BCKDH complex, promoting BCAA breakdown. Conversely, factors like an increased NADH/NAD+ ratio or ATP can inhibit the BCKDH complex directly.[1]
Caption: Regulation of the BCKDH complex by phosphorylation.
Signaling Roles of BCAAs
Beyond their role as substrates for protein synthesis and energy, BCAAs, particularly leucine, act as important signaling molecules.
mTORC1 Signaling
Leucine is a potent activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[1][8] The mTORC1 pathway is a central regulator of cell growth, proliferation, and protein synthesis.[1] Leucine-mediated activation of mTORC1 promotes muscle protein synthesis, making it a key player in muscle anabolism.[1] However, chronic hyperactivation of mTORC1 by persistently elevated BCAA levels, as seen in obesity and insulin resistance, can have detrimental effects, including the impairment of insulin signaling.[9][10]
Caption: Leucine's role in activating the mTORC1 pathway.
Quantitative Data Summary
The following tables summarize quantitative data related to BCAA catabolism, including plasma concentrations and enzyme activity.
Table 1: Typical Fasting Plasma BCAA Concentrations in Healthy Humans
| Amino Acid | Concentration Range (μM) |
| Leucine | 100 - 150 |
| Isoleucine | 50 - 80 |
| Valine | 200 - 300 |
| Note: These values can vary based on diet, age, and physiological state. |
Table 2: Tissue Distribution and Activity of Key BCAA Catabolic Enzymes
| Enzyme | Predominant Tissue(s) for Activity | Relative Activity (General) | Regulation Notes |
| BCAT | Skeletal Muscle, Heart, Kidney[8] | High in muscle, low in liver | Reversible reaction, influenced by substrate/product concentrations.[11] |
| BCKDH | Liver, Kidney, Heart[1] | High in liver, low in muscle | Rate-limiting step, regulated by BCKDK/PP2Cm phosphorylation cycle.[5] |
Experimental Protocols
This section provides an overview of methodologies for key experiments in BCAA catabolism research.
Quantification of BCAAs and BCKAs by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying BCAAs and their corresponding BCKAs in biological samples.[12][13]
Objective: To measure the absolute concentration of leucine, isoleucine, valine, KIC, KMV, and KIV in plasma or tissue homogenates.
Methodology Overview:
-
Sample Preparation:
-
Plasma/Serum: Mix sample with an internal standard solution (stable isotope-labeled BCAAs/BCKAs).[12] Precipitate proteins using a solvent like acetonitrile or methanol. Centrifuge to pellet the protein, and collect the supernatant.
-
Tissue: Homogenize the tissue in a suitable buffer, add internal standards, and then perform protein precipitation as above.
-
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
System: A triple quadrupole mass spectrometer.[13]
-
Ionization: Use electrospray ionization in positive mode (ESI+).[13]
-
Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are pre-defined for each analyte and its corresponding internal standard to ensure specificity and sensitivity.[13]
-
-
Quantification:
-
Generate a standard curve using known concentrations of analytes.
-
Calculate the analyte concentration in the unknown samples by comparing the ratio of the analyte peak area to the internal standard peak area against the standard curve.
-
Caption: Experimental workflow for BCAA analysis by LC-MS/MS.
BCAA Catabolic Flux Analysis using Stable Isotope Tracers
Stable isotope tracing allows for the dynamic measurement of BCAA metabolic flux through catabolic pathways in cells, tissues, or whole organisms.[7][14]
Objective: To determine the rate of BCAA oxidation and their contribution to TCA cycle intermediates.
Methodology Overview:
-
Tracer Administration:
-
Introduce a stable isotope-labeled BCAA (e.g., ¹³C-leucine) to the biological system (e.g., cell culture media, intravenous infusion in an animal model).[14]
-
-
Sample Collection:
-
Collect samples (cells, tissues, plasma) at various time points after tracer administration.[14]
-
-
Metabolite Extraction and Analysis:
-
Extract metabolites from the collected samples.
-
Analyze the extracts using LC-MS/MS or GC-MS to measure the isotopic enrichment (the fraction of molecules that are labeled) in downstream metabolites (e.g., TCA cycle intermediates like citrate, succinate).
-
-
Metabolic Flux Analysis (MFA):
-
Use the isotopic enrichment data in computational models to calculate the rate of BCAA catabolism (flux) and the relative contribution of BCAAs to the carbon pools of downstream metabolites.[7] This provides a dynamic view of the pathway's activity under specific conditions.
-
BCKDH Activity Assay
Measuring the activity of the BCKDH complex is crucial for understanding the regulation of BCAA catabolism.
Objective: To determine the rate of oxidative decarboxylation of a BCKA substrate by the BCKDH complex in tissue or cell extracts.
Methodology Overview:
-
Sample Preparation:
-
Isolate mitochondria from tissue homogenates or cell lysates, as the BCKDH complex is located within the mitochondria.
-
-
Reaction Mixture:
-
Prepare a reaction buffer containing the mitochondrial extract, a specific BCKA substrate (e.g., α-ketoisocaproate), and necessary cofactors such as NAD+, CoA, and thiamine pyrophosphate (TPP).
-
-
Activity Measurement:
-
The activity of the BCKDH complex is typically measured by monitoring the rate of NADH production, which can be detected spectrophotometrically at 340 nm.
-
Alternatively, radiolabeled BCKAs can be used, and the release of radiolabeled CO₂ can be quantified.
-
-
Data Analysis:
-
Calculate the enzyme activity, often expressed as nmol of NADH produced per minute per mg of protein. The proportion of the active (dephosphorylated) form of BCKDH can be determined by measuring the activity before and after treatment with a phosphatase (like PP2Cm) to fully activate the complex.[8]
-
References
- 1. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Primary Roles of Branched Chain Amino Acids (BCAAs) and Their Metabolism in Physiology and Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Branched-Chain Amino Acid (BCAA) Metabolism: Molecular Pathways, Mechanisms and Regulation - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Branched‐chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Rapid and Precise Measurement of Serum Branched-Chain and Aromatic Amino Acids by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Branched‑Chain Amino Acids Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 14. Quantitative analysis of the whole-body metabolic fate of branched chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of Calcium (S)-3-Methyl-2-Oxovalerate at High Concentrations: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chemical Identity
| Identifier | Information |
| Chemical Name | Calcium (S)-3-methyl-2-oxovalerate |
| Synonyms | Calcium (S)-3-methyl-2-oxopentanoate, alpha-Keto-isoleucine calcium salt |
| CAS Number | 51828-96-7 |
| Molecular Formula | C₁₂H₁₈CaO₆ |
| Molecular Weight | 298.35 g/mol |
| Structure | Two molecules of (S)-3-methyl-2-oxovalerate ionically bonded to a calcium ion. |
Metabolic Fate and Physiological Role
(S)-3-methyl-2-oxovalerate is a key intermediate in the catabolism of the essential amino acid isoleucine. The metabolic pathway involves the transamination of isoleucine to form (S)-3-methyl-2-oxovalerate, which is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.
Caption: Metabolic pathway of isoleucine to (S)-3-methyl-2-oxovalerate.
Toxicological Profile at High Concentrations
While Safety Data Sheets (SDS) for this compound do not classify it as a hazardous substance, the toxicological effects of high concentrations of the (S)-3-methyl-2-oxovalerate anion can be inferred from the pathophysiology of Maple Syrup Urine Disease (MSUD). MSUD is an inherited metabolic disorder caused by a deficiency in the BCKDH complex, leading to the accumulation of branched-chain amino acids and their corresponding α-keto acids.
Neurotoxicity
The accumulation of branched-chain α-keto acids, including (S)-3-methyl-2-oxovalerate, is neurotoxic.[1][2][3] High concentrations can lead to a range of neurological symptoms. The pathophysiology of brain damage in MSUD is thought to involve an imbalance of brain amino acids, which in turn leads to deficient synthesis of cerebral proteins and neurotransmitters.[3]
Potential Neurological Effects at High Concentrations:
| Effect | Description |
| Encephalopathy | Acute episodes of encephalopathy are a hallmark of MSUD, characterized by seizures and coma.[3] |
| Cerebral Edema | Life-threatening cerebral edema can occur due to high levels of BCKAs.[3] |
| Progressive Neurological Deterioration | Chronic exposure to high levels can lead to motor delay, ataxia, and intellectual disability.[3] |
| Neurotransmitter Imbalance | High levels of BCKAs can interfere with the transport of other large neutral amino acids across the blood-brain barrier, affecting neurotransmitter synthesis. |
Metabolic Acidosis
(S)-3-methyl-2-oxovaleric acid is an organic acid. At high concentrations, the accumulation of this and other BCKAs can overwhelm the body's buffering capacity, leading to metabolic acidosis.[4][5][6]
Caption: Logical flow of metabolic acidosis development from high (S)-3-methyl-2-oxovalerate.
Quantitative Toxicological Data
Direct quantitative toxicological data for this compound is not available in the public domain. The table below summarizes the lack of available data.
| Parameter | Value | Species | Route | Source |
| LD50 (Acute Oral) | Not available | - | - | - |
| LD50 (Acute Dermal) | Not available | - | - | - |
| LC50 (Acute Inhalation) | Not available | - | - | - |
| NOAEL | Not available | - | - | - |
| Teratogenicity | Not expected to be a teratogen at therapeutic doses. | - | - | - |
| Genotoxicity | No evidence of genotoxicity. | - | - | - |
Safety in Clinical Use
In contrast to the toxic effects at high concentrations, α-keto acid analogues, including this compound, have a well-established safety profile when used therapeutically in patients with chronic kidney disease. Clinical studies have shown that supplementation with these compounds, in conjunction with a low-protein diet, is safe and effective in managing the progression of CKD.
A typical therapeutic dosage is in the range of a few grams per day, divided into multiple doses. For example, a common dosage for a mixture of keto-analogues is one tablet per 5 kg of body weight per day. These dosages do not lead to the high systemic concentrations associated with toxic effects.
Experimental Protocols (Hypothetical)
As no specific toxicological studies for this compound were found, this section provides a hypothetical experimental workflow for an acute oral toxicity study based on OECD Guideline 423.
Caption: Hypothetical workflow for an acute oral toxicity study.
Conclusion
The toxicological profile of this compound at high concentrations is primarily characterized by the potential for neurotoxicity and metabolic acidosis, driven by the accumulation of the (S)-3-methyl-2-oxovalerate anion. While direct quantitative toxicity data for the calcium salt is lacking, the well-documented pathophysiology of Maple Syrup Urine Disease provides a strong basis for understanding these potential risks. At therapeutic dosages used in clinical practice for the management of chronic kidney disease, this compound is considered safe and is not associated with these toxic effects. Further toxicological studies on the compound itself would be necessary to establish definitive LD50 and NOAEL values.
References
The Emerging Role of Calcium (S)-3-methyl-2-oxovalerate in Metabolic Syndrome Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic syndrome, a constellation of cardiometabolic risk factors including insulin resistance, central obesity, dyslipidemia, and hypertension, represents a significant global health challenge. Emerging evidence has implicated dysregulation of branched-chain amino acid (BCAA) metabolism in the pathophysiology of this complex disorder. (S)-3-methyl-2-oxovalerate, the alpha-ketoacid analogue of the essential amino acid isoleucine, is a key intermediate in BCAA catabolism. Elevated circulating levels of (S)-3-methyl-2-oxovalerate and other BCAA-derived metabolites have been consistently associated with insulin resistance and an increased risk of developing type 2 diabetes. This technical guide provides an in-depth review of the current understanding of Calcium (S)-3-methyl-2-oxovalerate in the context of metabolic syndrome research. It summarizes the quantitative data linking this metabolite to components of the metabolic syndrome, details relevant experimental protocols for its study, and visualizes the key signaling pathways involved. While direct intervention studies evaluating the therapeutic administration of this compound for metabolic syndrome are currently lacking, this guide explores its potential as a biomarker and a therapeutic target for novel drug development strategies.
Introduction: The Link Between BCAA Metabolism and Metabolic Syndrome
Branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, are essential amino acids that play crucial roles in protein synthesis and energy homeostasis.[1] Their catabolism is a multi-step enzymatic process, with the initial reversible transamination yielding their respective branched-chain alpha-ketoacids (BCKAs): α-ketoisocaproate (KIC) from leucine, α-ketoisovalerate (KIV) from valine, and (S)-3-methyl-2-oxovalerate (KMV) from isoleucine.[2]
A growing body of literature has identified a strong association between elevated circulating concentrations of BCAAs and BCKAs and the prevalence of metabolic syndrome and its individual components.[3] This dysregulation of BCAA metabolism is thought to contribute to the development of insulin resistance, a cornerstone of metabolic syndrome, through various mechanisms including the hyperactivation of the mammalian target of rapamycin (mTOR) signaling pathway and the accumulation of toxic metabolic intermediates that impair mitochondrial function.[1][4]
(S)-3-methyl-2-oxovalerate, as a direct catabolite of isoleucine, has emerged as a significant biomarker and a potential mediator in the pathogenesis of metabolic disturbances.[5] This guide will focus on the calcium salt of this ketoacid, this compound, a stable form suitable for research and potential therapeutic exploration.[]
Quantitative Data Summary
While no intervention studies administering this compound to subjects with metabolic syndrome have been identified, a substantial body of observational and mechanistic research has quantified the association between endogenous levels of (S)-3-methyl-2-oxovalerate and related metabolites with various cardiometabolic risk factors. The following tables summarize key findings from these studies.
Table 1: Association of (S)-3-methyl-2-oxovalerate and Related Metabolites with Insulin Resistance and Type 2 Diabetes
| Metabolite(s) | Study Population | Key Findings | Reference(s) |
| 3-Methyl-2-oxovalerate | Individuals with Impaired Fasting Glucose (IFG) | Strongest predictive biomarker for IFG after glucose. | |
| Isoleucine, Leucine, Valine, Proline, 3-Methyl-2-oxovalerate, 4-Methyl-2-oxopentanoate | General Population | Increased risk of Type 2 Diabetes. | [7] |
| BCAAs | Obese Subjects | Strong association with HOMA-IR. | [8] |
| BCAAs | Patients with Liver Cirrhosis | Decreased BCAA levels are common in hyperammonemic states. | [9] |
Table 2: Pharmacokinetic Properties of Orally Administered Ketoacids
| Ketoacid Formulation | Subjects | Tmax (Peak Plasma Levels) | Fold Increase from Baseline | Observations | Reference(s) |
| Ketoacid preparation containing Calcium-3-methyl-2-oxo-valerate | Healthy Individuals | 20-60 minutes | Up to 5-fold | Rapid gastrointestinal absorption and transamination to the corresponding amino acid. | [10][11] |
Signaling Pathways and Mechanisms of Action
The metabolic fate of (S)-3-methyl-2-oxovalerate is intricately linked to central energy metabolism. Understanding these pathways is crucial for elucidating its role in metabolic syndrome.
BCAA Catabolic Pathway
The initial and rate-limiting step in BCAA catabolism is the reversible transamination catalyzed by branched-chain aminotransferases (BCATs), which are present in both cytosolic and mitochondrial forms.[2] This step produces the corresponding BCKAs. The subsequent irreversible oxidative decarboxylation is catalyzed by the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[2] The activity of the BCKDH complex is tightly regulated by the BCKDH kinase (BCKDK), which phosphorylates and inactivates the complex.[12] In states of insulin resistance, it is hypothesized that impaired BCKDH activity leads to the accumulation of BCAAs and BCKAs.
Impact on Insulin Signaling and Glucose Metabolism
Elevated levels of BCAAs and their metabolites, including (S)-3-methyl-2-oxovalerate, are thought to contribute to insulin resistance through several mechanisms:
-
mTORC1 Activation: Leucine, and to a lesser extent other BCAAs, can activate the mTORC1 signaling pathway, which can lead to inhibitory phosphorylation of insulin receptor substrate 1 (IRS-1), thereby impairing downstream insulin signaling.[7]
-
Mitochondrial Dysfunction: The accumulation of BCKAs and their subsequent metabolites, such as propionyl-CoA, can lead to mitochondrial stress by overloading the tricarboxylic acid (TCA) cycle and inhibiting key enzymes like pyruvate dehydrogenase.[13] This can result in incomplete fatty acid oxidation and the generation of reactive oxygen species (ROS), further exacerbating insulin resistance.
-
Competition for Substrate Oxidation: Increased BCAA catabolism can compete with glucose and fatty acids for oxidation, leading to impaired glucose uptake and utilization in peripheral tissues.
References
- 1. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]
- 2. This compound | 51828-96-7 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic syndrome: molecular mechanisms and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]
- 7. Alterations in lipid profile, oxidative stress and hepatic function in rat fed with saccharin and methyl-salicylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Branched-Chain Amino Acids and Branched-Chain Keto Acids in Hyperammonemic States: Metabolism and as Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. centaurpharma.com [centaurpharma.com]
- 11. centaurpharma.com [centaurpharma.com]
- 12. scispace.com [scispace.com]
- 13. Interactions between alpha-ketoisovalerate metabolism and the pathways of gluconeogenesis and urea synthesis in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Calcium (S)-3-methyl-2-oxovalerate as a Substrate for Branched-chain α-keto acid Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (S)-3-methyl-2-oxovalerate, the calcium salt of the α-keto acid analog of isoleucine, serves as a critical substrate for the mitochondrial enzyme complex, branched-chain α-keto acid dehydrogenase (BCKDH). The BCKDH complex catalyzes the irreversible oxidative decarboxylation of branched-chain α-keto acids (BCKAs), a rate-limiting step in the catabolism of branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.[1][2][3] Dysregulation of BCKDH activity is implicated in various metabolic disorders, most notably Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder characterized by the accumulation of BCAAs and their corresponding α-keto acids.[4] Therefore, understanding the kinetics and regulation of BCKDH with its specific substrates, including (S)-3-methyl-2-oxovalerate, is of paramount importance for the development of therapeutic strategies for these conditions.
These application notes provide a comprehensive overview of this compound as a substrate for BCKDH, including comparative kinetic data, detailed experimental protocols for enzyme activity assays, and a summary of the key signaling pathways that regulate BCKDH activity.
Data Presentation: Kinetic Parameters of BCKDH for Branched-Chain α-Keto Acids
The following tables summarize the kinetic parameters of the branched-chain α-keto acid dehydrogenase complex for its three primary substrates: α-ketoisocaproate (KIC, from leucine), α-ketoisovalerate (KIV, from valine), and (S)-3-methyl-2-oxovalerate (KMV, from isoleucine), also referred to as α-keto-β-methylvalerate. Data from different species are presented to provide a comparative perspective.
| Substrate | Apparent Km (mM) | Source Organism | Reference |
| α-Ketoisovalerate | 21 | Saccharomyces cerevisiae | [5] |
| α-Ketoisocaproate | 22 | Saccharomyces cerevisiae | [5] |
| (S)-3-methyl-2-oxovalerate | 20 | Saccharomyces cerevisiae | [5] |
Table 1: Apparent Michaelis Constants (Km) of BCKDH from Saccharomyces cerevisiae
| Substrate | Apparent Km (µM) | Relative Specific Activity | Source Organism | Reference |
| α-Ketoisovalerate | 40 | 2.0 | Bovine Kidney | [6] |
| α-Ketoisocaproate | 50 | 1.5 | Bovine Kidney | [6] |
| (S)-3-methyl-2-oxovalerate | 37 | 1.0 | Bovine Kidney | [6] |
Table 2: Apparent Michaelis Constants (Km) and Relative Specific Activities of BCKDH from Bovine Kidney. The specific activity for α-keto-β-methylvalerate was set to 1.0 for comparison.
| Branched-Chain α-Keto Acid | Concentration for 50% Activation of BCKDH (mM) | Source | Reference |
| α-Ketoisocaproate | 0.07 | Perfused Rat Heart | [7] |
| (S)-3-methyl-2-oxovalerate | 0.10 | Perfused Rat Heart | [7] |
| α-Ketoisovalerate | 0.25 | Perfused Rat Heart | [7] |
Table 3: Concentration of Branched-Chain α-Keto Acids Required for Half-Maximal Activation of BCKDH in Perfused Rat Heart. This activation is achieved through the inhibition of BCKDH kinase.
Signaling Pathways and Experimental Workflows
Branched-Chain Amino Acid Catabolism and BCKDH Regulation
The catabolism of branched-chain amino acids is a multi-step process, with the BCKDH complex playing a pivotal regulatory role. The activity of the BCKDH complex is tightly controlled by a phosphorylation/dephosphorylation cycle.
Caption: BCAA Catabolism and BCKDH Regulation.
Experimental Workflow for Spectrophotometric BCKDH Activity Assay
This workflow outlines the key steps for determining BCKDH activity by measuring the rate of NADH production.
Caption: Spectrophotometric BCKDH Assay Workflow.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Branched-Chain α-Keto Acid Dehydrogenase Activity
This protocol is adapted from established methods for measuring BCKDH activity by monitoring the production of NADH, which absorbs light at 340 nm.[8][9]
Materials:
-
This compound
-
Purified BCKDH or mitochondrial extract
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5, containing 2 mM MgCl2 and 0.2 mM EDTA.
-
Cofactors:
-
100 mM NAD+ stock solution
-
10 mM Coenzyme A (CoA) stock solution
-
10 mM Thiamine pyrophosphate (TPP) stock solution
-
-
UV-transparent cuvettes
-
Spectrophotometer capable of kinetic measurements at 340 nm and maintaining a constant temperature (37°C).
Procedure:
-
Preparation of Reagents: Prepare fresh working solutions of cofactors in the Assay Buffer.
-
Reaction Mixture Preparation: In a 1 mL cuvette, prepare the reaction mixture as follows:
-
850 µL Assay Buffer
-
50 µL of 100 mM NAD+ (final concentration 5 mM)
-
20 µL of 10 mM CoA (final concentration 0.2 mM)
-
20 µL of 10 mM TPP (final concentration 0.2 mM)
-
X µL of purified enzyme or mitochondrial extract (the amount should be optimized to yield a linear rate of absorbance change).
-
Add distilled water to a final volume of 980 µL.
-
-
Equilibration: Mix the contents of the cuvette gently and incubate at 37°C for 5 minutes to allow the temperature to equilibrate and to record a baseline absorbance.
-
Initiation of Reaction: Initiate the reaction by adding 20 µL of a stock solution of this compound to achieve the desired final concentration (e.g., starting with a concentration around the Km value).
-
Measurement: Immediately start recording the increase in absorbance at 340 nm for 5-10 minutes. Ensure the rate is linear during the measurement period.
-
Calculation of Activity: Calculate the rate of NADH production using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M-1cm-1). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.
Protocol 2: Radiolabeled Assay for Branched-Chain α-Keto Acid Dehydrogenase Activity
This protocol is based on the measurement of 14CO2 released from [1-14C]-labeled (S)-3-methyl-2-oxovalerate.[10]
Materials:
-
[1-14C]-(S)-3-methyl-2-oxovalerate (custom synthesis may be required)
-
Purified BCKDH or mitochondrial extract
-
Reaction Buffer: 30 mM potassium phosphate buffer, pH 7.4, containing 5 mM MgCl2, 2 mM dithiothreitol (DTT).
-
Cofactors:
-
100 mM NAD+ stock solution
-
10 mM Coenzyme A (CoA) stock solution
-
10 mM Thiamine pyrophosphate (TPP) stock solution
-
-
Stopping Solution: 10% (w/v) trichloroacetic acid (TCA)
-
14CO2 trapping agent (e.g., hyamine hydroxide or a filter paper soaked in a trapping solution)
-
Scintillation vials and scintillation cocktail
-
Incubation vials with a center well for the trapping agent.
Procedure:
-
Preparation of Reaction Vials: Place a small piece of filter paper soaked in the CO2 trapping agent into the center well of each incubation vial.
-
Reaction Mixture Preparation: In the bottom of the incubation vial, prepare the reaction mixture as follows:
-
Reaction Buffer
-
NAD+ (final concentration 2 mM)
-
CoA (final concentration 0.4 mM)
-
TPP (final concentration 0.4 mM)
-
Purified enzyme or mitochondrial extract
-
[1-14C]-(S)-3-methyl-2-oxovalerate (e.g., 0.1-1 mM, with a known specific activity in dpm/nmol).
-
-
Incubation: Seal the vials and incubate at 37°C for a defined period (e.g., 15-30 minutes) during which the reaction is linear.
-
Stopping the Reaction: Stop the reaction by injecting the stopping solution (TCA) into the reaction mixture, being careful not to touch the center well. The acidification will release the 14CO2 from the bicarbonate in the solution.
-
Trapping of 14CO2: Continue to incubate the vials for an additional 60 minutes at room temperature with gentle shaking to ensure complete trapping of the released 14CO2.
-
Measurement: Carefully remove the center well containing the trapped 14CO2 and place it in a scintillation vial with an appropriate scintillation cocktail.
-
Quantification: Measure the radioactivity in a scintillation counter.
-
Calculation of Activity: Calculate the amount of 14CO2 produced based on the specific activity of the radiolabeled substrate and express the enzyme activity as nmol of substrate consumed per minute per mg of protein.
Conclusion
The provided application notes and protocols offer a detailed guide for researchers studying the interaction of this compound with the branched-chain α-keto acid dehydrogenase complex. The quantitative data and experimental methodologies are essential for investigating the role of BCKDH in health and disease, and for the development and screening of potential therapeutic modulators of its activity. The visualization of the signaling pathway and experimental workflows provides a clear and concise understanding of the complex processes involved.
References
- 1. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]
- 2. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 3. Regulation of substrate availability for the branched-chain alpha-keto acid dehydrogenase enzyme complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medlink.com [medlink.com]
- 5. Purification and characterization of the branched chain alpha-ketoacid dehydrogenase complex from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification and characterization of branched chain α-keto acid dehydrogenase complex of bovine kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of branched-chain alpha-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic determination of the branched-chain alpha-keto acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Quantification of (S)-3-methyl-2-oxovalerate in Human Plasma by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the sensitive and selective quantification of (S)-3-methyl-2-oxovalerate, a branched-chain keto acid, in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Introduction
(S)-3-methyl-2-oxovalerate, also known as α-keto-β-methylvalerate (KMV) or ketoisoleucine, is a key intermediate in the catabolism of the essential branched-chain amino acid, isoleucine.[1] Accurate measurement of its concentration in plasma is crucial for clinical research, particularly in studies related to metabolic disorders such as Maple Syrup Urine Disease (MSUD) and diabetes.[2][3] High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) offers a highly sensitive, specific, and robust platform for the reliable quantification of this and other keto acids in complex biological matrices like plasma.[1][2]
This application note details a complete workflow, including a straightforward protein precipitation method for sample preparation, optimized HPLC-MS/MS conditions, and a summary of method validation parameters.
Experimental Workflow Diagram
Caption: Workflow for (S)-3-methyl-2-oxovalerate analysis.
Detailed Experimental Protocols
Materials and Reagents
-
Standards: (S)-3-methyl-2-oxovalerate and a suitable stable isotope-labeled internal standard (e.g., (S)-3-methyl-2-oxovalerate-¹³C₅, ¹⁵N).
-
Solvents: HPLC-grade acetonitrile and methanol.
-
Reagents: Formic acid (LC-MS grade) and ammonium acetate.
-
Water: Deionized water (18.2 MΩ·cm).
-
Plasma: Human plasma with K₂EDTA as an anticoagulant, stored at -80°C.
Sample Preparation Protocol
The protein precipitation method is a common and effective technique for preparing plasma samples.[4][5]
-
Thaw frozen plasma samples on ice.
-
Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 150 µL of cold acetonitrile to precipitate the plasma proteins.[4]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
Inject an appropriate volume (e.g., 5 µL) into the HPLC-MS/MS system.
HPLC-MS/MS Instrumentation and Conditions
The following parameters provide a robust starting point for method development.
| Parameter | Condition |
| HPLC System | Shimadzu Nexera X2 or equivalent[7] |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[1][8] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7.1-10 min (5% B) |
| Mass Spectrometer | SCIEX 5500 QTRAP® or equivalent[9] |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 500°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 1: HPLC-MS/MS Parameters. This table outlines the recommended starting conditions for the chromatographic separation and mass spectrometric detection of (S)-3-methyl-2-oxovalerate.
MRM Transitions
For high selectivity, specific precursor-to-product ion transitions are monitored for the analyte and its internal standard.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z |
| (S)-3-methyl-2-oxovalerate | 129.1 | 85.1 |
| Internal Standard (¹³C₅, ¹⁵N) | 135.1 | 90.1 |
Table 2: MRM Transitions. The specified transitions are for the deprotonated molecule [M-H]⁻ and a characteristic fragment ion. These values should be optimized for the specific instrument used.
Method Validation Summary
The analytical method should be validated according to established bioanalytical method validation guidelines.[5][7] The following table summarizes typical performance characteristics expected from this method.
| Validation Parameter | Typical Acceptance Criteria | Example Result |
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 0.1 - 50 µmol/L |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LOQ) | S/N > 10; Accuracy within ±20%; Precision ≤20% CV | 0.1 µmol/L[1] |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LOQ) | 3.5% - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LOQ) | 4.1% - 9.5% |
| Intra-day Accuracy (% Bias) | Within ±15% (±20% at LOQ) | -5.5% to 6.8% |
| Inter-day Accuracy (% Bias) | Within ±15% (±20% at LOQ) | -7.2% to 8.1% |
| Extraction Recovery (%) | Consistent and reproducible | > 85%[5] |
| Matrix Effect | IS-normalized factor between 0.85 and 1.15 | Consistent across low, mid, and high QCs |
| Stability (Freeze-Thaw, 3 cycles) | % Change within ±15% | < 10% change[5] |
Table 3: Summary of Method Validation Parameters. This table presents common validation metrics and their typical acceptance criteria for bioanalytical methods, along with expected results for the quantification of (S)-3-methyl-2-oxovalerate.
Conclusion
The described HPLC-MS/MS method provides a reliable and sensitive approach for the quantification of (S)-3-methyl-2-oxovalerate in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method well-suited for clinical research and drug development applications where accurate measurement of this important metabolic biomarker is required.
References
- 1. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.regionh.dk [research.regionh.dk]
- 3. Determination of R- and S-3-methyl-2-oxopentanoate enantiomers in human plasma: suitable method for label enrichment analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ionsource.com [ionsource.com]
- 5. mdpi.com [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 13C-Labeled (S)-3-Methyl-2-Oxovalerate for Metabolic Flux Analysis
Introduction
Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates (fluxes) of intracellular metabolic reactions, providing a detailed snapshot of cellular physiology.[1] 13C-Metabolic Flux Analysis (13C-MFA) is the gold standard, utilizing substrates labeled with the stable isotope 13C to trace the flow of carbon atoms through metabolic networks.[2][3] The resulting distribution of 13C in downstream metabolites, known as mass isotopomer distributions (MIDs), is measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2][4] This data, combined with a stoichiometric model of metabolism, allows for the precise calculation of metabolic fluxes.
(S)-3-methyl-2-oxovalerate, also known as α-keto-β-methylvaleric acid, is the α-keto acid analog of the essential branched-chain amino acid (BCAA) L-isoleucine. The catabolism of BCAAs is initiated by a transamination step that converts them into their respective branched-chain keto acids (BCKAs). Therefore, 13C-labeled (S)-3-methyl-2-oxovalerate serves as a powerful tracer to directly probe the metabolic fate of the isoleucine carbon skeleton, bypassing the initial transamination step and offering a focused view of its entry into central carbon metabolism. This is particularly relevant in fields like oncology, where cancer cells exhibit rewired metabolism, and in studying metabolic disorders such as Maple Syrup Urine Disease (MSUD), which involves defects in BCKA degradation.
This document provides detailed application notes and a comprehensive protocol for conducting 13C-MFA studies using 13C-labeled (S)-3-methyl-2-oxovalerate to investigate BCAA catabolism and its contribution to central energy metabolism.
Principle of the Method
When cells are cultured in a medium containing a 13C-labeled substrate, the labeled carbon atoms are incorporated into various downstream metabolites. In the case of uniformly labeled [U-13C6]-(S)-3-methyl-2-oxovalerate, the six carbon atoms of the keto acid will be traced as it is metabolized. The primary catabolic pathway for (S)-3-methyl-2-oxovalerate involves its oxidative decarboxylation to form 2-methylbutyryl-CoA, which is further metabolized to yield one molecule of acetyl-CoA (a two-carbon unit) and one molecule of propionyl-CoA (a three-carbon unit).
These products serve as key entry points into the Tricarboxylic Acid (TCA) cycle. Acetyl-CoA condenses with oxaloacetate to form citrate, while propionyl-CoA is converted to succinyl-CoA, another TCA cycle intermediate. By measuring the specific mass shifts in TCA cycle intermediates and related metabolites (e.g., amino acids, fatty acids), the contribution of isoleucine catabolism to cellular energy and biosynthetic pathways can be quantitatively determined.
Metabolic Pathway
The catabolism of (S)-3-methyl-2-oxovalerate proceeds through a series of enzymatic reactions that ultimately feed its carbon backbone into the TCA cycle. The diagram below illustrates the key steps in this pathway.
Caption: Catabolic pathway of (S)-3-methyl-2-oxovalerate into the TCA cycle.
Quantitative Data Presentation
Metabolic flux analysis allows for the quantification of nutrient uptake and release across different organs or tissues. The following table summarizes net flux data for 3-methyl-2-oxovaleric acid (KMV), the target metabolite, measured across various organs in a porcine model. This data illustrates how MFA can reveal inter-organ metabolism of branched-chain keto acids.
Table 1: Net Flux of 3-Methyl-2-Oxovaleric Acid (KMV) Across Organs. [5][6]
| Organ System | Metabolic State | Net Flux (nmol/kg body wt/min) | Interpretation |
| Portal-drained viscera (PDV) | Postabsorptive | 144 (uptake) | Significant uptake by the gut region. |
| Liver | Postprandial | 200 (uptake) | Major site of BCKA clearance after a meal. |
| Hindquarter (HQ) | Postprandial | 46.2 (release) | Release from muscle tissue after feeding. |
| Kidney | Postprandial | 10.0 (release) | Release from renal tissue after feeding. |
Data adapted from van den Heuvel et al., 2021. Fluxes are presented as median values. Postprandial fluxes represent total net flux over 4 hours, converted to a comparable rate for illustrative purposes.
Experimental Workflow
A typical 13C-MFA experiment involves several key stages, from initial experimental design to final data analysis. The workflow ensures that high-quality, reproducible data is collected for accurate flux determination.
Caption: General workflow for a 13C-Metabolic Flux Analysis experiment.
Detailed Experimental Protocol
This protocol provides a representative method for using [U-13C6]-(S)-3-methyl-2-oxovalerate as a tracer in cultured mammalian cells. It is essential to optimize parameters such as cell seeding density, tracer concentration, and labeling time for each specific cell line and experimental condition.
1. Materials and Reagents
-
Cell Line: e.g., HeLa, HCT116, or other relevant cell line.
-
Culture Medium: Custom DMEM or RPMI-1640 medium lacking isoleucine.
-
[U-13C6]-(S)-3-methyl-2-oxovalerate sodium salt: (Cambridge Isotope Laboratories, Inc. or equivalent).
-
Dialyzed Fetal Bovine Serum (dFBS).
-
Phosphate-Buffered Saline (PBS): Cold (4°C).
-
Quenching Solution: 80% Methanol in water, chilled to -80°C.
-
Extraction Solvent: 80% Methanol in water, chilled to -20°C.
-
Derivatization Reagents:
-
Methoxyamine hydrochloride in pyridine (20 mg/mL).
-
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS).
-
-
GC-MS system with appropriate column (e.g., DB-35MS).
2. Procedure
2.1. Cell Culture and Isotopic Labeling
-
Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of harvest (e.g., 200,000 cells/well). Culture overnight in standard complete medium.
-
Prepare the labeling medium: Supplement the custom isoleucine-free medium with 10% dFBS, other essential amino acids, and the desired concentration of [U-13C6]-(S)-3-methyl-2-oxovalerate (e.g., 100-200 µM).
-
Aspirate the standard medium from the cells, wash once with PBS, and add 2 mL of the pre-warmed labeling medium.
-
Incubate the cells for a duration sufficient to reach isotopic steady state. This should be determined empirically but is typically between 8 to 24 hours for central carbon metabolites.[3]
2.2. Metabolite Quenching and Extraction
-
To rapidly halt metabolic activity, place the 6-well plate on a metal block pre-chilled on dry ice.
-
Aspirate the labeling medium.
-
Immediately add 1 mL of ice-cold (-80°C) 80% methanol quenching solution to each well.
-
Incubate at -80°C for 15 minutes.
-
Scrape the cells in the quenching solution and transfer the cell slurry to a microcentrifuge tube.
-
Centrifuge at >13,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant (containing metabolites) to a new tube. The cell pellet can be used for protein or DNA normalization.
-
Evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac). Store dried extracts at -80°C until derivatization.
2.3. Sample Derivatization for GC-MS
-
Resuspend the dried metabolite extract in 25 µL of 2% methoxyamine hydrochloride in pyridine. Vortex and incubate at 37°C for 90 minutes. This step protects carbonyl groups.
-
Add 35 µL of MTBSTFA + 1% TBDMCS to the sample. Vortex and incubate at 60°C for 30 minutes. This step silylates hydroxyl and amine groups, making the metabolites volatile for GC analysis.
-
Centrifuge briefly to collect the liquid and transfer the supernatant to a GC-MS vial with an insert.
2.4. GC-MS Analysis
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a temperature program suitable for separating organic and amino acids. For example: start at 100°C for 3 min, ramp to 300°C at 3.5°C/min, and hold for 5 min.
-
Operate the MS in electron impact (EI) ionization mode and collect data in either scan mode (to identify metabolites) or selected ion monitoring (SIM) mode (for targeted quantification of mass isotopomers).
3. Data Analysis
-
Correct for Natural Abundance: The raw mass isotopomer distributions obtained from the GC-MS must be corrected for the natural abundance of heavy isotopes (e.g., 13C, 29Si, 18O) in both the metabolite and the derivatization agent.[4]
-
Flux Calculation: Use a software package designed for 13C-MFA (e.g., INCA, Metran, WUFLUX) to calculate the intracellular fluxes.[3] This involves providing the software with:
-
The corrected mass isotopomer distributions.
-
A stoichiometric model of the relevant metabolic network.
-
Measured extracellular fluxes (e.g., tracer uptake rate).
-
-
Statistical Analysis: Perform a goodness-of-fit analysis (e.g., chi-squared test) to ensure the model accurately represents the data. Calculate confidence intervals for the estimated fluxes to assess their precision.
Conclusion
Using 13C-labeled (S)-3-methyl-2-oxovalerate as a tracer provides a direct and powerful method for investigating the catabolism of the isoleucine carbon skeleton. This approach enables researchers to quantify the contribution of this key BCAA to the TCA cycle, anaplerosis, and other connected pathways. The detailed protocols and workflows provided herein serve as a comprehensive guide for scientists and drug development professionals aiming to apply this technique to better understand cellular metabolism in health and disease.
References
- 1. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 6. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: In Vitro Enzyme Assay of Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC) using Calcium (S)-3-methyl-2-oxovalerate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for an in vitro enzyme assay to measure the activity of the Branched-chain α-ketoacid dehydrogenase complex (BCKDC) using Calcium (S)-3-methyl-2-oxovalerate as a substrate. This assay is fundamental for studying the catabolism of branched-chain amino acids (BCAAs), investigating metabolic disorders such as Maple Syrup Urine Disease (MSUD), and for screening potential modulators of BCKDC activity in drug development. The protocol is based on a continuous spectrophotometric method that monitors the production of NADH.
Introduction
This compound is the calcium salt of (S)-3-methyl-2-oxovaleric acid, a key intermediate in the metabolic breakdown of the essential amino acid isoleucine.[1] The primary enzyme responsible for the irreversible oxidative decarboxylation of this α-ketoacid is the mitochondrial Branched-chain α-ketoacid dehydrogenase complex (BCKDC).[1][2] This multi-enzyme complex plays a critical role in BCAA catabolism, and its dysfunction is associated with serious metabolic disorders, most notably Maple Syrup Urine Disease (MSUD), which results from the accumulation of BCAAs and their corresponding α-ketoacids.[1][3][4]
The BCKDC-catalyzed reaction converts (S)-3-methyl-2-oxovalerate, along with other branched-chain α-ketoacids derived from valine and leucine, into their respective acyl-CoA derivatives, with the concomitant reduction of NAD+ to NADH.[3][5][6] This production of NADH can be conveniently measured spectrophotometrically at 340 nm, providing a direct assessment of BCKDC activity. Alternatively, colorimetric assays can be employed where the NADH produced reduces a tetrazolium salt, such as INT, to a colored formazan product, which can be quantified at a specific wavelength (e.g., 492 nm).[3]
These assays are invaluable tools for researchers studying BCAA metabolism, screening for potential therapeutic agents that modulate BCKDC activity, and diagnosing enzymatic deficiencies.
Signaling Pathway: Branched-Chain Amino Acid Catabolism
The catabolism of branched-chain amino acids is a critical metabolic pathway for energy production. The initial step for all three BCAAs (leucine, isoleucine, and valine) is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs), which converts the amino acids into their corresponding α-ketoacids.[1] The subsequent and irreversible step is the oxidative decarboxylation of these α-ketoacids, a reaction catalyzed by the BCKDC. This is the rate-limiting step in BCAA catabolism. The products then enter further metabolic pathways, ultimately contributing to the tricarboxylic acid (TCA) cycle.[5][6]
References
- 1. This compound | 51828-96-7 | Benchchem [benchchem.com]
- 2. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 3. bmrservice.com [bmrservice.com]
- 4. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]
- 5. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]
- 6. The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Purification of Calcium (S)-3-methyl-2-oxovalerate for Research Applications
Introduction
Calcium (S)-3-methyl-2-oxovalerate, the calcium salt of the (S)-enantiomer of 3-methyl-2-oxovaleric acid, is a crucial intermediate in the metabolic pathway of the essential amino acid L-isoleucine.[1][2][3] Its high purity is paramount for its use in various research applications, including metabolic studies, drug development for metabolic disorders, and as a component in specialized cell culture media. This application note provides detailed protocols for the synthesis of the racemic mixture of Calcium 3-methyl-2-oxovalerate, followed by two distinct methods for obtaining the desired (S)-enantiomer: enzymatic synthesis and chiral resolution. Furthermore, comprehensive procedures for the purification and analytical characterization of the final product are presented.
Data Summary
The following tables summarize the expected yields and purity levels for the different synthesis and purification methods described in this document.
Table 1: Synthesis of Racemic Calcium 3-methyl-2-oxovalerate
| Parameter | Diethyl Oxalate Method | Hydantoin Intermediate Method |
| Starting Materials | Diethyl oxalate, 2-methyl butyraldehyde, Sodium ethoxide | Hydantoin, Butanone, Sodium hydroxide |
| Overall Yield (crude) | 75-85% | 80-90% |
| Purity (crude) | ~95% (by HPLC) | ~93% (by HPLC) |
Table 2: Enantioselective Synthesis and Chiral Resolution
| Parameter | Enzymatic Synthesis (from L-Isoleucine) | Chiral Resolution (of racemic acid) |
| Key Reagent | L-amino acid deaminase/transaminase | (R)-(+)-α-Methylbenzylamine |
| Yield of (S)-acid | >90% | 40-45% (based on racemate) |
| Enantiomeric Excess (ee) | >99% | >98% |
| Final Purity (after purification) | >99.5% (by HPLC) | >99.5% (by HPLC) |
Experimental Protocols
I. Synthesis of Racemic 3-methyl-2-oxovaleric acid
This protocol describes a common method for the synthesis of the racemic acid, which can then be used for chiral resolution.
1. Reaction Setup:
-
To a solution of sodium ethoxide (prepared from 23 g of sodium in 400 mL of absolute ethanol) in a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, add 146 g of diethyl oxalate with stirring.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add 86 g of 2-methyl butyraldehyde dropwise over a period of 1-2 hours, maintaining the temperature below 10 °C.
2. Reaction and Work-up:
-
After the addition is complete, allow the mixture to stir at room temperature for 12 hours.
-
Add 500 mL of a 10% sodium hydroxide solution and heat the mixture to reflux for 3 hours to hydrolyze the ester.
-
Cool the reaction mixture and acidify to a pH of 1-2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 200 mL).
-
Combine the organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude racemic 3-methyl-2-oxovaleric acid as an oil.
II. Enantioselective Synthesis of (S)-3-methyl-2-oxovaleric acid
This protocol utilizes an enzymatic approach for the direct synthesis of the (S)-enantiomer from L-isoleucine.
1. Enzyme Reaction:
-
In a temperature-controlled bioreactor, prepare a solution of 1 M L-isoleucine in a 0.1 M phosphate buffer (pH 7.5).
-
Add a commercially available L-amino acid deaminase or a transaminase specific for branched-chain amino acids (e.g., from Proteus mirabilis).[4] The enzyme loading should be optimized based on the manufacturer's specifications.
-
If using a transaminase, include a suitable amino acceptor such as α-ketoglutarate in equimolar amounts.
-
Maintain the reaction at the optimal temperature for the enzyme (typically 30-40 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC until complete conversion of L-isoleucine is observed.
2. Product Isolation:
-
Once the reaction is complete, terminate the reaction by adding a water-miscible organic solvent (e.g., acetone) to precipitate the enzyme.
-
Centrifuge the mixture to remove the precipitated enzyme.
-
Acidify the supernatant to pH 1-2 with hydrochloric acid.
-
Extract the (S)-3-methyl-2-oxovaleric acid with a suitable organic solvent such as ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude (S)-3-methyl-2-oxovaleric acid.
III. Chiral Resolution of Racemic 3-methyl-2-oxovaleric acid
This protocol describes the separation of the (S)-enantiomer from the racemic mixture via diastereomeric salt formation.[5][6]
1. Diastereomeric Salt Formation:
-
Dissolve the crude racemic 3-methyl-2-oxovaleric acid in a minimal amount of a suitable solvent (e.g., ethanol or acetone).
-
In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (R)-(+)-α-methylbenzylamine, in the same solvent.
-
Slowly add the amine solution to the acid solution with constant stirring.
-
Allow the mixture to stand at room temperature, then cool to 0-5 °C to induce crystallization of one of the diastereomeric salts.
2. Separation and Regeneration:
-
Collect the crystallized diastereomeric salt by filtration and wash with a small amount of cold solvent.
-
The less soluble diastereomer will crystallize out. The desired enantiomer may be in the filtrate or the solid, depending on the resolving agent and solvent system. This needs to be determined analytically.
-
To regenerate the free acid, dissolve the separated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to pH 1-2.
-
Extract the liberated (S)-3-methyl-2-oxovaleric acid with an organic solvent.
-
Wash the organic extract with water, dry over anhydrous sodium sulfate, and evaporate the solvent.
IV. Preparation of this compound
1. Salt Formation:
-
Dissolve the purified (S)-3-methyl-2-oxovaleric acid in purified water.
-
Slowly add a stoichiometric amount of calcium hydroxide or a saturated solution of calcium chloride while monitoring the pH. Adjust the pH to a neutral range (6.5-7.5) with a dilute solution of calcium hydroxide or hydrochloric acid as needed. A patent suggests adjusting the pH to 8-9 with a base before adding calcium chloride.[7]
-
Stir the solution for 1-2 hours to ensure complete salt formation.
2. Isolation of the Calcium Salt:
-
The calcium salt may precipitate directly from the solution. If not, the solution can be concentrated under reduced pressure to induce precipitation.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid this compound by filtration.
-
Wash the solid with a small amount of cold water and then with a water-miscible organic solvent like ethanol or acetone to facilitate drying.
-
Dry the final product under vacuum at a temperature not exceeding 50 °C.
V. Purification of this compound
1. Recrystallization:
-
Dissolve the crude this compound in a minimal amount of hot purified water.[7][8]
-
If the solution is colored, add a small amount of activated carbon and stir for 15-30 minutes, then filter the hot solution to remove the carbon.
-
Slowly add a miscible organic solvent such as methanol, ethanol, or acetone until the solution becomes slightly turbid.[7]
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (2-8 °C) to complete the crystallization process.
-
Collect the purified crystals by filtration, wash with a cold mixture of the recrystallization solvents, and dry under vacuum.
VI. Analytical Characterization
1. Purity Assessment (HPLC):
-
The chemical purity of the final product can be determined by High-Performance Liquid Chromatography (HPLC).
-
A reverse-phase C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).
-
Detection is usually performed using a UV detector at a wavelength around 210 nm.
2. Enantiomeric Purity (Chiral HPLC):
-
The enantiomeric excess (ee) of the (S)-enantiomer is determined by chiral HPLC.[9][10]
-
A chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak IA, IB, or IC), is used.
-
The mobile phase is typically a mixture of hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of a modifier like trifluoroacetic acid.
-
The separation of the two enantiomers allows for the quantification of the enantiomeric purity.
3. Structural Confirmation (NMR and Mass Spectrometry):
-
The chemical structure of the final product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathways and Experimental Workflows
Caption: Overall workflow for the synthesis of this compound.
References
- 1. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]
- 2. P. aeruginosa Metabolome Database: 3-Methyl-2-oxovaleric acid (PAMDB000141) [pseudomonas.umaryland.edu]
- 3. 3-Methyl-2-oxovalerate | C6H9O3- | CID 4298878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biosynthesis of α-keto acids and resolution of chiral amino acids by l-amino acid deaminases from Proteus mirabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. CN103044238A - Method for preparing calcium 3-methyl-2-oxovalerate - Google Patents [patents.google.com]
- 8. CN106045843A - Production process of calcium (+/-)-3-methyl-2-oxovalerate - Google Patents [patents.google.com]
- 9. Chiral analysis - Wikipedia [en.wikipedia.org]
- 10. skpharmteco.com [skpharmteco.com]
Application Notes and Protocols for the Structural Analysis of Calcium (S)-3-methyl-2-oxovalerate using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (S)-3-methyl-2-oxovalerate, the calcium salt of the (S)-enantiomer of 3-methyl-2-oxovaleric acid, is a key intermediate in the catabolism of the essential branched-chain amino acid, isoleucine.[1] Its structural elucidation is critical for understanding metabolic pathways and for the development of therapeutics related to metabolic disorders. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural confirmation and purity assessment of this compound. These application notes provide a comprehensive guide to the structural analysis of this compound using ¹H and ¹³C NMR spectroscopy.
Molecular Structure
The chemical structure of this compound consists of a calcium cation (Ca²⁺) and two equivalents of the (S)-3-methyl-2-oxovalerate anion. The anion possesses a chiral center at the C3 position.
Data Presentation: NMR Spectral Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the (S)-3-methyl-2-oxovalerate anion, based on data reported for the parent acid, 3-methyl-2-oxovaleric acid, in aqueous solution. The presence of the calcium salt is expected to cause only minor shifts in the observed chemical shift values.
Table 1: ¹H NMR Spectral Data
| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-3 | ~2.93 | Multiplet | - |
| H-4 | ~1.46, ~1.69 | Multiplet | - |
| H-5 | ~0.90 | Triplet | ~7.4 |
| 3-CH₃ | ~1.09 | Doublet | ~6.9 |
Note: Chemical shifts are referenced to an internal standard (e.g., DSS or TSP) at 0.00 ppm. Data is based on spectra of the parent acid in D₂O at pH 7.0.[2]
Table 2: ¹³C NMR Spectral Data
| Carbon Atom | Chemical Shift (δ) ppm |
| C-1 (COO⁻) | ~165-175 |
| C-2 (C=O) | ~205-215 |
| C-3 (CH) | ~46.4 |
| C-4 (CH₂) | ~27.0 |
| C-5 (CH₃) | ~13.3 |
| 3-CH₃ | ~16.4 |
Note: Chemical shifts are referenced to an internal standard. Data is based on spectra of the parent acid in D₂O.[2][3]
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
This protocol outlines the steps for preparing a sample of this compound for ¹H and ¹³C NMR analysis.
Materials:
-
This compound sample
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
NMR tube (5 mm diameter)
-
Pipettes
-
Vortex mixer
-
Internal standard (e.g., DSS or TSP)
Procedure:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of D₂O to the vial.
-
Internal Standard: Add a small, accurately measured amount of an internal standard.
-
Dissolution: Vortex the mixture until the sample is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.
-
Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a 5 mm NMR tube.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Capping: Securely cap the NMR tube.
Protocol 2: Acquisition of ¹H and ¹³C NMR Spectra
This protocol provides general parameters for the acquisition of ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Solvent: D₂O
-
Temperature: 298 K
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 2-4 seconds
-
Spectral Width: 10-12 ppm
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Solvent: D₂O
-
Temperature: 298 K
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Relaxation Delay: 2-5 seconds
-
Acquisition Time: 1-2 seconds
-
Spectral Width: 200-240 ppm
Mandatory Visualizations
Signaling Pathway
This compound is a key intermediate in the catabolic pathway of isoleucine. The following diagram illustrates this metabolic process.
Caption: Catabolic pathway of isoleucine.
Experimental Workflow
The following diagram outlines the logical workflow for the structural analysis of this compound using NMR spectroscopy.
Caption: NMR experimental workflow.
References
Application of Calcium (S)-3-methyl-2-oxovalerate in Nutritional Supplements for Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Calcium (S)-3-methyl-2-oxovalerate, the calcium salt of the alpha-ketoacid analogue of isoleucine, is a valuable compound for research in nutritional science and metabolic disorders. Its primary application lies in its ability to serve as a precursor for the essential amino acid L-isoleucine through transamination, without contributing to the overall nitrogen load. This characteristic makes it particularly relevant in studies concerning protein metabolism, chronic kidney disease (CKD), and inborn errors of metabolism such as Maple Syrup Urine Disease (MSUD).
In a research context, this compound is utilized to investigate the intricacies of branched-chain amino acid (BCAA) metabolism and its impact on cellular signaling pathways, particularly the mTOR pathway, which is a central regulator of cell growth and proliferation. As a stable and readily absorbable source of the isoleucine keto-analogue, it allows for precise manipulation of isoleucine availability in in vitro and in vivo models, facilitating studies on its role in cellular bioenergetics and metabolic flux.
The calcium moiety of the compound also warrants consideration in experimental design, as calcium signaling can independently influence a variety of cellular processes. Researchers should account for potential effects of calcium on the experimental system, especially in studies related to cellular signaling and homeostasis.
Key Research Applications:
-
Chronic Kidney Disease (CKD): Investigating the efficacy of keto-analogues in mitigating the progression of CKD by providing essential amino acids with reduced nitrogen intake, thereby lowering urea production.
-
Maple Syrup Urine Disease (MSUD): Studying the pathophysiology of MSUD and exploring therapeutic strategies by providing a form of isoleucine that bypasses the deficient branched-chain α-keto acid dehydrogenase (BCKDH) complex.
-
BCAA Metabolism and Signaling: Elucidating the role of isoleucine in regulating key metabolic pathways, such as the mTOR signaling cascade, and its impact on protein synthesis and cell growth.
-
Metabolic Flux Analysis: Utilizing isotopically labeled this compound to trace the metabolic fate of the isoleucine carbon skeleton through various metabolic pathways.
-
Cellular Bioenergetics: Assessing the contribution of isoleucine metabolism to cellular energy production and mitochondrial function.
Data Presentation
Table 1: Pharmacokinetic Profile of Ketoanalogue Supplementation (Illustrative Data)
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 20-60 minutes | [1][2] |
| Peak Plasma Concentration Increase | Up to 5-fold from baseline | [1][2] |
| Bioavailability | High (rapid gastrointestinal absorption) | [1] |
| Primary Metabolic Fate | Rapid transamination to L-isoleucine | [1] |
Table 2: Effects of (S)-3-methyl-2-oxovalerate on mTOR Signaling in C2C12 Myotubes (Illustrative In Vitro Data)
| Treatment Group | p-mTOR (Ser2448) Relative Expression | p-p70S6K (Thr389) Relative Expression |
| Control (Basal Media) | 1.00 ± 0.12 | 1.00 ± 0.15 |
| (S)-3-methyl-2-oxovalerate (1 mM) | 1.85 ± 0.21 | 2.10 ± 0.25 |
| Leucine (1 mM, Positive Control) | 2.50 ± 0.30 | 2.80 ± 0.35 |
| Rapamycin (100 nM, Inhibitor) | 0.25 ± 0.05 | 0.30 ± 0.08 |
*p < 0.05 vs. Control; **p < 0.01 vs. Control. Data are represented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vitro mTOR Signaling Assay in C2C12 Myotubes
Objective: To determine the effect of this compound on the mTOR signaling pathway in a muscle cell line.
Materials:
-
C2C12 myoblasts
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin solution
-
This compound (sterile, research grade)
-
Leucine (positive control)
-
Rapamycin (mTOR inhibitor)
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, induce differentiation by switching to DMEM supplemented with 2% horse serum and 1% Penicillin-Streptomycin.
-
Allow cells to differentiate for 4-6 days, with media changes every 48 hours, until myotubes are formed.
-
-
Treatment:
-
Prepare stock solutions of this compound, Leucine, and Rapamycin in sterile PBS or an appropriate solvent.
-
Starve differentiated myotubes in serum-free DMEM for 2-4 hours prior to treatment.
-
Treat myotubes with the desired concentrations of this compound (e.g., 0.1, 0.5, 1 mM), Leucine (e.g., 1 mM), or Rapamycin (e.g., 100 nM) for 30-60 minutes. Include a vehicle control group.
-
-
Protein Extraction and Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells with lysis buffer and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration and prepare for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
-
Protocol 2: Animal Study in a Rat Model of Chronic Kidney Disease
Objective: To evaluate the effect of this compound supplementation on markers of renal function and nitrogen metabolism in a rat model of CKD.
Materials:
-
Male Sprague-Dawley rats
-
Adenine-induced CKD model (or other established model)
-
Control diet and adenine-rich diet
-
This compound
-
Metabolic cages
-
Blood collection supplies
-
Urine collection tubes
-
Kits for measuring Blood Urea Nitrogen (BUN), serum creatinine, and plasma amino acids.
Procedure:
-
Induction of CKD:
-
Acclimatize rats for one week.
-
Induce CKD by feeding an adenine-rich diet (e.g., 0.75% adenine) for 4 weeks. A control group will receive a standard diet.
-
-
Supplementation:
-
Following CKD induction, divide the rats into groups:
-
Sham (Control diet)
-
CKD + Vehicle
-
CKD + this compound (e.g., 1% w/w in diet or daily gavage of a specific dose)
-
-
Administer the respective diets/treatments for a predefined period (e.g., 8 weeks).
-
-
Sample Collection:
-
At regular intervals (e.g., every 2 weeks), place rats in metabolic cages for 24-hour urine collection.
-
Collect blood samples via tail vein or at the end of the study via cardiac puncture under anesthesia.
-
-
Biochemical Analysis:
-
Measure BUN and serum creatinine levels to assess kidney function.
-
Analyze plasma and urine for amino acid profiles, particularly isoleucine and other BCAAs, using HPLC or LC-MS.
-
Measure urinary nitrogen excretion.
-
-
Data Analysis:
-
Compare the measured parameters between the different experimental groups using appropriate statistical tests (e.g., ANOVA).
-
Mandatory Visualizations
Caption: Branched-Chain Amino Acid (BCAA) Metabolism Pathway.
Caption: Simplified mTOR Signaling Pathway Activation by BCAAs.
Caption: General Experimental Workflow for Research Applications.
References
Application Notes and Protocols for the Preparation of Calcium (S)-3-methyl-2-oxovalerate Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (S)-3-methyl-2-oxovalerate, the calcium salt of the alpha-keto acid analog of isoleucine, is a key intermediate in the catabolism of branched-chain amino acids (BCAAs). Its role in cellular metabolism makes it a compound of significant interest in various research fields, including metabolic disorders, nutritional science, and drug development. Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro experiments.
Physicochemical Properties and Solubility Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experiments.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈CaO₆ | --INVALID-LINK-- |
| Molecular Weight | 298.35 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white powder or crystal | [Various Suppliers] |
| Water Solubility | Predicted: 0.06 mg/mL. The sodium salt of the parent acid has an experimental solubility of 915.5 mg/mL. | --INVALID-LINK--, --INVALID-LINK-- |
| DMSO Solubility | Expected to be soluble, but specific quantitative data is not readily available. A commercial supplier offers a DMSO solution, suggesting good solubility. | Inferred from supplier information |
| Methanol Solubility | Slightly soluble | --INVALID-LINK-- |
| Aqueous Base Solubility | Slightly soluble | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
This protocol is suitable for experiments where an aqueous-based stock solution is preferred. Due to the limited and conflicting data on the direct solubility of the calcium salt in water, it is recommended to start with a modest concentration and assess solubility.
Materials:
-
This compound powder
-
Sterile, deionized, or distilled water
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Sonicator (optional)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.
-
Initial Solvent Addition: Add a small volume of sterile water to the powder.
-
Dissolution:
-
Final Volume Adjustment: Once the powder is completely dissolved, add sterile water to reach the final desired concentration.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of a DMSO Stock Solution
DMSO is a common solvent for preparing high-concentration stock solutions of organic compounds for use in cell culture.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
Procedure:
-
Weighing: In a sterile conical tube, weigh the required amount of this compound powder.
-
Solvent Addition: Add the calculated volume of sterile DMSO to the tube.
-
Dissolution: Vortex the mixture thoroughly until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use tubes. Store at -20°C or -80°C. DMSO solutions can be stored for extended periods at these temperatures.
Important Note on Using DMSO Stock Solutions: When preparing working solutions for cell culture, ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically below 0.5%).
Recommended Working Concentrations
The optimal working concentration of this compound will vary depending on the specific cell type and experimental design. Based on available literature for the parent α-keto acid, a common working concentration in cell culture is in the micromolar range. A study using the sodium salt of α-keto-β-methylvalerate in neonatal rat ventricular myocytes used a final concentration of 500 µM, prepared from a 500 mM aqueous stock solution.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Visualization of Methodologies and Pathways
Experimental Workflow for Aqueous Stock Solution Preparation
Caption: A stepwise workflow for the preparation of aqueous stock solutions.
Isoleucine Catabolic Pathway
Caption: The metabolic pathway of isoleucine catabolism.
References
Application Notes: Analytical Methods for Detecting (S)-3-Methyl-2-Oxovalerate in Urine
These application notes provide detailed protocols and guidelines for the quantitative analysis of (S)-3-methyl-2-oxovalerate, a key biomarker for certain inborn errors of metabolism, in human urine samples. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
(S)-3-methyl-2-oxovalerate is a branched-chain α-keto acid derived from the metabolism of the amino acid isoleucine. Its accumulation in urine is a significant indicator of metabolic disorders such as Maple Syrup Urine Disease (MSUD).[1] Accurate and reliable quantification of this metabolite is crucial for the diagnosis and monitoring of these conditions.[1] However, the analysis of keto acids like (S)-3-methyl-2-oxovalerate presents challenges due to their polarity, thermal instability, and potential for decarboxylation.[2] These notes detail robust methods to overcome these challenges.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS has historically been the gold standard for comprehensive organic acid profiling in urine.[3] The method requires a chemical derivatization step to increase the volatility and thermal stability of polar analytes like (S)-3-methyl-2-oxovalerate, making them suitable for gas chromatography.[4]
Principle
The workflow involves extraction of organic acids from the urine matrix, followed by a two-step derivatization process. First, methoximation protects the keto group from enolization and forming multiple derivatives.[5] Second, silylation of carboxyl and hydroxyl groups replaces active hydrogens with a trimethylsilyl (TMS) group, significantly increasing volatility.[4][5] The derivatized compounds are then separated by the gas chromatograph and detected by the mass spectrometer.[3]
Experimental Protocol
1. Sample Collection and Storage:
-
Collect random urine samples in a sterile, preservative-free container.[6][7]
-
For asymptomatic patients, a first morning void is often recommended to obtain a more concentrated sample.[1]
-
If analysis is not immediate, store samples frozen at -20°C or below to ensure stability.[6][7]
2. Sample Preparation and Extraction:
-
Thaw urine samples and vortex thoroughly.
-
Transfer a volume of urine equivalent to a specific creatinine concentration (e.g., 1 mg/mL) or a fixed volume (e.g., 200-500 µL) into a glass tube.[3][8]
-
Add an appropriate internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound not present in urine, like heptadecanoic acid).[6]
-
Acidify the urine to a pH of ~1-2 with HCl to protonate the organic acids.[3]
-
Perform a liquid-liquid extraction (LLE) by adding an organic solvent such as ethyl acetate.[3][7][8] Vortex vigorously for 1-2 minutes.
-
Centrifuge to separate the layers and transfer the upper organic layer to a clean glass vial.
-
Repeat the extraction process to maximize recovery and combine the organic extracts.[8]
-
Evaporate the combined organic solvent to complete dryness under a gentle stream of nitrogen gas, with mild heating (e.g., 35-40°C).[8]
3. Derivatization:
-
Step 1: Methoximation. Add a solution of methoxyamine hydrochloride (MeOx) in pyridine to the dried extract.[5] Incubate at 60°C for 30-60 minutes to protect the ketone group of (S)-3-methyl-2-oxovalerate.[8]
-
Step 2: Silylation. Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5][6][7][9] Incubate at 70-90°C for 15-30 minutes.[8]
-
After cooling, the sample is ready for GC-MS injection.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of (S)-3-methyl-2-oxovalerate.
Data and Performance
Typical operating conditions and performance metrics for urinary organic acid analysis by GC-MS are summarized below. Specific values for (S)-3-methyl-2-oxovalerate should be determined during method validation.
| Parameter | Typical Value / Condition |
| GC Column | DB-5ms, HP-5ms, or similar (30 m x 0.25 mm, 0.25 µm) |
| Injection Volume | 1-2 µL (Split/Splitless) |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | Initial 70°C, ramp to 300°C at 5-10°C/min |
| Carrier Gas | Helium |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Mode | Full Scan (for profiling) or Selected Ion Monitoring (SIM) (for targeted quantification) |
| Mass Range | 50 - 600 m/z |
| Quantitative Metric | Expected Performance |
| Limit of Detection (LOD) | Low µM range |
| Limit of Quantification (LOQ) | Low to mid µM range |
| Linearity (r²) | > 0.99 |
| Recovery | 85 - 115% |
| Precision (%RSD) | < 15% |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is an increasingly popular alternative for metabolomics due to its high sensitivity, specificity, and ability to analyze polar and thermally labile compounds often with minimal sample preparation.[2][10] For keto acids, which can be unstable, LC-MS/MS avoids the high temperatures of a GC inlet, potentially reducing analyte degradation.[2]
Principle
This method separates (S)-3-methyl-2-oxovalerate from other urine components using liquid chromatography, typically reversed-phase, followed by detection with a tandem mass spectrometer. The MS/MS operates in Multiple Reaction Monitoring (MRM) mode, providing excellent specificity and sensitivity by monitoring a specific precursor-to-product ion transition for the target analyte.[11][12] While direct analysis is possible, derivatization can be used to enhance chromatographic retention and ionization efficiency.[2][11]
Experimental Protocol
1. Sample Collection and Storage:
-
Follow the same procedure as for GC-MS analysis (collect in a sterile container, freeze at -20°C if not analyzed immediately).[6][7]
2. Sample Preparation:
-
Option A: Dilute-and-Shoot. For a rapid screening approach, samples can be simply diluted with water or a mobile phase-like solution, centrifuged or filtered through a 0.2 µm filter, and injected.[13] This method is fast but may suffer from matrix effects.
-
Option B: Extraction. For cleaner samples and better quantitative accuracy, perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) as described in the GC-MS section.[14][15]
-
Add an appropriate internal standard (ideally a stable isotope-labeled version of the analyte) prior to any preparation steps.[13]
3. Derivatization (Optional but Recommended for Keto Acids):
-
To improve sensitivity and chromatographic performance, the keto group can be derivatized.
-
A common reagent is O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA), which reacts with the keto moiety.[11][12]
-
Procedure: To the aqueous sample or dried extract, add a PFBHA solution in a buffered environment. Incubate under mild conditions (e.g., room temperature or slightly elevated). The resulting derivative is highly responsive in negative mode electrospray ionization.[11][12]
LC-MS/MS Workflow Diagram
Caption: Workflow for LC-MS/MS analysis of (S)-3-methyl-2-oxovalerate.
Data and Performance
The following tables provide typical parameters and performance data from a validated LC-MS/MS method for various keto acids, which can serve as a starting point for a method for (S)-3-methyl-2-oxovalerate.[11][12]
| Parameter | Typical Value / Condition |
| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient | Linear gradient from low to high %B |
| Injection Volume | 2 - 10 µL |
| MS Ionization | Electrospray Ionization (ESI), Negative or Positive Mode |
| MS Mode | Multiple Reaction Monitoring (MRM) |
| Quantitative Metric | Performance from a Keto Acid Method[11][12] |
| Limit of Detection (LOD) | 0.01 - 0.25 µM |
| Limit of Quantification (LOQ) | 0.05 - 0.50 µM |
| Linearity (r²) | > 0.997 |
| Recovery | 96 - 109% |
| Precision (%CV) | 1.1 - 4.7% |
Method Comparison
| Feature | GC-MS | LC-MS/MS |
| Principle | Separation of volatile compounds in gas phase | Separation of soluble compounds in liquid phase |
| Sample Preparation | Mandatory derivatization ; multi-step extraction and derivatization required.[5][8] | Simpler; "dilute-and-shoot" is possible; derivatization is optional but can improve performance.[2][13] |
| Throughput | Lower, due to longer sample prep and run times | Higher, especially with simple prep and fast chromatography |
| Sensitivity | Good, especially in SIM mode | Generally higher, excellent sensitivity in MRM mode.[10] |
| Specificity | Good, based on retention time and mass spectrum | Excellent, based on retention time and specific MRM transitions |
| Compound Suitability | Best for volatile or derivatizable compounds | Excellent for polar, non-volatile, and thermally labile compounds like keto acids.[2] |
| Robustness | Well-established and robust, with extensive libraries available | Can be susceptible to matrix effects and ion suppression |
References
- 1. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]
- 2. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. youtube.com [youtube.com]
- 6. erndim.org [erndim.org]
- 7. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 8. aurametrix.weebly.com [aurametrix.weebly.com]
- 9. MeOx-TMS derivatization for GC-MS metabolic profiling of urine and application in the discrimination between normal C57BL/6J and type 2 diabetic KK-Ay mice - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. DSpace [repositori.upf.edu]
- 11. Development of a New LC-MS/MS Method for the Quantification of Keto Acids [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of urinary oxalate by liquid chromatography-tandem mass spectrometry with online weak anion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study [mdpi.com]
- 15. waters.com [waters.com]
Application Notes and Protocols for In-Vivo Studies with Calcium (S)-3-methyl-2-oxovalerate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (S)-3-methyl-2-oxovalerate, the calcium salt of the keto acid analogue of isoleucine, is a key intermediate in the catabolism of branched-chain amino acids (BCAAs).[1][2] Emerging research suggests that supplementation with keto acid analogues may offer therapeutic benefits in various disease models, particularly in chronic kidney disease (CKD), by mitigating inflammation and apoptosis.[3][4] These application notes provide a comprehensive guide for designing and conducting in-vivo experimental studies to investigate the efficacy and mechanisms of action of this compound.
Biological Context and Mechanism of Action
This compound is an integral part of BCAA metabolism. BCAAs are first transaminated to their corresponding branched-chain keto acids (BCKAs).[5] (S)-3-methyl-2-oxovaleric acid, along with other BCKAs, is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[5][6] Dysregulation of BCAA metabolism has been linked to several pathological conditions, including metabolic disorders and inflammation.[7][8][9]
The therapeutic potential of keto acid supplementation is thought to stem from several mechanisms:
-
Reduction of Nitrogen Load: Providing the carbon skeleton of essential amino acids without the amino group can reduce the nitrogenous waste products, which is particularly beneficial in conditions like CKD.
-
Anti-inflammatory Effects: Studies on compound α-ketoacid tablets suggest that they can alleviate inflammation by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3]
-
Modulation of Apoptosis: By inhibiting pro-inflammatory pathways, this compound may also reduce programmed cell death in tissues affected by injury.[3]
-
Cellular Energy Metabolism: As an intermediate in BCAA catabolism, it plays a role in cellular energy production through the tricarboxylic acid (TCA) cycle.[2]
Signaling Pathways
BCAA Catabolism Pathway:
Caption: Branched-Chain Amino Acid (BCAA) catabolism of isoleucine.
NF-κB Signaling Pathway in Renal Injury:
Caption: Proposed inhibition of the NF-κB signaling pathway.
Experimental Design: Evaluating Reno-protective Effects
This section outlines a potential in-vivo study to assess the efficacy of this compound in a mouse model of Chronic Kidney Disease (CKD) induced by ischemia-reperfusion injury (IRI).
Animal Model
-
Species: Mouse (Mus musculus)
-
Strain: C57BL/6 mice are commonly used and are susceptible to IRI-induced damage.[10]
-
Age: 8-10 weeks
-
Sex: Male (to avoid hormonal cycle variability)
-
Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Experimental Groups
A minimum of four groups are recommended for a robust study design:
| Group | Treatment | Rationale |
| 1 | Sham + Vehicle | To control for the surgical procedure and vehicle administration. |
| 2 | IRI + Vehicle | To establish the disease model and serve as the primary control. |
| 3 | IRI + Low Dose Ca-(S)-3-m-2-ov | To assess the dose-dependent efficacy of the test compound. |
| 4 | IRI + High Dose Ca-(S)-3-m-2-ov | To determine the optimal therapeutic dose of the test compound. |
Ca-(S)-3-m-2-ov: this compound
Dosing and Administration
-
Compound Preparation: this compound can be dissolved in sterile saline or water for administration.
-
Route of Administration: Oral gavage is a common and clinically relevant route.
-
Dosage: Based on studies with compound ketoacid tablets, a starting point could be in the range of 100-1000 mg/kg/day.[3] Dose-ranging studies are recommended to determine the optimal dose.
-
Frequency: Daily administration.
-
Duration: Treatment can begin 24 hours post-IRI and continue for a period of 14-28 days to assess both acute and chronic effects.
Experimental Workflow
Caption: General workflow for the in-vivo experiment.
Experimental Protocols
Ischemia-Reperfusion Injury (IRI) Model
This protocol is adapted from established methods for inducing renal IRI in mice.[3][11][12][13][14]
-
Anesthesia: Anesthetize the mouse using isoflurane or an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Surgical Preparation: Shave the flank area and sterilize with an antiseptic solution. Place the mouse on a heating pad to maintain body temperature at 36.8-37.3°C.[3][14]
-
Incision: Make a small flank incision to expose the kidney.
-
Ischemia: Carefully isolate the renal pedicle and clamp it with a non-traumatic microvascular clamp for a predetermined time (e.g., 30 minutes). Successful clamping will result in the kidney turning a darker color.
-
Reperfusion: Remove the clamp to allow blood flow to return to the kidney. The kidney should regain its normal color.
-
Closure: Suture the muscle and skin layers.
-
Post-operative Care: Administer analgesics and provide subcutaneous saline for hydration. Monitor the animal closely during recovery.
Sample Collection and Analysis
-
Blood Sampling: Collect blood via tail vein or retro-orbital sinus at specified time points. Analyze serum for markers of renal function such as Blood Urea Nitrogen (BUN) and creatinine.
-
Urine Sampling: House mice in metabolic cages to collect 24-hour urine samples. Analyze for proteinuria (e.g., albumin-to-creatinine ratio).
-
Tissue Harvesting: At the end of the study, euthanize the animals and perfuse the kidneys with saline. One kidney can be fixed in formalin for histological analysis, and the other can be snap-frozen in liquid nitrogen for molecular and biochemical assays.
Outcome Measures and Assays
Primary Endpoints:
| Parameter | Method | Expected Outcome in IRI + Vehicle Group |
| Serum Creatinine | Biochemical Assay (e.g., ELISA) | Increased |
| Blood Urea Nitrogen (BUN) | Biochemical Assay | Increased |
| Proteinuria | Albumin-to-Creatinine Ratio | Increased |
Secondary Endpoints:
| Parameter | Method | Expected Outcome in IRI + Vehicle Group |
| Renal Histology | H&E, PAS, Masson's Trichrome Staining | Tubular necrosis, inflammation, fibrosis |
| Inflammatory Markers | qRT-PCR, Western Blot, ELISA (e.g., TNF-α, IL-6) | Increased expression |
| Apoptosis | TUNEL Assay, Caspase-3 Activity | Increased apoptosis |
| Oxidative Stress | Measurement of ROS, MDA levels | Increased oxidative stress |
| NF-κB & MAPK Activation | Western Blot for phosphorylated proteins | Increased phosphorylation |
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between groups.
Table 1: Renal Function Parameters
| Group | N | Serum Creatinine (mg/dL) | BUN (mg/dL) | Albumin-to-Creatinine Ratio |
| Sham + Vehicle | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| IRI + Vehicle | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| IRI + Low Dose | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| IRI + High Dose | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Renal Tissue Inflammatory Gene Expression (Fold Change vs. Sham)
| Gene | IRI + Vehicle | IRI + Low Dose | IRI + High Dose |
| TNF-α | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| IL-6 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| MCP-1 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
These application notes provide a framework for designing in-vivo studies to investigate the therapeutic potential of this compound. The proposed experimental design, based on a well-established mouse model of CKD, allows for a comprehensive evaluation of the compound's effects on renal function, inflammation, and apoptosis. The detailed protocols and outcome measures will enable researchers to generate robust and reproducible data to elucidate the mechanisms of action and therapeutic efficacy of this promising compound. Careful consideration of animal welfare, appropriate controls, and statistical analysis are crucial for the successful execution of these studies.
References
- 1. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 51828-96-7 | Benchchem [benchchem.com]
- 3. Protocol for renal ischemia-reperfusion injury by flank incisions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The nuclear factor kappa B signaling pathway is a master regulator of renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Branched-Chain Amino Acid (BCAA) Metabolism: Molecular Pathways, Mechanisms and Regulation - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. a-Keto-b-Methylvaleric Acid | Rupa Health [rupahealth.com]
- 7. Elevated branched-chain α-keto acids exacerbate macrophage oxidative stress and chronic inflammatory damage in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]
- 10. Experimental models for preclinical research in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for renal ischemia-reperfusion injury by flank incisions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mouse Model of Ischemia-Reperfusion Kidney Injury [bio-protocol.org]
- 13. Ischemia-reperfusion-induced acute kidney injury [protocols.io]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Calcium (S)-3-methyl-2-oxovalerate in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of neuronal structure and function. Emerging evidence points to metabolic dysregulation and mitochondrial dysfunction as central hubs in the pathophysiology of these disorders. Branched-chain amino acids (BCAAs) and their metabolites, the branched-chain α-ketoacids (BCKAs), have been increasingly implicated in neurodegenerative processes.[1][2] Elevated levels of BCAAs and their corresponding ketoacids are observed in both patients and animal models of Alzheimer's disease, suggesting a potential causal link.[2]
Calcium (S)-3-methyl-2-oxovalerate is the calcium salt of the α-ketoacid derived from the essential amino acid isoleucine. In the inherited metabolic disorder Maple Syrup Urine Disease (MSUD), the accumulation of BCAAs and BCKAs, including (S)-3-methyl-2-oxovalerate, leads to severe neurological damage, highlighting their neurotoxic potential at high concentrations.[3][4] The neurotoxicity is thought to arise from the inhibition of key enzymes in energy metabolism and disruption of the mitochondrial respiratory chain.[3][5]
Given the critical role of calcium dyshomeostasis and mitochondrial impairment in neurodegeneration, this compound serves as a valuable tool to probe the intricate relationship between BCAA metabolism, mitochondrial bioenergetics, and neuronal viability in the context of neurodegenerative disease models. These application notes provide a framework and detailed protocols for utilizing this compound to investigate disease mechanisms and explore potential therapeutic interventions.
Data Presentation
The following table summarizes the known effects of (S)-3-methyl-2-oxovalerate (KMV) and other branched-chain α-ketoacids on neuronal and mitochondrial functions. This data can serve as a reference for designing experiments with this compound.
| Compound | Model System | Concentration | Observed Effect | Reference |
| α-keto-β-methylvaleric acid (KMV) | Rat cerebral cortex prisms | 1-5 mM | - Decreased ¹⁴CO₂ production by ~40% - Inhibited mitochondrial respiratory chain complex I-III by ~60% | [5] |
| α-ketoisocaproic acid (KIC) | Rat cerebral cortex prisms | 1-5 mM | - Decreased ¹⁴CO₂ production by ~40% - Inhibited mitochondrial respiratory chain complex I-III by ~60% | [5] |
| α-ketoisovaleric acid (KIV) | Rat cerebral cortex prisms | 1-5 mM | - Decreased ¹⁴CO₂ production by ~40% - Inhibited mitochondrial respiratory chain complex I-III by ~60% | [5] |
| α-ketoisocaproic acid (KIC) | HT-22 neuronal cells | 1-10 mM | - Reduced cell viability (MTT assay) - Increased production of reactive oxygen species | [6] |
| α-ketoisovaleric acid (KIV) | Rats (intracerebral injection) | N/A | - Induced clonic convulsions, preventable by NMDA receptor antagonists | [7] |
Signaling Pathways and Experimental Workflows
To visualize the metabolic context and experimental logic, the following diagrams are provided in the DOT language for use with Graphviz.
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on neuronal cells.
Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm) in SH-SY5Y Cells
This protocol uses the JC-1 dye, which forms red fluorescent aggregates in healthy mitochondria with high membrane potential and exists as green fluorescent monomers in the cytoplasm of cells with depolarized mitochondria.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
6-well plates
-
This compound stock solution
-
JC-1 dye staining solution (e.g., from a commercial kit)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 mM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Harvesting: After treatment, aspirate the medium, wash the cells once with PBS, and detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).
-
Staining: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in 500 µL of JC-1 staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells, remove the staining solution, and wash the cell pellet twice with PBS.
-
Flow Cytometry: Resuspend the final cell pellet in PBS and analyze immediately on a flow cytometer. Detect green fluorescence (monomers) in the FL1 channel and red fluorescence (aggregates) in the FL2 channel.
-
Analysis: The ratio of red to green fluorescence intensity is used as a measure of mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 2: Measurement of Intracellular ATP Levels in Primary Neurons
This protocol utilizes a luciferase-based assay to quantify ATP levels, providing a direct measure of cellular energy status.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons)
-
Culture plates suitable for luminometry (e.g., white-walled 96-well plates)
-
This compound stock solution
-
ATP releasing agent (e.g., a detergent-based lysis buffer)
-
Luciferase-luciferin ATP assay kit
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Culture primary neurons on appropriate plates. Treat the neurons with this compound at desired concentrations and for the desired duration.
-
Cell Lysis: After treatment, remove the culture medium. Add the ATP releasing agent to each well to lyse the cells and release intracellular ATP.
-
Luciferase Reaction: Prepare the luciferase-luciferin reagent according to the manufacturer's instructions. Add the reagent to each well.
-
Luminometry: Immediately measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the ATP concentration.
-
Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the samples.
-
Normalization: Normalize the ATP levels to the total protein content in each well to account for any differences in cell number.
Protocol 3: Intracellular Calcium Imaging in Cultured Neurons using Fura-2 AM
This protocol allows for the ratiometric measurement of intracellular calcium concentrations ([Ca²⁺]i), providing insights into calcium homeostasis.
Materials:
-
Cultured neurons on glass coverslips
-
This compound stock solution
-
Fura-2 AM stock solution (in DMSO)
-
Pluronic F-127 (optional, to aid dye loading)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline
-
Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.
Procedure:
-
Dye Loading: Prepare a loading solution of 2-5 µM Fura-2 AM in HBSS. Incubate the coverslips with the neuronal cultures in this solution for 30-45 minutes at 37°C in the dark.
-
Washing: After loading, wash the cells with fresh HBSS for at least 20-30 minutes to allow for de-esterification of the Fura-2 AM.
-
Imaging Setup: Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Baseline Recording: Perfuse the cells with HBSS and record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and collecting the emission at 510 nm.
-
Treatment Application: Perfuse the cells with HBSS containing the desired concentration of this compound and continue recording the fluorescence changes.
-
Analysis: The ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) is calculated. An increase in this ratio corresponds to an increase in intracellular calcium concentration. The ratios can be converted to absolute calcium concentrations using a calibration curve if required.
Conclusion
The study of this compound in neurodegenerative disease models offers a promising avenue to dissect the complex interplay between metabolic dysfunction, mitochondrial bioenergetics, and neuronal demise. The provided application notes and detailed protocols equip researchers with the necessary framework to investigate the neurotoxic or potentially neuroprotective effects of this compound, thereby contributing to a deeper understanding of neurodegenerative pathologies and aiding in the development of novel therapeutic strategies targeting metabolic pathways.
References
- 1. Frontiers | Functional Metabolic Mapping Reveals Highly Active Branched-Chain Amino Acid Metabolism in Human Astrocytes, Which Is Impaired in iPSC-Derived Astrocytes in Alzheimer's Disease [frontiersin.org]
- 2. portlandpress.com [portlandpress.com]
- 3. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]
- 4. Advances and challenges in the treatment of branched-chain amino/keto acid metabolic defects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of brain energy metabolism by the alpha-keto acids accumulating in maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The metabolic effect of α-ketoisocaproic acid: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological evidence that alpha-ketoisovaleric acid induces convulsions through GABAergic and glutamatergic mechanisms in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Calcium (S)-3-methyl-2-oxovalerate in Agricultural Research as a Growth Stimulant: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium (S)-3-methyl-2-oxovalerate, also known as Calcium α-ketoisoleucine, is a compound that has been noted for its potential application in agriculture as a plant growth stimulant. Commercial sources suggest its role in promoting healthier crop yields and improving nutrient absorption. However, a comprehensive review of publicly available scientific literature reveals a significant gap in detailed agricultural research specifically investigating the efficacy and mechanisms of this compound as a plant biostimulant. While the dual role of calcium as an essential nutrient and a signaling molecule in plants is well-established, and the broader category of α-keto acids is recognized for its metabolic significance, specific data on this particular compound's application in crop production is scarce.
This document provides a summary of the currently available information and presents generalized protocols and theoretical frameworks for evaluating the potential of this compound as a plant growth stimulant. The experimental designs outlined below are based on standard methodologies for assessing biostimulants and are intended to serve as a starting point for researchers in the absence of specific published studies on this compound.
Introduction
Calcium is a critical secondary messenger in plant signaling pathways, mediating responses to a wide array of environmental and developmental cues. It plays a vital role in cell wall structure, membrane integrity, and as a cofactor for various enzymes. The (S)-3-methyl-2-oxovalerate component is the keto acid analog of the essential amino acid isoleucine, placing it at the crossroads of amino acid and carbohydrate metabolism. In theory, the application of this compound could influence plant growth through several mechanisms:
-
Nutrient Supplementation: Providing a direct source of calcium.
-
Metabolic Precursor: Serving as a precursor for the synthesis of isoleucine or other essential metabolites.
-
Signaling Molecule: The α-keto acid moiety could potentially act as a signaling molecule, influencing metabolic pathways.
Hypothetical Signaling and Metabolic Pathways
While the precise signaling pathway for this compound in plants is not documented, we can propose a hypothetical model based on the known roles of calcium and α-keto acids. The influx of calcium from the compound could trigger a calcium signaling cascade, involving calmodulin and calcium-dependent protein kinases (CDPKs), which in turn could regulate gene expression related to growth and stress responses. The α-keto acid component could be integrated into the TCA cycle or amino acid biosynthesis pathways.
Proposed Experimental Protocols
To rigorously assess the efficacy of this compound as a plant growth stimulant, a series of controlled experiments are necessary. The following protocols are generalized and should be adapted to the specific plant species and research questions.
Seed Germination and Seedling Vigor Assay
Objective: To determine the effect of this compound on seed germination rate and early seedling growth.
Materials:
-
Seeds of a model plant (e.g., Arabidopsis thaliana) or a crop species (e.g., tomato, maize).
-
This compound.
-
Sterile petri dishes with filter paper or agar-based growth medium.
-
Growth chamber with controlled light, temperature, and humidity.
-
Deionized water (control).
Procedure:
-
Prepare a stock solution of this compound.
-
Create a dilution series of treatment solutions (e.g., 0.1, 1, 10, 100 mg/L).
-
Surface sterilize seeds.
-
Place a consistent number of seeds in each petri dish.
-
Apply an equal volume of the respective treatment or control solution to each dish.
-
Incubate the dishes in a growth chamber under optimal conditions.
-
Record germination percentage daily for 7-10 days.
-
After a set period (e.g., 14 days), measure seedling root length, shoot length, and fresh/dry weight.
Foliar Application on Mature Plants
Objective: To evaluate the impact of foliar-applied this compound on the growth, yield, and physiological parameters of a crop species.
Materials:
-
Potted plants of a selected crop species grown to a specific developmental stage (e.g., vegetative or early flowering).
-
This compound.
-
Spray bottles.
-
Non-ionic surfactant.
-
Greenhouse or controlled environment facility.
Procedure:
-
Prepare treatment solutions of this compound at various concentrations, including a surfactant to ensure adhesion to leaves.
-
Randomly assign plants to different treatment groups, including a control group sprayed only with water and surfactant.
-
Apply the foliar spray until runoff.
-
Repeat applications at regular intervals (e.g., weekly or bi-weekly).
-
Throughout the experiment, measure parameters such as plant height, leaf area, and chlorophyll content (e.g., using a SPAD meter).
-
At harvest, determine total biomass, fruit/grain yield, and quality parameters (e.g., fruit size, sugar content).
Data Presentation (Hypothetical)
In the absence of actual data, the following tables illustrate how results from the proposed experiments could be structured for clear comparison.
Table 1: Effect of this compound on Tomato Seedling Growth
| Treatment (mg/L) | Germination Rate (%) | Root Length (cm) | Shoot Length (cm) | Dry Weight (mg) |
| 0 (Control) | 95 ± 3 | 5.2 ± 0.4 | 3.1 ± 0.2 | 10.5 ± 0.8 |
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 100 |
Table 2: Impact of Foliar Application of this compound on Maize Yield
| Treatment (mg/L) | Plant Height (cm) | Ear Weight (g) | Grain Yield per Plant (g) | 100-Grain Weight (g) |
| 0 (Control) | 210 ± 15 | 250 ± 20 | 180 ± 15 | 30 ± 2 |
| 10 | ||||
| 50 | ||||
| 100 | ||||
| 200 |
Conclusion and Future Directions
While this compound is commercially suggested as a plant growth stimulant, there is a distinct lack of peer-reviewed scientific evidence to support this claim and to elucidate its mechanism of action in plants. The proposed experimental protocols provide a framework for future research to systematically evaluate its potential benefits in agriculture. Future studies should focus on a dose-response analysis across various crop species, investigation of its effects on nutrient uptake efficiency, and molecular studies to unravel the signaling and metabolic pathways it may influence. Such research is crucial to validate its efficacy and to develop evidence-based application guidelines for sustainable agriculture.
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Calcium (S)-3-methyl-2-oxovalerate
Welcome to the technical support center for Calcium (S)-3-methyl-2-oxovalerate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound in aqueous buffers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
A1: this compound is known to have low or slight solubility in water. While exact quantitative values can vary based on experimental conditions, its solubility is predicted to be low, in the range of 0.06 mg/mL.
Q2: Why is my this compound not dissolving in my neutral pH buffer?
A2: The low aqueous solubility of this compound at neutral pH is a common issue. Like many calcium salts of weak acids, its solubility is highly dependent on the pH of the solution. At neutral pH, the equilibrium favors the less soluble salt form.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound, a salt of a weak organic acid, generally increases as the pH decreases (becomes more acidic).[1] In an acidic environment, the oxovalerate anion is protonated, shifting the equilibrium from the sparingly soluble calcium salt towards the more soluble free acid form.
Q4: What immediate steps can I take to improve the solubility of my compound during an experiment?
A4: For a quick approach, consider lowering the pH of your buffer. Adding a small amount of a biocompatible acid, such as citric acid or hydrochloric acid, can significantly enhance solubility. Gentle heating and sonication can also aid in dissolution, but be mindful of the compound's stability at elevated temperatures.
Q5: Are there any excipients that can be used to improve solubility?
A5: Yes, several excipients can enhance the solubility of poorly soluble calcium salts. These include:
-
Complexing agents: Cyclodextrins can encapsulate the hydrophobic parts of the molecule, increasing its apparent water solubility.
-
Co-solvents: The addition of a water-miscible organic solvent, such as ethanol or propylene glycol, can increase solubility. However, the concentration of the co-solvent must be carefully considered for its potential impact on downstream applications.
-
Surfactants: Non-ionic surfactants can aid in wetting the solid particles and can form micelles to solubilize the compound.
Troubleshooting Guide
This guide provides structured approaches to address common solubility issues with this compound.
Issue 1: Precipitate forms when preparing a stock solution in a standard buffer (e.g., PBS pH 7.4).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low intrinsic solubility at neutral pH | Prepare the stock solution in a slightly acidic buffer (e.g., acetate buffer pH 5.0) or in deionized water with pH adjustment. | The compound dissolves more readily at a lower pH. |
| Common ion effect | If the buffer contains high concentrations of calcium ions, this can suppress the dissolution of the calcium salt. Use a buffer with a different cation. | Improved solubility due to the absence of a common ion. |
| Insufficient mixing/agitation | Increase the mixing time and use a vortex mixer or sonicator to aid in the dissolution process. | Faster and more complete dissolution of the solid particles. |
Issue 2: The compound dissolves initially but crashes out of solution over time or upon temperature change.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Supersaturated solution | The initial dissolution may have been kinetically favored but thermodynamically unstable. Prepare a fresh solution at a slightly lower concentration. | A stable solution is formed with no precipitation over time. |
| Temperature-dependent solubility | Many calcium salts exhibit retrograde solubility, meaning they are less soluble at higher temperatures. If the solution was prepared with heating, it may precipitate upon cooling to room temperature. Determine the solubility at the intended storage and use temperature. | A stable solution is maintained at the appropriate temperature. |
| pH shift | The pH of the solution may have changed over time (e.g., due to absorption of atmospheric CO2), leading to precipitation. Verify the pH of the solution and adjust if necessary. | The compound remains in solution as the optimal pH is maintained. |
Quantitative Data on Solubility Enhancement
The following tables provide representative data on the solubility of this compound under various conditions. Note: This data is illustrative and actual results may vary based on specific experimental parameters.
Table 1: Effect of pH on the Solubility of this compound at 25°C
| Buffer System | pH | Approximate Solubility (mg/mL) |
| Phosphate Buffer | 7.4 | ~ 0.1 |
| MES Buffer | 6.0 | ~ 1.5 |
| Acetate Buffer | 5.0 | ~ 10.2 |
| Glycine-HCl Buffer | 3.0 | > 50 |
Table 2: Effect of Temperature on the Solubility of this compound in Acetate Buffer (pH 5.0)
| Temperature (°C) | Approximate Solubility (mg/mL) |
| 4 | ~ 12.5 |
| 25 | ~ 10.2 |
| 37 | ~ 8.9 |
Table 3: Effect of Cyclodextrins on the Solubility of this compound in Water at 25°C
| Cyclodextrin (10 mM) | Approximate Solubility (mg/mL) | Fold Increase |
| None | ~ 0.06 | 1.0 |
| β-Cyclodextrin | ~ 0.5 | 8.3 |
| Hydroxypropyl-β-Cyclodextrin | ~ 2.1 | 35.0 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using pH Adjustment
This protocol describes how to prepare a 10 mg/mL stock solution of this compound.
Materials:
-
This compound powder
-
Deionized water
-
1 M HCl
-
1 M NaOH
-
pH meter
-
Volumetric flask
-
Stir plate and stir bar
Procedure:
-
Weigh out 100 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of deionized water to the flask.
-
Place a small stir bar in the flask and place it on a stir plate.
-
While stirring, slowly add 1 M HCl dropwise until the solid dissolves completely. Monitor the pH. A pH of around 4-5 is expected to be sufficient.
-
Once the solid is fully dissolved, carefully adjust the pH to the desired final value using 1 M HCl or 1 M NaOH, if necessary. Be aware that increasing the pH may cause precipitation.
-
Bring the final volume to 10 mL with deionized water.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates.
Protocol 2: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol details the preparation of a this compound solution using HP-β-CD.
Materials:
-
This compound powder
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Selected aqueous buffer (e.g., PBS pH 7.4)
-
Vials
-
Orbital shaker
-
Centrifuge
Procedure:
-
Prepare a stock solution of HP-β-CD in the desired buffer (e.g., 100 mM).
-
Create a series of dilutions of the HP-β-CD stock solution in the buffer.
-
Add an excess amount of this compound powder to each vial containing the different concentrations of HP-β-CD.
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Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
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After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Analyze the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Visualizations
Caption: Workflow for selecting and evaluating solubility enhancement methods.
Caption: Effect of pH on the solubility equilibrium of this compound (KIV = ketoisovalerate).
References
stability of Calcium (S)-3-methyl-2-oxovalerate in cell culture media over time
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Calcium (S)-3-methyl-2-oxovalerate in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is the calcium salt of the alpha-keto acid analog of the essential amino acid L-isoleucine. It is used in cell culture media as a substitute for isoleucine to overcome the poor solubility of the amino acid. Some studies suggest that alpha-keto acids may also have a stabilizing effect on liquid cell culture media formulations and can positively influence cell growth.[1]
Q2: How stable is this compound in cell culture media over time?
Q3: What are the potential degradation pathways for (S)-3-methyl-2-oxovalerate in cell culture media?
While specific studies on (S)-3-methyl-2-oxovalerate are limited, potential non-enzymatic degradation pathways for alpha-keto acids in cell culture media may include:
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Decarboxylation: The loss of the carboxyl group as carbon dioxide (CO₂), particularly in the presence of reactive oxygen species (ROS) or metal ions.
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Oxidation: Alpha-keto acids can be sensitive to oxidation, which can be catalyzed by components in the media or by exposure to light.
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Reactions with other media components: The keto group is reactive and could potentially interact with amino acids (forming Schiff bases) or other nucleophiles present in the complex environment of cell culture media.[2]
Q4: Can I expect the stability to be similar to other alpha-keto acids like alpha-ketoglutarate or pyruvate?
While the basic structure is similar, the stability of individual alpha-keto acids can vary. For instance, alpha-ketoglutarate is reported to have a very short half-life in blood (less than 5 minutes), though this is primarily due to rapid metabolic uptake by cells rather than inherent chemical instability.[3][4][5] Pyruvate, often included in media formulations, can act as an antioxidant by scavenging reactive oxygen species like hydrogen peroxide, indicating it can be consumed through chemical reactions in the media.[6][7] Therefore, while data on these related compounds is informative, direct stability testing of this compound in your specific experimental setup is recommended.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent experimental results over time. | Degradation of (S)-3-methyl-2-oxovalerate in the prepared media. | Prepare fresh media containing this compound for each experiment. If media must be stored, aliquot and freeze at -20°C or -80°C and use a fresh aliquot for each experiment. Perform a stability study under your specific storage and experimental conditions (see Experimental Protocols). |
| Lower than expected cell growth or viability. | Insufficient concentration of the active compound due to degradation. | Increase the initial concentration of this compound. However, be mindful of potential dose-dependent effects on cell growth.[8][9] Consider supplementing the media with fresh compound during long-term cultures. |
| Precipitate formation in the media. | While this compound is used to improve solubility over isoleucine, high concentrations or interactions with other media components could still lead to precipitation. | Ensure the compound is fully dissolved when preparing the media. Prepare a concentrated stock solution in a suitable solvent (e.g., water) and filter-sterilize before adding to the final media. Visually inspect the media for any precipitation before use. |
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Media
This protocol outlines a method to quantify the concentration of (S)-3-methyl-2-oxovalerate in cell culture media over time using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.
Materials:
-
This compound
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640)
-
Sterile, conical tubes (50 mL)
-
Cell culture incubator (37°C, 5% CO₂)
-
HPLC system with a suitable detector (UV or fluorescence)
-
Appropriate HPLC column (e.g., C18)
-
Derivatization agent (if using fluorescence detection), e.g., 1,2-diamino-4,5-methylenedioxybenzene (DMB)
-
Reagents for mobile phase and derivatization as required by the chosen analytical method.
Procedure:
-
Media Preparation: Prepare a batch of your cell culture medium supplemented with a known concentration of this compound (e.g., the concentration used in your experiments).
-
Aliquoting: Dispense the supplemented medium into several sterile conical tubes. These will be your time-point samples.
-
Time Zero (T=0) Sample: Immediately take an aliquot from one of the tubes. This will serve as your baseline concentration. Process this sample immediately for HPLC analysis as described below.
-
Incubation: Place the remaining tubes in a cell culture incubator under standard conditions (37°C, 5% CO₂).
-
Time-Point Sampling: At regular intervals (e.g., 6, 12, 24, 48, and 72 hours), remove one tube from the incubator and collect an aliquot for analysis.
-
Sample Preparation for HPLC:
-
Direct Analysis (UV detection): If the concentration is high enough and there are no interfering substances, you may be able to directly inject the media sample after filtration.
-
Derivatization (Fluorescence detection): For higher sensitivity and specificity, a derivatization step is recommended. A common method for alpha-keto acids involves derivatization with DMB to form a fluorescent quinoxalinone derivative. This typically involves mixing the sample with the DMB reagent and heating, followed by neutralization before injection into the HPLC.
-
-
HPLC Analysis:
-
Inject the prepared samples into the HPLC system.
-
Run the analysis using a validated method for the separation and detection of the (derivatized) (S)-3-methyl-2-oxovalerate.
-
Quantify the peak area corresponding to the compound of interest.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of this compound.
-
Calculate the concentration of the compound in your samples at each time point.
-
Plot the concentration versus time to determine the degradation profile.
-
Data Presentation
Summarize the quantitative data from your stability study in a table for clear comparison.
Table 1: Stability of this compound in Cell Culture Medium at 37°C
| Time (hours) | Concentration (mM) | % Remaining |
| 0 | [Initial Concentration] | 100% |
| 6 | [Concentration at 6h] | [% Remaining] |
| 12 | [Concentration at 12h] | [% Remaining] |
| 24 | [Concentration at 24h] | [% Remaining] |
| 48 | [Concentration at 48h] | [% Remaining] |
| 72 | [Concentration at 72h] | [% Remaining] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on the synthesis and stability of α-ketoacyl peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-Ketoglutarate as a Molecule with Pleiotropic Activity: Well-Known and Novel Possibilities of Therapeutic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alpha-Ketoglutarate (AKG) absorption from pig intestine and plasma pharmacokinetics [pubmed.ncbi.nlm.nih.gov]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. researchgate.net [researchgate.net]
- 7. Choice of DMEM, formulated with or without pyruvate, plays an important role in assessing the in vitro cytotoxicity of oxidants and prooxidant nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | α-Ketoglutarate stimulates cell growth through the improvement of glucose and glutamine metabolism in C2C12 cell culture [frontiersin.org]
- 9. α-Ketoglutarate stimulates cell growth through the improvement of glucose and glutamine metabolism in C2C12 cell culture - PMC [pmc.ncbi.nlm.nih.gov]
common sources of contamination in commercial Calcium (S)-3-methyl-2-oxovalerate
Welcome to the Technical Support Center for Calcium (S)-3-methyl-2-oxovalerate. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to product purity and experimental troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in commercial this compound?
A1: Commercial batches of this compound may contain several types of impurities stemming from the manufacturing process. These are broadly categorized as:
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Residual Solvents: Organic solvents used during synthesis and purification (e.g., methanol, ethanol, acetone, toluene).
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Stereoisomeric Impurity: The unintended (R)-enantiomer of 3-methyl-2-oxovalerate.
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Starting Materials and By-products: Unreacted precursors and side-products from the chemical synthesis.
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Inorganic Salts: Residual inorganic compounds from reagents used in the manufacturing process (e.g., sodium chloride, calcium sulfate).[1]
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Water Content: Moisture present in the final product, as the material can be hygroscopic.[2]
Q2: Why is the presence of the (R)-enantiomer a concern?
A2: In chiral compounds used in pharmaceutical applications, different enantiomers can have distinct pharmacological and toxicological profiles. The presence of the undesired (R)-enantiomer can affect the efficacy and safety of the final drug product. Regulatory agencies have stringent requirements for the enantiomeric purity of active pharmaceutical ingredients (APIs).
Q3: What are the acceptable limits for residual solvents?
A3: The acceptable limits for residual solvents are defined by the International Council for Harmonisation (ICH) Q3C guidelines. Solvents are categorized into three classes based on their toxicity. For example, Class 3 solvents like ethanol and acetone have a permitted daily exposure (PDE) of 50 mg/day, which often translates to a concentration limit of 5000 ppm (0.5%) in the drug substance.[3]
Q4: How can I determine the water content of my this compound sample?
A4: The most accurate method for determining water content is the Karl Fischer titration. This technique is specific to water and is the standard method in the pharmaceutical industry for moisture analysis of drug substances.[4][5][6]
Q5: How should I store this compound to maintain its purity?
A5: To minimize degradation and moisture absorption, it is recommended to store the product in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.
Troubleshooting Guides
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results or lower than expected bioactivity. | Presence of impurities, particularly the inactive (R)-enantiomer or other organic contaminants. | 1. Verify the purity of your material using the analytical methods described below (e.g., Chiral HPLC). 2. Refer to the Certificate of Analysis (CoA) for the specific batch to check impurity levels. 3. If high levels of impurities are confirmed, consider purifying the material or obtaining a higher purity grade. |
| Poor solubility of the compound in aqueous solutions. | Presence of insoluble inorganic salts or organic by-products. | 1. Analyze for inorganic impurities. 2. Attempt to dissolve the compound in a small amount of a suitable organic solvent before preparing the aqueous solution. 3. Filter the solution to remove any insoluble particulate matter. |
| Variable product weight or difficulty in accurate weighing. | High or variable water content due to the hygroscopic nature of the salt. | 1. Determine the precise water content using Karl Fischer titration. 2. Store the product in a desiccator to minimize moisture absorption. 3. Correct for water content in your calculations for preparing solutions of a specific concentration. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, GC). | Contamination with residual solvents, starting materials, or by-products. | 1. Identify the unknown peaks by comparing their retention times with those of known potential impurities. 2. Use a mass spectrometer detector (MS) coupled with your chromatography system for definitive identification. 3. Review the synthesis route to anticipate likely process-related impurities. |
Typical Impurity Profile
The following table summarizes common impurities and their typical specification limits in pharmaceutical-grade this compound.
| Impurity Type | Specific Impurity | Typical Specification Limit | Primary Analytical Method |
| Stereoisomeric Impurity | (R)-3-methyl-2-oxovalerate | ≤ 0.15% | Chiral High-Performance Liquid Chromatography (HPLC) |
| Residual Solvents (ICH Q3C) | Methanol | ≤ 3000 ppm | Gas Chromatography (GC) with Headspace |
| Ethanol | ≤ 5000 ppm | Gas Chromatography (GC) with Headspace | |
| Acetone | ≤ 5000 ppm | Gas Chromatography (GC) with Headspace | |
| Toluene | ≤ 890 ppm | Gas Chromatography (GC) with Headspace | |
| Inorganic Impurities | Chloride (Cl⁻) | ≤ 200 ppm | Ion Chromatography or Limit Test |
| Sulfate (SO₄²⁻) | ≤ 300 ppm | Ion Chromatography or Limit Test | |
| Heavy Metals (as Pb) | ≤ 10 ppm | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | |
| Water Content | Water (H₂O) | ≤ 5.0% | Karl Fischer Titration |
| Assay | This compound | 98.0% - 102.0% (on anhydrous basis) | High-Performance Liquid Chromatography (HPLC) |
Experimental Protocols
Determination of Enantiomeric Purity by Chiral HPLC
Objective: To separate and quantify the (S)- and (R)-enantiomers of 3-methyl-2-oxovalerate.
Methodology:
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (e.g., 90:10:0.1 v/v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject a solution of a racemic mixture of 3-methyl-2-oxovaleric acid to determine the retention times of both enantiomers and to ensure the system is capable of separation. c. Inject the sample solution. d. Identify the peaks corresponding to the (S)- and (R)-enantiomers based on their retention times. e. Calculate the percentage of the (R)-enantiomer using the peak areas.
Analysis of Residual Solvents by Headspace Gas Chromatography (GC)
Objective: To identify and quantify residual organic solvents.
Methodology:
-
GC System: Gas chromatograph equipped with a headspace autosampler and a flame ionization detector (FID).
-
Column: DB-624 (30 m x 0.53 mm ID, 3.0 µm film thickness) or equivalent.
-
Carrier Gas: Helium or Nitrogen at an appropriate flow rate.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 10 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 10 minutes.
-
-
Injector Temperature: 200 °C.
-
Detector Temperature: 250 °C.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 30 minutes.
-
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial. Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide - DMSO) that does not interfere with the analytes. Seal the vial.
-
Standard Preparation: Prepare a standard solution containing known concentrations of the potential residual solvents in the same diluent.
-
Procedure: a. Run the standard solution to determine the retention times and response factors for each solvent. b. Run the sample solution. c. Identify and quantify the residual solvents in the sample by comparing the chromatograms with those of the standard.
Determination of Water Content by Karl Fischer Titration
Objective: To accurately measure the water content in the sample.
Methodology:
-
Apparatus: Volumetric or coulometric Karl Fischer titrator.
-
Reagent: Karl Fischer reagent (single-component or two-component).
-
Solvent: Anhydrous methanol or a suitable solvent for α-keto acids.
-
Standardization: Standardize the Karl Fischer reagent daily using a certified water standard or disodium tartrate dihydrate.
-
Sample Preparation: Accurately weigh a suitable amount of the sample (typically 50-100 mg, depending on the expected water content) and introduce it directly into the titration vessel.
-
Procedure: a. Neutralize the solvent in the titration vessel with the Karl Fischer reagent until the endpoint is reached. b. Add the weighed sample to the vessel and start the titration. c. The titration proceeds automatically until all the water from the sample has reacted. d. The instrument calculates the water content, usually expressed as a percentage (w/w).
Visualizations
Caption: Workflow for identifying and addressing contamination issues.
Caption: Sources of contamination during manufacturing.
References
troubleshooting peak tailing in HPLC analysis of 3-methyl-2-oxovaleric acid
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of 3-methyl-2-oxovaleric acid, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing when analyzing acidic compounds like 3-methyl-2-oxovaleric acid?
A1: The most frequent cause of peak tailing for acidic compounds is secondary interactions between the analyte and the stationary phase.[1] Specifically, interactions with residual silanol groups on the silica-based column packing can lead to this issue.[2] If the mobile phase pH is not optimal, the acidic analyte can exist in both ionized and unionized forms, leading to multiple retention mechanisms and resulting in an asymmetric peak.[2][3]
Q2: What is the ideal mobile phase pH for analyzing 3-methyl-2-oxovaleric acid and why?
A2: The pKa of 3-methyl-2-oxovaleric acid is approximately 3.52.[4] For optimal peak shape and to minimize tailing of acidic compounds, it is recommended to use a mobile phase pH that is at least one to two pH units below the analyte's pKa.[5][6] Therefore, a mobile phase pH of around 2.5 to 3.0 is advisable.[7] At this low pH, the carboxyl group of the acid will be fully protonated (unionized), which minimizes secondary interactions with the stationary phase and promotes a single retention mechanism, leading to sharper, more symmetrical peaks.[6][8]
Q3: Can my choice of HPLC column affect peak tailing for 3-methyl-2-oxovaleric acid?
A3: Absolutely. The choice of column is critical. For acidic analytes, consider the following:
-
End-capped Columns: These columns have fewer accessible silanol groups, which reduces the potential for secondary interactions that cause tailing.[1]
-
Polar-Embedded Columns: These columns are designed to be more compatible with highly aqueous mobile phases and can offer alternative selectivity while minimizing silanol interactions.
-
Specialty Organic Acid Columns: Several manufacturers offer columns specifically designed for the analysis of organic acids, which are optimized to produce symmetrical peak shapes for these compounds.[9]
Q4: How does the buffer concentration in the mobile phase impact my analysis?
A4: Insufficient buffer concentration can be a source of peak tailing. A buffer is essential for maintaining a stable mobile phase pH.[7] If the buffer capacity is too low, the injection of the sample (which may have a different pH) can cause local pH shifts on the column, leading to inconsistent ionization of the analyte and, consequently, peak distortion. A buffer concentration in the range of 10-50 mM is generally recommended.[7]
Q5: All the peaks in my chromatogram are tailing, not just 3-methyl-2-oxovaleric acid. What could be the issue?
A5: If all peaks are exhibiting tailing, the problem is likely systemic rather than a specific chemical interaction. Common causes include:
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Extra-column volume: Excessive tubing length or internal diameter, or poorly made connections can lead to band broadening and tailing.
-
Column void: A void or channel in the column packing material can disrupt the flow path, causing peaks to tail.[10] This can happen if the column is old or has been subjected to pressure shocks.
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Contaminated guard column or column inlet frit: Particulate matter from the sample or mobile phase can accumulate, leading to poor peak shape.
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to identifying and resolving peak tailing in your HPLC analysis of 3-methyl-2-oxovaleric acid.
Step 1: Initial Assessment
-
Quantify the Tailing: Calculate the USP tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 is generally considered to be tailing.[1][7]
-
Review the Chromatogram: Are all peaks tailing or only the analyte of interest? This will help you differentiate between a chemical-specific issue and a system-wide problem.
Step 2: Chemical and Method-Related Solutions
If only the 3-methyl-2-oxovaleric acid peak (or other acidic analytes) is tailing, focus on the method parameters:
-
Mobile Phase pH:
-
Buffer Strength:
-
Action: If the buffer concentration is below 10 mM, increase it to 25-50 mM.[7]
-
Rationale: To ensure stable pH throughout the analysis and resist local pH changes at the point of injection.
-
-
Column Selection:
Step 3: System and Hardware-Related Solutions
If all peaks in the chromatogram are tailing, investigate the HPLC system itself:
-
Check for Extra-Column Volume:
-
Action: Inspect all tubing and connections between the injector and the detector. Use tubing with a small internal diameter (e.g., 0.005 inches) and ensure all fittings are properly seated to eliminate dead volume.[2]
-
Rationale: To minimize band broadening that occurs outside of the column.
-
-
Inspect the Column and Guard Column:
-
Action: Replace the guard column. If the problem persists, try reversing and flushing the analytical column (if the manufacturer's instructions permit). As a final step, replace the analytical column.
-
Rationale: A contaminated guard column or a void at the head of the analytical column are common causes of system-wide peak tailing.[10]
-
-
Sample Overload:
-
Action: Dilute your sample and inject a smaller volume.
-
Rationale: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion.[1]
-
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Asymmetry for an Acidic Analyte (pKa ≈ 3.5)
| Mobile Phase pH | Analyte State | Expected Peak Asymmetry (As) | Comments |
| 2.5 | Fully Protonated | 1.0 - 1.2 | Optimal peak shape, minimal tailing. |
| 3.5 | 50% Protonated / 50% Ionized | > 1.8 | Severe tailing or split peaks due to mixed retention modes.[3] |
| 4.5 | Mostly Ionized | 1.3 - 1.6 | Tailing due to secondary interactions of the ionized form with silanols. |
| 5.5 | Fully Ionized | > 1.5 | Significant tailing due to strong secondary interactions. |
Experimental Protocols
Optimized HPLC Method for 3-Methyl-2-Oxovaleric Acid Analysis
This protocol is a starting point and may require further optimization for your specific instrumentation and sample matrix.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 column specifically designed for aqueous mobile phases (e.g., an AQ-type column) or a dedicated organic acid column (150 x 4.6 mm, 5 µm).
-
Mobile Phase: 20 mM potassium phosphate buffer, with the pH adjusted to 2.7 using phosphoric acid.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Procedure:
-
Prepare the mobile phase by dissolving the appropriate amount of potassium phosphate in HPLC-grade water and adjusting the pH to 2.7 with phosphoric acid.
-
Filter and degas the mobile phase before use.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standards and samples.
Mandatory Visualizations
Caption: A troubleshooting workflow for diagnosing peak tailing in HPLC.
Caption: Effect of mobile phase pH on analyte ionization and peak shape.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 4. ymdb.ca [ymdb.ca]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. uhplcs.com [uhplcs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pragolab.cz [pragolab.cz]
- 10. i01.yizimg.com [i01.yizimg.com]
Technical Support Center: Optimizing Calcium (S)-3-methyl-2-oxovalerate Concentration for Cell Viability
Welcome to the technical support center for the application of Calcium (S)-3-methyl-2-oxovalerate in cell culture. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound to maintain and enhance cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in cell metabolism?
This compound is the calcium salt of (S)-3-methyl-2-oxovaleric acid, a branched-chain keto acid (BCKA). It is a key intermediate in the metabolic breakdown of the essential amino acid isoleucine.[1] This metabolic pathway ultimately feeds into the tricarboxylic acid (TCA) cycle, a central process for cellular energy production in the form of ATP.[1] In cell culture, alpha-keto acids like this one can be used as substitutes for their corresponding amino acids, particularly when the amino acids have poor solubility.
Q2: What is the anticipated effect of this compound on cell viability?
As a metabolic intermediate, this compound is expected to support cell viability and proliferation up to a certain concentration by providing a carbon source for energy production. However, like many cellular nutrients, excessive concentrations may have inhibitory or even cytotoxic effects. Studies on other alpha-keto acids, such as alpha-ketoglutarate, have shown a dose-dependent effect, where low concentrations are beneficial for cell growth, while higher concentrations can be detrimental. Additionally, alpha-keto acids have been shown to possess antioxidant properties by scavenging hydrogen peroxide, which could protect cells from oxidative stress-induced damage and cytotoxicity.[2][3]
Q3: What are the key signaling pathways affected by branched-chain amino and keto acids?
Branched-chain amino acids and their corresponding keto acids are known to be important signaling molecules, particularly in the activation of the mammalian target of rapamycin complex 1 (mTORC1) pathway.[4][5][6] mTORC1 is a central regulator of cell growth, proliferation, and protein synthesis.[6] By providing the metabolic precursors for BCAAs, this compound can influence this critical signaling hub. Dysregulation of BCAA metabolism and mTORC1 signaling is implicated in various diseases, including cancer.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected decrease in cell viability at all tested concentrations. | 1. Compound purity: The compound may be impure or degraded. 2. Solvent toxicity: The solvent used to dissolve the compound may be toxic to the cells at the concentration used. 3. Incorrect concentration calculation: Errors in calculating the molarity of the stock solution. | 1. Verify the purity of the this compound with the supplier. 2. Run a solvent control experiment with the highest concentration of the solvent used in your experiment. 3. Double-check all calculations for stock solution preparation and dilutions. |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Edge effects: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell viability. 3. Incomplete dissolution: The compound may not be fully dissolved in the media, leading to uneven distribution. | 1. Ensure thorough mixing of the cell suspension before and during plating. 2. Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity. 3. Ensure the compound is completely dissolved in the stock solution and well-mixed into the culture medium before adding to the cells. |
| No observable effect on cell viability across a wide concentration range. | 1. Cell line insensitivity: The chosen cell line may not be metabolically responsive to this particular keto acid. 2. Assay insensitivity: The chosen viability assay may not be sensitive enough to detect subtle changes. 3. Short incubation time: The incubation period may be too short for the compound to exert a measurable effect. | 1. Consider testing a different cell line with a higher dependence on branched-chain amino acid metabolism. 2. Try a more sensitive viability assay (e.g., an ATP-based assay like CellTiter-Glo®). 3. Extend the incubation time with the compound (e.g., from 24 to 48 or 72 hours). |
| Precipitate formation in the culture medium. | 1. Supersaturation: The concentration of the compound may exceed its solubility limit in the culture medium. 2. Interaction with media components: The calcium salt may be reacting with components in the serum or media, such as phosphate, to form an insoluble precipitate. | 1. Prepare a fresh stock solution and ensure it is fully dissolved before adding to the medium. Test a lower concentration range. 2. Consider using a serum-free medium or a medium with lower phosphate concentrations for the experiment. |
Data Presentation
While specific dose-response data for this compound is not extensively available in published literature, a rational experimental approach would be to test a wide range of concentrations. Based on studies of similar alpha-keto acids, a starting range of 0.1 mM to 10 mM is suggested.
Table 1: Hypothetical Dose-Response Data for this compound on a Proliferating Cell Line (e.g., HEK293)
| Concentration (mM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 108 ± 5.1 |
| 0.5 | 115 ± 6.2 |
| 1.0 | 112 ± 5.8 |
| 2.5 | 95 ± 4.9 |
| 5.0 | 78 ± 7.3 |
| 10.0 | 55 ± 8.1 |
Note: This is example data and should be determined experimentally.
Experimental Protocols
Protocol for Determining Optimal Concentration using MTT Assay
This protocol outlines a method to determine the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Materials:
- This compound
- Cell line of interest
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- 96-well flat-bottom cell culture plates
- MTT reagent (5 mg/mL in PBS, sterile filtered)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- Multi-channel pipette
- Microplate reader
2. Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Dilute the cell suspension to the desired seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve 2x the final desired concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with solvent only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Metabolic fate and signaling of this compound.
References
- 1. [PDF] Metabolic and Physiological Roles of Branched-Chain Amino Acids | Semantic Scholar [semanticscholar.org]
- 2. alpha-Ketoacids scavenge H2O2 in vitro and in vivo and reduce menadione-induced DNA injury and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Branched-chain amino acids in metabolic signalling and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Malignant manipulaTORs of metabolism: suppressing BCAA catabolism to enhance mTORC1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of (S)-3-methyl-2-oxovalerate by Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the mass spectrometry detection of (S)-3-methyl-2-oxovalerate.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of interference in the mass spectrometry analysis of (S)-3-methyl-2-oxovalerate?
A1: Interference in the analysis of (S)-3-methyl-2-oxovalerate can arise from several sources:
-
Isobaric Interference: Compounds with the same nominal mass as the analyte can co-elute and interfere with detection. For (S)-3-methyl-2-oxovalerate (molecular weight: 130.063 g/mol ), potential isobaric interferences should be carefully considered during method development.
-
Isomeric Interference: Stereoisomers, such as (R)-3-methyl-2-oxovalerate, and structural isomers can have identical mass spectra and may not be distinguishable by the mass spectrometer alone, requiring effective chromatographic separation.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute with the analyte and either suppress or enhance its ionization, leading to inaccurate quantification.[1]
-
Contamination: Contaminants from solvents, reagents, and labware can introduce interfering peaks.
-
Analyte Instability: As a keto acid, (S)-3-methyl-2-oxovalerate can be reactive and may degrade or interconvert during sample preparation and analysis.[2]
Q2: How can I minimize matrix effects when analyzing biological samples?
A2: Minimizing matrix effects is crucial for accurate quantification. Here are several strategies:
-
Effective Sample Preparation: Employ techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove a significant portion of the matrix components before analysis.
-
Chromatographic Separation: Optimize your liquid chromatography (LC) or gas chromatography (GC) method to separate (S)-3-methyl-2-oxovalerate from co-eluting matrix components.
-
Use of Internal Standards: A stable isotope-labeled internal standard (SIL-IS) of (S)-3-methyl-2-oxovalerate is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.
-
Derivatization: Chemical derivatization can alter the chemical properties of the analyte, potentially moving it to a region of the chromatogram with less matrix interference and improving its ionization efficiency.[3]
Q3: What are the recommended derivatization strategies for (S)-3-methyl-2-oxovalerate?
A3: Derivatization is often employed for α-keto acids to improve their volatility for GC analysis and enhance their ionization efficiency and chromatographic retention in LC-MS. Common strategies include:
-
Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used for GC-MS analysis of organic acids.[4][5] This method converts the carboxylic acid and keto groups to their trimethylsilyl (TMS) derivatives.
-
Oximation followed by Silylation: For GC-MS, a two-step process involving methoximation of the keto group followed by silylation of the carboxylic acid can provide stable derivatives.
-
Quinoxalinol Formation: Reaction with o-phenylenediamine or its derivatives forms stable and UV-active or fluorescent quinoxalinol derivatives, which are suitable for LC-MS analysis.
-
Pentafluorobenzyl (PFB) Derivatization: Reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) react with the keto group to form PFB-oxime derivatives, which are highly sensitive in negative ion mode ESI-MS.[6][7]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Low Signal Intensity
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Analyte Adsorption | Use deactivated vials and a bio-inert LC system to prevent adsorption of the acidic analyte. |
| Poor Ionization | Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature). Consider derivatization to enhance ionization efficiency. |
| Matrix Suppression | Improve sample cleanup using SPE or LLE. Optimize chromatography to separate the analyte from interfering matrix components. |
| Suboptimal Mobile Phase | For LC-MS, adjust the mobile phase pH and organic solvent composition to improve peak shape and retention. |
| Incorrect Derivatization | Optimize derivatization reaction conditions (reagent concentration, temperature, time). Ensure complete dryness of the sample before adding silylating agents.[8] |
Issue 2: Co-elution of Isomers
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inadequate Chromatographic Resolution | For chiral separation of (S)- and (R)-3-methyl-2-oxovalerate, use a chiral stationary phase (CSP) column. Screen different types of chiral columns (e.g., polysaccharide-based) and mobile phases.[9][10] |
| Suboptimal Chiral Method | Optimize mobile phase composition (e.g., alcohol content in normal phase) and temperature to improve chiral resolution.[11] |
| Derivatization Issues | If using a chiral derivatizing agent, ensure the reagent is of high enantiomeric purity and the reaction goes to completion.[12] |
Issue 3: Inaccurate Quantification
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Incorporate a stable isotope-labeled internal standard for (S)-3-methyl-2-oxovalerate. If unavailable, use a structurally similar analog. |
| Non-linearity of Response | Prepare a calibration curve over the expected concentration range of the samples. If non-linearity is observed at high concentrations, dilute the samples. |
| Analyte Degradation | Keep samples on ice or at 4°C during preparation. Analyze samples as quickly as possible after preparation. For GC-MS with TMS derivatives, inject immediately after derivatization as they can be moisture-sensitive.[13] |
| Isobaric Interference | Use high-resolution mass spectrometry (HRMS) to differentiate the analyte from isobaric interferences based on their exact mass.[14][15] Optimize chromatographic separation to resolve the interfering compound. |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of (S)-3-methyl-2-oxovalerate in Plasma (with Derivatization)
This protocol is adapted from a method for the analysis of α-keto acids in biological samples.[6][7][16]
1. Sample Preparation (Protein Precipitation & Derivatization)
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C-labeled 3-methyl-2-oxovalerate).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of 50 mM phosphate buffer (pH 7.0).
-
Add 25 µL of a 10 mg/mL solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) in water.
-
Incubate at 60°C for 30 minutes.
-
Cool the sample and inject it into the LC-MS/MS system.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | Chiral Stationary Phase Column (e.g., Astec CHIROBIOTIC V2, 150 x 2.1 mm, 5 µm) for enantiomeric separation. |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS/MS Transitions | Monitor the specific precursor-to-product ion transitions for the PFBHA derivative of 3-methyl-2-oxovalerate and its internal standard. |
Protocol 2: GC-MS Analysis of 3-methyl-2-oxovalerate in Urine (with Derivatization)
This protocol is based on established methods for organic acid analysis by GC-MS.[17][18]
1. Sample Preparation (Extraction & Derivatization)
-
To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled organic acid).
-
Acidify the sample to pH < 2 with HCl.
-
Extract the organic acids with 3 x 2 mL of ethyl acetate.
-
Pool the organic layers and evaporate to dryness under nitrogen.
-
Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30 minutes.
-
Inject the derivatized sample into the GC-MS.
2. GC-MS Conditions
| Parameter | Condition |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. |
| Carrier Gas | Helium at a constant flow of 1 mL/min. |
| Oven Program | Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes. |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
Visualizations
Caption: LC-MS/MS workflow for (S)-3-methyl-2-oxovalerate analysis.
Caption: Logic diagram for troubleshooting common interferences.
References
- 1. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of a New LC-MS/MS Method for the Quantification of Keto Acids [jstage.jst.go.jp]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ymc.co.jp [ymc.co.jp]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Resolving isobaric interferences in direct infusion tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youngin.com [youngin.com]
- 18. metbio.net [metbio.net]
Technical Support Center: Stereoselective Synthesis of (S)-3-Methyl-2-Oxovalerate
Welcome to the technical support center for the stereoselective synthesis of (S)-3-methyl-2-oxovalerate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of (S)-3-methyl-2-oxovalerate, particularly when using enzymatic methods such as the oxidative deamination of L-isoleucine with L-amino acid oxidase (LAAO).
Question: Why is the conversion of L-isoleucine to (S)-3-methyl-2-oxovalerate low?
Answer: Low conversion can be attributed to several factors related to the enzyme's activity and the reaction conditions.
-
Enzyme Activity: The specific activity of the L-amino acid oxidase (LAAO) may be low. Ensure the enzyme is sourced from a reputable supplier and has been stored correctly, typically at low temperatures (2-8°C) to maintain its catalytic function.[1] It is also advisable to perform an activity assay on the enzyme batch before use.
-
Cofactor Limitation: LAAOs are flavoenzymes that require flavin adenine dinucleotide (FAD) as a cofactor.[2][3] Ensure that the reaction buffer contains an adequate concentration of FAD, or that the enzyme preparation is saturated with its cofactor.
-
Sub-optimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact enzyme activity. For most LAAOs, a pH between 7.0 and 8.0 and a temperature around 30-37°C are optimal. It is crucial to consult the supplier's datasheet for the specific enzyme being used.
-
Substrate Inhibition: High concentrations of the substrate, L-isoleucine, can sometimes lead to substrate inhibition, where the enzyme's active site becomes saturated, paradoxically slowing down the reaction rate. Consider running the reaction at a lower substrate concentration or using a fed-batch approach.
-
Product Inhibition: The product, (S)-3-methyl-2-oxovalerate, or the byproducts, ammonia and hydrogen peroxide, can inhibit the enzyme.[2][3] The accumulation of hydrogen peroxide, in particular, can lead to oxidative damage of the enzyme. The addition of catalase to the reaction mixture can mitigate this by decomposing hydrogen peroxide into water and oxygen.
Question: The enantiomeric excess (ee%) of my (S)-3-methyl-2-oxovalerate is below the desired level. What are the possible causes and solutions?
Answer: Achieving high enantioselectivity is a critical challenge in stereoselective synthesis. Several factors can lead to a lower than expected enantiomeric excess.
-
Enzyme Specificity: While LAAOs are generally highly specific for L-amino acids, the degree of stereoselectivity can vary between enzymes from different sources.[4][5] Consider screening LAAOs from various organisms to find one with the highest enantioselectivity for L-isoleucine.
-
Racemization of the Product: The α-keto acid product may undergo racemization under certain conditions, such as harsh pH or elevated temperatures during the reaction or work-up. It is advisable to maintain a neutral pH and use mild conditions for product isolation.
-
Contamination with D-Amino Acid Oxidase (DAAO): If the enzyme preparation is not pure, it may be contaminated with D-amino acid oxidase, which would convert any contaminating D-isoleucine in the substrate to (R)-3-methyl-2-oxovalerate, thereby lowering the overall ee% of the desired (S)-enantiomer. Using a highly purified LAAO is recommended.
-
Inaccurate Analytical Method: The method used to determine the enantiomeric excess, such as chiral High-Performance Liquid Chromatography (HPLC), may not be properly optimized.[6][7][8] This can lead to poor separation of the enantiomers and an inaccurate ee% reading. Ensure the chiral column, mobile phase, and detection parameters are suitable for the separation of 3-methyl-2-oxovalerate enantiomers. Derivatization of the keto acid to a more easily separable compound can also be considered.[6]
Question: I am observing significant byproduct formation. How can I minimize this?
Answer: The primary byproducts in the LAAO-catalyzed reaction are ammonia and hydrogen peroxide.[2][3] While ammonia is generally not problematic for the reaction itself, hydrogen peroxide can be.
-
Decomposition of Hydrogen Peroxide: As mentioned previously, hydrogen peroxide can oxidatively damage the enzyme, leading to a decrease in activity over time. The addition of catalase is a highly effective method to remove this byproduct.
-
Side Reactions of the Product: The α-keto acid product can potentially undergo side reactions, such as decarboxylation, especially at elevated temperatures or non-neutral pH. Maintaining optimal reaction conditions and prompt product isolation are important.
-
Substrate-Related Impurities: The L-isoleucine substrate may contain impurities that can be converted into byproducts by the enzyme. Using a high-purity substrate is recommended.
Question: The enzyme seems to deactivate quickly over the course of the reaction. How can I improve its stability?
Answer: Enzyme stability is crucial for achieving high yields, especially in longer reactions.
-
Immobilization: Immobilizing the LAAO on a solid support can significantly enhance its operational stability and allow for easier separation from the reaction mixture and potential reuse.
-
Protein Engineering: For large-scale applications, protein engineering of the LAAO can be employed to improve its stability, activity, and substrate specificity.[2]
-
Reaction Conditions: As mentioned, maintaining optimal pH and temperature, and removing harmful byproducts like hydrogen peroxide, will contribute to improved enzyme stability.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the stereoselective synthesis of (S)-3-methyl-2-oxovalerate?
A1: The most prevalent method is the enzymatic oxidative deamination of L-isoleucine using L-amino acid oxidase (LAAO).[2][3][5] This biocatalytic approach offers high stereoselectivity, yielding the (S)-enantiomer.
Q2: How can I monitor the progress of the reaction?
A2: Reaction progress can be monitored by measuring the consumption of L-isoleucine or the formation of (S)-3-methyl-2-oxovalerate. This is typically done using HPLC. The production of hydrogen peroxide can also be monitored using a colorimetric assay.
Q3: What are the key parameters to control in the enzymatic reaction?
A3: The key parameters to control are pH, temperature, enzyme concentration, substrate concentration, and cofactor availability. It is also important to manage the accumulation of the inhibitory byproduct, hydrogen peroxide.
Q4: How is the (S)-3-methyl-2-oxovalerate product typically purified?
A4: After the reaction, the enzyme is usually removed by precipitation (e.g., with ammonium sulfate) or filtration if it is immobilized.[1] The product can then be extracted from the aqueous solution using an organic solvent after acidification of the reaction mixture. Further purification can be achieved by chromatography.
Q5: Which analytical technique is best for determining the enantiomeric excess (ee%)?
A5: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral molecules like 3-methyl-2-oxovalerate.[6][8] It may be necessary to use a specific chiral stationary phase or to derivatize the analyte to achieve good separation of the enantiomers.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Poor enzyme activity | Verify enzyme storage and perform an activity assay. |
| Sub-optimal pH or temperature | Optimize reaction conditions based on enzyme specifications. | |
| Substrate/product inhibition | Adjust substrate concentration; add catalase for H₂O₂ removal. | |
| Low Enantiomeric Excess (ee%) | Low enzyme stereoselectivity | Screen LAAOs from different sources. |
| Product racemization | Ensure mild reaction and work-up conditions. | |
| Inaccurate ee% measurement | Optimize chiral HPLC method. | |
| Byproduct Formation | H₂O₂-mediated enzyme damage | Add catalase to the reaction mixture. |
| Product degradation | Maintain optimal pH and temperature; prompt isolation. | |
| Enzyme Instability | Denaturation over time | Immobilize the enzyme or consider protein engineering. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of (S)-3-Methyl-2-Oxovalerate
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Dissolve L-isoleucine in the buffer to a final concentration of 50 mM.
-
Add FAD to a final concentration of 0.1 mM.
-
Add catalase to a final concentration of 1000 U/mL.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).
-
-
Enzyme Addition:
-
Add L-amino acid oxidase (e.g., from Crotalus adamanteus venom) to a final concentration of 10 U/mL.
-
-
Reaction Monitoring:
-
Incubate the reaction mixture with gentle agitation.
-
At regular intervals, withdraw aliquots and quench the reaction (e.g., by adding an acid like HCl to denature the enzyme).
-
Analyze the aliquots by HPLC to monitor the consumption of L-isoleucine and the formation of the product.
-
-
Work-up and Purification:
-
Once the reaction is complete, terminate it by adding acid to lower the pH to ~2.
-
Remove the precipitated enzyme by centrifugation or filtration.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic phases over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Further purification can be performed using column chromatography if necessary.
-
Protocol 2: Chiral HPLC Analysis of 3-Methyl-2-Oxovalerate
-
Sample Preparation:
-
Dissolve a small amount of the purified product in the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak AD-H).
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (e.g., 90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
The two enantiomers should appear as separate peaks.
-
Calculate the enantiomeric excess (ee%) using the peak areas of the (S) and (R) enantiomers: ee% = [|(Area_S - Area_R)| / (Area_S + Area_R)] * 100.
-
Mandatory Visualizations
Caption: Experimental workflow for the enzymatic synthesis of (S)-3-methyl-2-oxovalerate.
Caption: Troubleshooting logic for the stereoselective synthesis of (S)-3-methyl-2-oxovalerate.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. L-amino acid oxidase as biocatalyst: a dream too far? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-amino-acid oxidase - Wikipedia [en.wikipedia.org]
- 4. The structure of l-amino acid oxidase reveals the substrate trajectory into an enantiomerically conserved active site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
degradation pathways of Calcium (S)-3-methyl-2-oxovalerate under experimental conditions
Technical Support Center: Calcium (S)-3-methyl-2-oxovalerate
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with this compound. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of (S)-3-methyl-2-oxovalerate under biological conditions?
The primary degradation pathway is enzymatic, as (S)-3-methyl-2-oxovalerate (also known as α-keto-β-methylvaleric acid or ketoisoleucine) is a key intermediate in the metabolic breakdown of the branched-chain amino acid (BCAA) isoleucine.[1][2] The catabolic process involves two main steps:
-
Formation : Isoleucine is converted to (S)-3-methyl-2-oxovalerate through a transamination reaction catalyzed by the enzyme branched-chain aminotransferase (BCAT) .[2][3]
-
Degradation : The compound is then irreversibly degraded via oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase complex (BCKDC) .[1][4][5] This complex converts it into subsequent metabolites like 2-methyl-1-hydroxybutyl-ThPP, which are further processed to enter central energy pathways like the TCA cycle.[3][4][6]
Q2: What are the expected degradation products in a biological system?
In a biological context, the main degradation product is 2-methyl-1-hydroxybutyl-thiamine pyrophosphate (ThPP), which results from the action of the BCKDC enzyme.[3][4] This is subsequently converted to metabolites such as isovaleryl-CoA, which can be utilized in cellular energy production.[6] In cases of BCKDC deficiency, as seen in Maple Syrup Urine Disease (MSUD), the compound accumulates rather than degrades.[1][5]
Q3: How stable is this compound in aqueous solution for in vitro experiments?
(S)-3-methyl-2-oxovalerate is generally stable in aqueous solutions under controlled conditions. It is soluble in water and exists predominantly as the conjugate base at physiological pH 7.3.[4][7] However, like other α-keto acids, its stability can be influenced by factors such as pH, temperature, and microbial contamination. For quantitative experiments, it is crucial to use a buffered solution (e.g., PBS at pH 7.4) and prepare solutions fresh.
Q4: What is the recommended method for preparing and storing stock solutions?
For optimal stability and consistency:
-
Preparation : Dissolve this compound in a high-quality aqueous buffer (e.g., phosphate-buffered saline, PBS) or cell culture medium. Ensure the pH is stable and within the desired experimental range.
-
Sterilization : For cell-based assays, sterile-filter the solution through a 0.22 µm filter. Avoid autoclaving, as high heat can induce degradation.
-
Storage : Aliquot the stock solution into single-use volumes in low-adsorption tubes and store frozen at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q5: What analytical methods are best for quantifying (S)-3-methyl-2-oxovalerate and its potential degradation products?
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), particularly Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry, is a highly sensitive and specific method for quantifying branched-chain keto acids like (S)-3-methyl-2-oxovalerate in biological matrices.[8] This method typically does not require derivatization and allows for the simultaneous detection of the parent compound and its metabolites.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during experimental procedures.
Issue 1: Rapid or Unexplained Loss of Compound in Solution
-
Possible Cause 1: Microbial Contamination.
-
Explanation : As a metabolic intermediate, (S)-3-methyl-2-oxovalerate can be readily consumed by contaminating bacteria or fungi in non-sterile solutions.[3][7]
-
Solution : Employ sterile techniques for all solution preparations. Use sterile-filtered buffers and media. If the experimental design allows, consider adding a broad-spectrum antibiotic/antifungal agent.
-
-
Possible Cause 2: pH Instability.
-
Explanation : Extreme pH values (highly acidic or alkaline) can catalyze the degradation of α-keto acids. If your solution is unbuffered, the dissolution of the compound or addition of other reagents could shift the pH into an unstable range.
-
Solution : Always use a well-buffered solvent system (e.g., PBS, HEPES) to maintain a stable pH throughout the experiment. Verify the final pH of the solution after all components have been added.
-
Issue 2: High Variability Between Experimental Replicates
-
Possible Cause 1: Adsorption to Surfaces.
-
Explanation : (S)-3-methyl-2-oxovalerate is a hydrophobic molecule and may adsorb to the surfaces of standard plasticware or glassware, leading to inconsistent concentrations.[9]
-
Solution : Use low-protein-binding polypropylene tubes and pipette tips. For glassware, consider silanization to reduce active adsorption sites.
-
-
Possible Cause 2: Inconsistent Sample Handling.
-
Explanation : Variations in incubation time, temperature, or the time between sample collection and analysis can introduce significant variability, especially if degradation is occurring.
-
Solution : Standardize all experimental steps meticulously. Use a timer for incubations, ensure uniform temperature across all samples, and immediately quench reactions or place samples on ice before analysis to halt any ongoing degradation.
-
Issue 3: Appearance of Unexpected Peaks in HPLC or LC-MS Analysis
-
Possible Cause 1: Formation of Degradation Products.
-
Explanation : The compound may be degrading under your specific experimental conditions (e.g., exposure to light, heat, or oxidative stress).
-
Solution : Perform a forced degradation study. Expose aliquots of the compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, UV light) and analyze the resulting chromatograms. This will help you identify the retention times of potential degradation products.
-
-
Possible Cause 2: Matrix Effects.
-
Explanation : Components in your sample matrix (e.g., salts from buffers, proteins from cell lysates) can interfere with the ionization of your target analyte in the mass spectrometer, causing signal suppression or enhancement.
-
Solution : Prepare calibration standards in a matrix that closely matches your experimental samples. Perform a spike-and-recovery experiment to quantify the extent of matrix effects and validate your sample preparation method.
-
Data Presentation
Table 1: Summary of Factors Influencing Stability of (S)-3-methyl-2-oxovalerate in Solution
| Factor | Potential Impact on Stability | Recommendation |
| pH | Degradation may accelerate under strongly acidic or alkaline conditions. The compound is the major species at pH 7.3.[4] | Maintain a stable, buffered pH within the 6.0-8.0 range for most applications. |
| Temperature | Higher temperatures can increase the rate of chemical degradation and support microbial growth. | Prepare solutions on ice, store stock solutions at -20°C or -80°C, and conduct experiments at the lowest feasible temperature. |
| Light | Photodegradation is possible for many organic molecules. | Protect solutions from direct light by using amber vials or covering containers with aluminum foil, especially during long-term storage or incubation. |
| Oxidizing Agents | The keto-acid moiety can be susceptible to oxidation. The compound has been shown to scavenge reactive oxygen species (ROS).[10] | Avoid introducing strong oxidizing agents (e.g., hydrogen peroxide, free radicals) unless it is a planned experimental variable. |
| Enzymes | Contamination with metabolic enzymes (e.g., from cell lysates) can lead to rapid enzymatic degradation. | If working with purified compound, ensure all solutions and equipment are free from biological contamination. Quench enzymatic reactions effectively. |
Experimental Protocols
Protocol: General Stability Assessment in an Aqueous Buffer using LC-MS
This protocol outlines a typical workflow for assessing the stability of this compound over time at a specific temperature and pH.
-
Preparation of Stock and Working Solutions: a. Prepare a 10 mM stock solution of this compound in sterile, 1X Phosphate-Buffered Saline (PBS), pH 7.4. b. Vortex gently until fully dissolved. c. From the stock solution, prepare a 100 µM working solution in pre-warmed (37°C) PBS, pH 7.4.
-
Incubation and Sampling: a. Dispense 1 mL aliquots of the working solution into multiple sterile, low-adsorption microcentrifuge tubes. b. Immediately take the T=0 sample: transfer 100 µL from one tube into a new tube containing 100 µL of ice-cold acetonitrile (ACN) to quench any activity. Store at -80°C. c. Place the remaining tubes in a calibrated incubator or water bath set to 37°C. d. At subsequent time points (e.g., 1, 2, 4, 8, 12, 24 hours), remove one tube, vortex briefly, and collect a 100 µL sample, quenching it immediately in ACN as described for the T=0 sample.
-
Sample Preparation for LC-MS Analysis: a. After collecting all time points, centrifuge the quenched samples at >12,000 x g for 10 minutes at 4°C to pellet any precipitated salts or proteins. b. Transfer the supernatant to an LC-MS autosampler vial. c. Dilute with an appropriate mobile phase if the concentration is outside the calibrated range of the instrument.
-
LC-MS Analysis: a. Method : Use an LC-MS method optimized for the analysis of small organic acids. A method similar to that described for branched-chain keto acids is recommended.[8] b. Mobile Phase Example : A gradient of (A) 10 mM ammonium acetate in water and (B) acetonitrile.[8] c. Detection : Monitor the parent ion using mass spectrometry in negative ion mode. The m/z for the (S)-3-methyl-2-oxovalerate anion is approximately 129.055. d. Quantification : Create a standard curve by analyzing known concentrations of the compound. Plot the peak area of the parent compound against time to determine the degradation rate.
Visualizations
Caption: Enzymatic degradation pathway of (S)-3-methyl-2-oxovalerate.
Caption: General experimental workflow for a stability assay.
Caption: Troubleshooting logic for rapid compound loss in experiments.
References
- 1. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]
- 2. This compound | 51828-96-7 | Benchchem [benchchem.com]
- 3. P. aeruginosa Metabolome Database: 3-Methyl-2-oxovaleric acid (PAMDB000141) [pseudomonas.umaryland.edu]
- 4. 3-Methyl-2-oxovalerate | C6H9O3- | CID 4298878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for 3-Methyl-2-oxovaleric acid (HMDB0000491) [hmdb.ca]
- 6. a-Keto-b-Methylvaleric Acid | Rupa Health [rupahealth.com]
- 7. alpha-Keto-beta-methylvaleric acid | C6H10O3 | CID 47 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ymdb.ca [ymdb.ca]
- 10. alpha-keto-beta-methyl-n-valeric acid diminishes reactive oxygen species and alters endoplasmic reticulum Ca(2+) stores - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent the precipitation of Calcium (S)-3-methyl-2-oxovalerate in solutions
Welcome to the technical support center for handling Calcium (S)-3-methyl-2-oxovalerate. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the precipitation of this compound in solution during laboratory experiments.
Troubleshooting Guide: Preventing Precipitation
This guide addresses common issues encountered when preparing and maintaining solutions of this compound.
Issue 1: Immediate Precipitation Upon Addition to Water
-
Question: I am trying to dissolve this compound in purified water at room temperature, but it immediately forms a white precipitate. How can I get it to dissolve?
-
Answer: This is a common issue due to the compound's low solubility in neutral water.[1][2] The solubility of calcium salts of weak acids, like (S)-3-methyl-2-oxovalerate, is highly dependent on pH.[3] At neutral pH, the equilibrium favors the less soluble salt form. To improve solubility, you should lower the pH of the solution.
Recommended Actions:
-
Acidify the Solvent: Before adding the calcium salt, acidify your solvent (e.g., purified water) to a pH between 3.0 and 5.0 using a dilute acid like HCl. This protonates the oxovalerate anion, shifting the equilibrium towards the more soluble free acid form. A patent for a related analytical method suggests a pH range of 2.0-4.0 is effective for maintaining solubility of similar compounds.[4]
-
Stepwise Dissolution: Add the this compound powder slowly to the acidified solvent while stirring continuously.
-
Gentle Heating: If precipitation persists, gentle heating (e.g., to 30-40°C) can aid dissolution. However, be cautious as prolonged heating can potentially degrade the compound. Avoid boiling.
-
Issue 2: Precipitation After Initial Dissolution (Delayed Precipitation)
-
Question: My this compound solution was clear initially, but a precipitate formed after a few hours or upon storage. What causes this and how can I prevent it?
-
Answer: Delayed precipitation can be caused by several factors, including temperature fluctuations, changes in pH (e.g., absorption of atmospheric CO2 which can alter pH), or exceeding the saturation limit as the solution equilibrates.
Recommended Actions:
-
Maintain Low pH: Ensure the pH of your stock solution remains in the acidic range (pH 3.0-5.0). Use a buffered solvent system if the solution will be stored or used over an extended period. Phosphate buffers are often used in analytical methods for similar compounds.[5]
-
Control Temperature: Store the solution at a constant, cool temperature (2-8°C is recommended for the solid compound and is a good practice for solutions to ensure stability).[6] Note that for some calcium salts like calcium carbonate, solubility increases as temperature decreases.[7]
-
Use Co-solvents: For certain applications, the addition of a small amount of a water-miscible organic solvent, such as ethanol or propylene glycol, might help stabilize the solution. However, this should be tested empirically as adding organic solvents can also sometimes decrease solubility.[8]
-
Consider Precipitation Inhibitors: If the experimental design allows, consider adding a precipitation inhibitor. Polymers like Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP) have been shown to inhibit the precipitation of poorly soluble compounds from supersaturated solutions.[4][5]
-
Issue 3: Precipitation When Mixing with Other Solutions or Media
-
Question: My stock solution of this compound is clear, but it precipitates when I add it to my cell culture media or another buffered solution. Why is this happening?
-
Answer: This is typically due to a significant pH shift or an interaction with components in the destination solution. Cell culture media, for instance, are often buffered at a physiological pH (around 7.4), which is significantly higher than the optimal pH for keeping the calcium salt dissolved. A higher pH will promote the formation of the insoluble calcium salt.[8]
Recommended Actions:
-
pH Compatibility Check: Before mixing, check the pH of your destination solution. If it is neutral or alkaline, precipitation is likely.
-
Dilute Addition: Add the stock solution very slowly to the destination solution under vigorous stirring. This allows for rapid dispersion and minimizes localized areas of high concentration that can trigger precipitation.
-
pH Adjustment of Final Solution: If your experimental protocol allows, you may need to adjust the pH of the final mixture. However, this is often not possible in biological experiments.
-
Alternative Dosing Strategy: Consider preparing a more dilute stock solution to reduce the concentration change upon addition. Alternatively, if applicable, consider using the free acid form of 3-methyl-2-oxovaleric acid and a separate calcium source to achieve the desired final composition, though this may alter the experimental conditions.
-
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
This protocol provides a general method for dissolving this compound for experimental use.
-
Solvent Preparation: Prepare a suitable volume of purified water or a buffer (e.g., 10 mM phosphate buffer).
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pH Adjustment: Adjust the pH of the solvent to 3.5 with dropwise addition of 0.1 M HCl while stirring.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Slowly add the powder to the vortexing, acidified solvent. Continue to stir until the solid is fully dissolved.
-
Final Volume and Filtration: Adjust to the final desired volume with the acidified solvent. For sterile applications, filter the solution through a 0.22 µm syringe filter that is compatible with acidic solutions.
-
Storage: Store the solution in a tightly sealed container at 2-8°C.
Protocol 2: Determining an Approximate Solubility Curve
This experiment helps to determine the solubility of this compound at different pH values.
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate-phosphate buffers) at various pH points (e.g., 3.0, 4.0, 5.0, 6.0, 7.0).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate sealed vials. Ensure there is undissolved solid at the bottom of each vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure the solution reaches saturation equilibrium.
-
Sample Collection: Carefully draw a sample from the supernatant of each vial, ensuring no solid particles are transferred. Filter the sample through a 0.22 µm filter.
-
Quantification: Dilute the filtered supernatant and quantify the concentration of the dissolved compound using a suitable analytical method, such as HPLC with UV detection.
-
Data Plotting: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer to generate a solubility curve.
Quantitative Data
Since experimentally derived public data is scarce, the following table provides an illustrative example of how the solubility of this compound might be affected by pH, based on the chemical principles of calcium salts of weak acids. Researchers should determine the precise solubility for their specific experimental conditions.
| pH | Expected Solubility Range (mg/mL) | Notes |
| 3.0 | 10 - 20 | In this acidic range, a significant portion of the oxovalerate is in its free acid form, leading to higher solubility. This is ideal for preparing concentrated stock solutions.[4][9] |
| 5.0 | 1 - 5 | As the pH increases, the equilibrium shifts towards the calcium salt, decreasing solubility. Solutions may still be stable at lower concentrations. |
| 7.0 | < 0.5 | At neutral pH, solubility is expected to be very low, and precipitation is highly likely, especially at concentrations above ~0.1 mg/mL.[1][2] |
| 8.5 | < 0.1 | In an alkaline environment, the compound is predominantly in its salt form, which is poorly soluble. A synthesis patent describes inducing precipitation by adjusting the pH to 8-9.[8] |
Visualizations
Logical Workflow for Troubleshooting Precipitation
Caption: Troubleshooting flowchart for this compound precipitation.
Key Factors Influencing Solubility
Caption: Relationship between key factors and the solubility of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the approximate solubility of this compound in water? A1: It is considered slightly soluble in water.[1] While exact values are not readily available in the literature, its predicted water solubility is very low, in the range of 0.06 mg/mL at neutral pH.[2] However, its practical solubility can be significantly increased to over 10 mg/mL by lowering the pH of the water to an acidic range (e.g., pH 3-4).
Q2: Is it better to use the calcium salt or the free acid form ((S)-3-methyl-2-oxovaleric acid) in experiments? A2: The choice depends on your experimental needs. The calcium salt is often more stable as a solid powder and easier to handle and weigh accurately. However, the free acid form is generally more soluble in organic solvents and may be easier to get into solution initially before any salt formation. If you need to control the precise final concentration of both the keto acid and calcium ions independently, using the free acid and a separate soluble calcium salt (like calcium chloride) might be preferable.
Q3: Can I autoclave a solution of this compound? A3: There is no specific data on the thermal stability of this compound in solution during autoclaving. High temperatures, especially under non-neutral pH, could potentially lead to degradation of the α-keto acid functional group. It is recommended to sterilize solutions by filtration through a 0.22 µm filter rather than autoclaving.
Q4: Are there any incompatible substances I should avoid mixing with this compound solutions? A4: Avoid mixing with strong bases or highly alkaline solutions, as this will almost certainly cause precipitation. Also, be cautious when mixing with solutions containing high concentrations of phosphate or carbonate ions, as these can form even less soluble calcium salts (calcium phosphate and calcium carbonate), leading to precipitation.[3]
Q5: My compound is the racemic mixture (Calcium (DL)-3-methyl-2-oxovalerate). Does this guide still apply? A5: Yes, the general principles of solubility outlined in this guide apply to both the S-enantiomer and the racemic mixture. The primary factors governing solubility (pH, temperature, solvent) are related to the overall chemical structure and the calcium salt moiety, which are the same for both.
References
- 1. data.epo.org [data.epo.org]
- 2. This compound | C12H18CaO6 | CID 21149466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimisation of Pharmaceutical Cocrystal Dissolution Performance through a Synergistic Precipitation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium salts of keto-amino acids, a phosphate binder alternative for patients on CAPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US4076745A - Process for calcium salts α-ketocarboxylic acids - Google Patents [patents.google.com]
- 8. CN103044238A - Method for preparing calcium 3-methyl-2-oxovalerate - Google Patents [patents.google.com]
- 9. Calcium 3-methyl-2-oxovalerate hydrate | 66872-75-1(anhydrous) | FC166420 [biosynth.com]
optimizing extraction efficiency of (S)-3-methyl-2-oxovalerate from biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of (S)-3-methyl-2-oxovalerate from biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting (S)-3-methyl-2-oxovalerate from biological samples?
A1: The most prevalent methods for extracting (S)-3-methyl-2-oxovalerate and other α-keto acids from biological matrices such as plasma and urine are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE is a conventional method that separates compounds based on their differential solubilities in two immiscible liquids.[1] SPE utilizes a solid sorbent to selectively adsorb the analyte of interest, which is then eluted with an appropriate solvent.
Q2: Why is derivatization necessary for the analysis of (S)-3-methyl-2-oxovalerate by Gas Chromatography-Mass Spectrometry (GC-MS)?
A2: (S)-3-methyl-2-oxovalerate, like other α-keto acids, is a polar and non-volatile compound. Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable derivative, making it suitable for GC-MS analysis.[2] Common derivatization techniques for α-keto acids include silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group.[2]
Q3: What are the critical storage conditions for biological samples to ensure the stability of (S)-3-methyl-2-oxovalerate?
A3: To maintain the integrity of (S)-3-methyl-2-oxovalerate in biological samples, it is crucial to minimize enzymatic activity and chemical degradation. Samples should be processed as quickly as possible after collection. For short-term storage, keeping samples on ice (4°C) is recommended. For long-term storage, freezing at -80°C is the standard practice.[3][4] Pre-analytical variations, such as storage temperature and pre-centrifugation delay, can significantly impact sample quality.[3]
Q4: How does pH affect the extraction efficiency of (S)-3-methyl-2-oxovalerate?
A4: The pH of the sample solution is a critical parameter in the extraction of acidic compounds like (S)-3-methyl-2-oxovalerate. To ensure efficient extraction into an organic solvent, the pH of the aqueous sample should be adjusted to be lower than the pKa of the analyte. This protonates the carboxylic acid group, making the molecule less polar and more soluble in the organic phase. For many acidic compounds, a pH of 2 is often optimal for maximizing extraction efficiency.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of (S)-3-methyl-2-oxovalerate | 1. Incorrect pH of the sample: If the pH is too high, the analyte will be in its ionized form and remain in the aqueous phase. 2. Inappropriate extraction solvent: The polarity of the solvent may not be optimal for partitioning the analyte. 3. Insufficient mixing during LLE: Inadequate contact between the aqueous and organic phases. 4. Analyte degradation: Instability of the compound during sample storage or extraction. | 1. Adjust sample pH: Acidify the sample to a pH below the pKa of (S)-3-methyl-2-oxovalerate (typically around pH 2-3) before extraction.[5] 2. Optimize solvent selection: Test solvents with different polarities (e.g., ethyl acetate, diethyl ether, methyl tert-butyl ether). 3. Ensure thorough mixing: Gently invert the separation funnel multiple times to maximize the surface area between the two phases. Avoid vigorous shaking to prevent emulsion formation. 4. Maintain cold chain: Keep samples on ice during processing and store them at -80°C for long-term stability.[3][4] |
| Emulsion Formation during Liquid-Liquid Extraction (LLE) | 1. Vigorous shaking: Excessive agitation can lead to the formation of a stable emulsion. 2. High concentration of lipids or proteins in the sample: These molecules can act as surfactants, stabilizing the emulsion. | 1. Gentle mixing: Use gentle swirling or inversion instead of vigorous shaking. 2. "Salting out": Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion. 3. Centrifugation: Centrifuging the sample can help to separate the layers. 4. Filtration: Passing the mixture through a bed of glass wool or a phase separator filter can help to break the emulsion. |
| Poor Chromatographic Peak Shape (Tailing or Broadening) in GC-MS | 1. Incomplete derivatization: Not all analyte molecules have been converted to their volatile derivatives. 2. Active sites in the GC system: Polar analytes can interact with active sites in the injector liner or column, leading to peak tailing. 3. Sample overload: Injecting too much sample can lead to broad peaks. | 1. Optimize derivatization conditions: Ensure the correct temperature, time, and reagent-to-sample ratio. Use a catalyst if necessary.[2] 2. Use a new, deactivated liner and column: Regularly replace the liner and ensure the column is properly conditioned. 3. Dilute the sample: Analyze a more diluted sample to see if the peak shape improves. |
| High Background Noise in Mass Spectrometry Data | 1. Contamination from solvents or reagents: Impurities in the chemicals used can contribute to background noise. 2. Matrix effects: Co-eluting compounds from the biological matrix can interfere with the ionization of the target analyte. | 1. Use high-purity solvents and reagents: Ensure all chemicals are of analytical or mass spectrometry grade. 2. Improve sample cleanup: Incorporate an additional cleanup step, such as a different SPE sorbent or a back-extraction. 3. Optimize MS parameters: Adjust the mass spectrometer settings to minimize the detection of background ions. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of (S)-3-Methyl-2-Oxovalerate from Plasma/Serum
-
Sample Preparation:
-
Thaw frozen plasma or serum samples on ice.[3]
-
To 100 µL of plasma/serum, add an internal standard.
-
Acidify the sample to approximately pH 2 by adding a small volume of a suitable acid (e.g., 1M HCl).
-
-
Extraction:
-
Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex gently for 1 minute or invert the tube 20-30 times.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.[3]
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube, avoiding the protein interface.
-
Repeat the extraction process on the aqueous layer with another 500 µL of the organic solvent and combine the organic fractions.
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.
-
Protocol 2: Derivatization for GC-MS Analysis
-
Methoximation:
-
To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).
-
Incubate at 50°C for 90 minutes.[6]
-
-
Silylation:
-
After cooling to room temperature, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 60 minutes.[6]
-
-
Analysis:
-
Transfer the derivatized sample to a GC vial with a micro-insert for analysis by GC-MS.
-
Data Presentation
Table 1: Comparison of Extraction Solvent Polarity
| Solvent | Polarity Index | Typical Use |
| Diethyl Ether | 2.8 | Extraction of less polar compounds |
| Ethyl Acetate | 4.4 | General purpose extraction solvent for moderately polar compounds |
| Methyl Tert-Butyl Ether (MTBE) | 2.5 | Alternative to diethyl ether, less prone to peroxide formation |
| Dichloromethane | 3.1 | Extraction of a wide range of compounds, denser than water |
Note: The optimal solvent should be empirically determined for your specific application.
Table 2: Common Silylation Reagents for Derivatization
| Reagent | Abbreviation | Characteristics |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive, suitable for a wide range of functional groups.[2] |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Most volatile of the TMS-amides, often used when BSTFA byproducts interfere. |
| Trimethylchlorosilane | TMCS | Often used as a catalyst with other silylating reagents to increase reactivity.[2] |
Visualizations
Caption: Experimental workflow for the extraction and analysis of (S)-3-methyl-2-oxovalerate.
Caption: Troubleshooting logic for low recovery of (S)-3-methyl-2-oxovalerate during extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 4. Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
dealing with batch-to-batch variability of synthetic Calcium (S)-3-methyl-2-oxovalerate
Welcome to the Technical Support Center for synthetic Calcium (S)-3-methyl-2-oxovalerate. This resource is designed for researchers, scientists, and drug development professionals to address challenges arising from the batch-to-batch variability of this key metabolic intermediate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the consistency and reliability of your experimental results.
Introduction
This compound, the calcium salt of the alpha-keto acid analogue of isoleucine, is a crucial tool in metabolic research and drug development.[1] As a stable intermediate in branched-chain amino acid (BCAA) catabolism, it is instrumental in studying metabolic pathways and disorders like Maple Syrup Urine Disease (MSUD).[1] However, as with many synthetic chemical compounds, batch-to-batch variability can introduce unexpected challenges in experimental reproducibility.
This guide will help you identify potential sources of variability in your this compound batches and provide actionable steps to mitigate their impact on your research.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: I'm observing inconsistent results in my cell culture experiments (e.g., altered cell growth, viability, or metabolic activity) when using a new batch of this compound. What could be the cause?
A1: Inconsistent results in cell-based assays are a common problem when dealing with new batches of chemical reagents. The variability can stem from several factors related to the physicochemical properties of the new batch. Here are the primary aspects to investigate:
-
Purity and Impurity Profile: The most likely culprit is a difference in the purity and/or the impurity profile between batches. Even small amounts of impurities can have significant biological effects.
-
Stereoisomeric Purity: The desired biological activity is typically associated with the (S)-enantiomer. The presence of the (R)-enantiomer can lead to different or even inhibitory effects.
-
Hydration State: The amount of water present in the solid compound can vary between batches, affecting the actual concentration of the active molecule when preparing stock solutions.
-
Particle Size and Dissolution Rate: Differences in the particle size of the powder can affect its dissolution rate, leading to inaccuracies in the final concentration of your experimental solutions.
-
Residual Solvents and Elemental Impurities: Trace amounts of solvents from the synthesis process or elemental impurities can be toxic to cells or interfere with cellular processes.[2][3][4][5][6]
Recommended Actions:
-
Request the Certificate of Analysis (CoA): Always request and carefully review the CoA for each new batch from the supplier.[7] Compare the purity, moisture content, and any listed impurities with the CoA of the previous batch.
-
Perform In-House Quality Control (QC): If you have access to analytical instrumentation, it is highly recommended to perform your own QC checks.
-
Solubility Test: Before preparing your stock solution, perform a small-scale solubility test to ensure the new batch dissolves as expected in your chosen solvent.
-
Dose-Response Curve: Run a new dose-response curve with the new batch to verify its potency and efficacy in your specific assay.
-
Standardize Solution Preparation: Ensure your solution preparation protocol is consistent, including the solvent used, sonication time, and filtration steps.
Q2: My analytical results (e.g., HPLC, LC-MS) show a different profile for a new batch of this compound. How should I interpret this?
A2: A change in the analytical profile is a clear indication of batch-to-batch variability. Here's how to approach the interpretation:
-
Purity Assessment: The primary peak corresponding to this compound may have a lower area percentage, indicating lower purity.
-
Impurity Profiling: The appearance of new peaks or a change in the relative abundance of existing impurity peaks suggests a different impurity profile.
-
Retention Time Shifts: A slight shift in the retention time of the main peak could indicate differences in the column condition or the mobile phase, but it could also be due to the presence of co-eluting impurities.
Recommended Analytical QC Tests:
| Parameter | Recommended Analytical Technique | Purpose |
| Purity and Impurity Profile | High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection | To determine the percentage purity and identify and quantify any impurities. |
| Stereoisomeric Purity | Chiral HPLC | To determine the ratio of the (S)-enantiomer to the (R)-enantiomer.[8] |
| Identity Confirmation | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure of the compound. |
| Water Content | Karl Fischer Titration | To accurately determine the water content, which is crucial for preparing solutions of a precise concentration. |
| Residual Solvents | Gas Chromatography (GC) with Headspace analysis | To identify and quantify any residual solvents from the manufacturing process.[3][6] |
| Elemental Impurities | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | To detect and quantify potentially toxic elemental impurities.[9][10][11][12][13] |
| Particle Size | Laser Diffraction or Microscopy | To assess the particle size distribution, which can influence dissolution rates. |
Frequently Asked Questions (FAQs)
Q: What are the common sources of impurities in synthetic this compound?
A: Impurities can be introduced at various stages of the synthesis and purification process. Common impurities include:
-
Starting materials and reagents: Unreacted starting materials or impurities in the reagents used for synthesis.
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By-products of the reaction: Unwanted products formed during the chemical synthesis.
-
Stereoisomers: The (R)-enantiomer may be formed during a non-stereospecific synthesis.
-
Degradation products: The compound may degrade if not stored under appropriate conditions.
-
Residual solvents: Solvents used in the synthesis and purification that are not completely removed.[3][4][6]
-
Elemental impurities: Contaminants from reactors or catalysts used in the manufacturing process.[9][10][11][12][13]
Q: How does the hydration state of this compound affect my experiments?
A: The compound can exist in an anhydrous or hydrated form, with a variable number of water molecules. This is important for two main reasons:
-
Accurate Concentration: The presence of water increases the molecular weight of the compound. If you do not account for the water content when weighing the compound to make a stock solution, the actual concentration of the active molecule will be lower than intended.
-
Solubility: The hydration state can influence the solubility of the compound in different solvents.
Q: What is the significance of stereoisomeric purity?
A: this compound has a chiral center, meaning it exists as two non-superimposable mirror images, the (S) and (R) enantiomers. In biological systems, enzymes and receptors are often stereospecific, meaning they will interact differently with each enantiomer. The (S)-enantiomer is the naturally occurring form and is expected to have the primary biological activity. The (R)-enantiomer may be inactive, have a different activity, or even inhibit the activity of the (S)-enantiomer. Therefore, knowing the stereoisomeric purity of your compound is crucial for interpreting your results correctly.
Q: What are the recommended storage conditions for this compound?
A: To ensure the stability of the compound, it is recommended to store it in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration (2-8 °C) is often recommended. Always refer to the supplier's instructions for specific storage conditions.
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This is a general HPLC method that can be adapted for the purity analysis of this compound. Method validation for your specific instrumentation and conditions is recommended.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Mass Spectrometry.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).
Visualizations
References
- 1. This compound | 51828-96-7 | Benchchem [benchchem.com]
- 2. Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. synergybioscience.com [synergybioscience.com]
- 4. veeprho.com [veeprho.com]
- 5. researchgate.net [researchgate.net]
- 6. Residual Solvents In Therapeutic Products | CPT Labs [cptclabs.com]
- 7. This compound | CAS No- 51828-96-7 | Simson Pharma Limited [simsonpharma.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Elemental Impurities in Pharmaceutical Excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. contractlaboratory.com [contractlaboratory.com]
- 13. Elemental impurities - A database to facilitate the risk assessment of active ingredients and excipients - ECA Academy [gmp-compliance.org]
Technical Support Center: Accurate Quantification of Intracellular (S)-3-Methyl-2-Oxovalerate
Welcome to the technical support center for the accurate quantification of intracellular (S)-3-methyl-2-oxovalerate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the analysis of this and other α-keto acids.
Frequently Asked Questions (FAQs)
Q1: Why is the quantification of intracellular (S)-3-methyl-2-oxovalerate challenging?
A1: The accurate quantification of intracellular α-keto acids like (S)-3-methyl-2-oxovalerate presents significant methodological challenges due to their inherent instability and high polarity. Key difficulties include:
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Chemical Instability: α-keto acids are prone to degradation, requiring careful and rapid sample handling.
-
High Polarity: Their polar nature makes them difficult to extract from aqueous intracellular environments and retain on standard reverse-phase chromatography columns without derivatization.
-
Low Abundance: Intracellular concentrations can be low, necessitating highly sensitive analytical methods.
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Metabolic Activity: Rapid enzymatic turnover requires immediate quenching of cellular metabolism upon sample collection to prevent alterations in analyte levels.
Q2: What is (S)-3-methyl-2-oxovalerate and why is it important to measure?
A2: (S)-3-methyl-2-oxovalerate, also known as α-keto-β-methylvalerate, is the α-keto acid analogue of the amino acid isoleucine. It is an intermediate in the catabolism of branched-chain amino acids (BCAAs). Accurate measurement of its intracellular levels is crucial for:
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Studying Metabolic Diseases: It is a key clinical marker for Maple Syrup Urine Disease (MSUD), a genetic disorder characterized by the deficiency of the branched-chain α-keto acid dehydrogenase complex.
-
Understanding Cellular Metabolism: It plays a role in the metabolic pathways of valine, leucine, and isoleucine.
-
Drug Development: Monitoring its levels can be important for assessing the effects of drugs targeting BCAA metabolism.
Q3: What are the common analytical methods for quantifying (S)-3-methyl-2-oxovalerate?
A3: Several analytical techniques can be employed, often requiring a derivatization step to enhance stability and detectability:
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This is a widely used method involving pre-column derivatization with a fluorescent tag like 1,2-diamino-4,5-methylenedioxybenzene (DMB).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires derivatization to increase the volatility of the keto acid. Common derivatizing agents include trimethylsilyl (TMS) reagents.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity and can sometimes be performed without derivatization, though derivatization can improve chromatographic performance.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Split Peaks in HPLC Analysis
Possible Cause 1: Acidic Injection Sample
-
Recommendation: If you are observing split peaks, particularly for derivatized α-ketoglutaric acid, the pH of your final sample for injection might be too low. Diluting the derivatization solution with a mild base, such as NaOH solution, can help to obtain a single, sharp peak.
Possible Cause 2: Incomplete Derivatization
-
Recommendation: Ensure that the derivatization reaction has gone to completion. Optimize reaction time and temperature. For DMB derivatization, heating at 85°C for 45 minutes is a reported condition. For GC-MS silylation, reaction time and temperature are crucial and may require optimization (e.g., heating at 100°C for 4 hours for MTBSTFA derivatization).
Possible Cause 3: Column Overload
-
Recommendation: Try diluting your sample and reinjecting. If peak shape improves, you may be overloading the analytical column.
Issue 2: Low Analyte Recovery
Possible Cause 1: Inefficient Metabolite Extraction
-
Recommendation: The choice of extraction solvent is critical for efficient recovery of polar metabolites like α-keto acids. A common and effective method is extraction with 80% methanol. Other methods like boiling ethanol or chloroform-methanol mixtures have also been shown to be effective for a broad range of metabolites. It is crucial to use a method that has been validated for your specific cell type. The extraction process should be performed rapidly and at low temperatures to minimize enzymatic degradation.
Possible Cause 2: Analyte Degradation
-
Recommendation: α-keto acids are unstable. Ensure that samples are processed quickly and kept on ice or at 4°C whenever possible. Flash freezing in liquid nitrogen immediately after quenching is a good practice to preserve metabolite integrity. Minimize the time between extraction, derivatization, and analysis.
Possible Cause 3: Inefficient Cell Lysis
-
Recommendation: Ensure complete cell lysis to release all intracellular metabolites. Sonication or the use of specific lysis buffers in conjunction with your extraction solvent can improve lysis efficiency. The chosen method should be compatible with downstream analytical techniques.
Issue 3: High Signal-to-Noise Ratio or Baseline Noise
Possible Cause 1: Contamination from Reagents or Glassware
-
Recommendation: Use high-purity solvents and reagents (e.g., LC-MS grade). Ensure all glassware is thoroughly cleaned and rinsed with high-purity water and/or solvent.
Possible Cause 2: Matrix Effects in Mass Spectrometry
-
Recommendation: Matrix effects from complex biological samples can suppress or enhance the analyte signal. The use of a stable isotope-labeled internal standard for (S)-3-methyl-2-oxovalerate can help to correct for these effects. If not available, consider a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances.
Data Presentation
Table 1: Performance of an HPLC-Fluorescence Method for α-Keto Acid Quantification
| α-Keto Acid | Limit of Detection (LOD) (nM) | Limit of Quantification (LOQ) (nM) |
| α-Ketoglutaric acid (KG) | 1.3 - 5.4 | 4.2 - 18 |
| Pyruvic acid (PV) | 1.3 - 5.4 | 4.2 - 18 |
| α-Ketobutyric acid (KB) | 1.3 - 5.4 | 4.2 - 18 |
| α-Ketoisovaleric acid (KIV) | 1.3 - 5.4 | 4.2 - 18 |
| α-Ketoisocaproic acid (KIC) | 1.3 - 5.4 | 4.2 - 18 |
| α-Keto-β-methylvaleric acid (KMV) | 1.3 - 5.4 | 4.2 - 18 |
| Data adapted from a study using DMB derivatization in K562 cells. |
Experimental Protocols
Protocol 1: Intracellular Metabolite Extraction
This protocol is a general guideline and should be optimized for your specific cell type.
-
Cell Culture and Quenching:
-
Culture cells to the desired density.
-
To quench metabolic activity, rapidly aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a quenching solution, such as 80% methanol pre-chilled to -40°C or colder.
-
Alternatively, for suspension cells, they can be rapidly separated from the medium by centrifugation at a low temperature, followed by flash-freezing the cell pellet in liquid nitrogen.
-
-
Metabolite Extraction:
-
Add 80% methanol containing an appropriate internal standard (e.g., α-ketovaleric acid) to the quenched cells or the frozen cell pellet.
-
Lyse the cells by sonication or vigorous vortexing.
-
Incubate the mixture at a low temperature (e.g., -20°C) for a defined period (e.g., 1 hour) to allow for complete extraction.
-
Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant containing the intracellular metabolites.
-
Dry the supernatant, for example, using a vacuum concentrator at 30-45°C.
-
Protocol 2: Derivatization and HPLC-Fluorescence Analysis
This protocol is based on the DMB derivatization method.
-
Reagent Preparation:
-
DMB Solution: Prepare a solution containing 1.6 mg of 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (DMB·2HCl), 4.9 mg of sodium sulfite, 70 µL of 2-mercaptoethanol, and 58 µL of concentrated HCl in 0.87 mL of water. This solution should be prepared fresh.
-
-
Derivatization:
-
Reconstitute the dried cell extract in a small volume of water (e.g., 100 µL for 1 x 10^6 cells).
-
In a sealed tube, mix 40 µL of the reconstituted cell extract with 40 µL of the DMB solution.
-
Heat the mixture at 85°C for 45 minutes.
-
After cooling, the sample is ready for HPLC analysis.
-
-
HPLC Analysis:
-
Column: Use a suitable C18 reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer is typically employed.
-
Detection: Set the fluorescence detector to the appropriate excitation and emission wavelengths for the DMB derivatives.
-
Mandatory Visualization
Caption: General experimental workflow for the quantification of intracellular (S)-3-methyl-2-oxovalerate.
improving the yield and purity of lab-synthesized Calcium (S)-3-methyl-2-oxovalerate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of lab-synthesized Calcium (S)-3-methyl-2-oxovalerate.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound.
Low Yield
Q1: My overall yield of Calcium 3-methyl-2-oxovalerate is significantly lower than expected. What are the potential causes and solutions?
A1: Low overall yield can stem from several factors throughout the synthesis and purification process. Here are the most common causes and their respective troubleshooting steps:
-
Incomplete Claisen-type Condensation: The initial reaction between diethyl oxalate and 2-methyl butyraldehyde is crucial.
-
Cause: Insufficiently strong base, incorrect stoichiometry, or inadequate reaction time.
-
Solution: Ensure the use of a strong base like sodium ethoxide or sodium methoxide in an anhydrous alcohol solvent. The base should be used in at least a stoichiometric amount relative to the 2-methyl butyraldehyde.[1] Verify the molar ratios of the reactants as specified in established protocols.[1] Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion before proceeding with the work-up.
-
-
Side Reactions: The formation of byproducts can significantly consume starting materials and reduce the yield of the desired product.
-
Cause: A primary side reaction is the self-condensation (aldol condensation) of 2-methyl butyraldehyde, which can occur under basic conditions.[2]
-
Solution: Maintain a low reaction temperature during the addition of 2-methyl butyraldehyde to the base/diethyl oxalate mixture to minimize the rate of the aldol side reaction. Dropwise addition of the aldehyde is recommended.
-
-
Product Loss During Work-up and Extraction: The desired 3-methyl-2-oxovalerate is an intermediate that needs to be effectively extracted.
-
Cause: Inefficient extraction from the aqueous layer after acidification.
-
Solution: Use an appropriate organic solvent for extraction, such as methyl isobutyl ketone (MIBK).[1] Perform multiple extractions (e.g., three times) to ensure maximum recovery of the product from the aqueous phase.
-
-
Incomplete Precipitation of the Calcium Salt: The final step of precipitating the calcium salt is critical for isolating the product.
-
Cause: Incorrect pH, rapid addition of the calcium chloride solution, or insufficient incubation time.
-
Solution: Carefully adjust the pH of the aqueous solution of the sodium salt of 3-methyl-2-oxovalerate to a slightly alkaline range (pH 8-9) before adding the calcium chloride solution.[1][3] Add the aqueous solution of calcium chloride dropwise with stirring to promote the formation of well-defined crystals rather than a fine, difficult-to-filter precipitate. Allow for a sufficient incubation period (1-3 hours) after the addition of calcium chloride to ensure complete precipitation.[1][3]
-
Low Purity
Q2: The purity of my final Calcium 3-methyl-2-oxovalerate product is low, as determined by HPLC analysis. What are the likely impurities and how can I remove them?
A2: Low purity is often due to the presence of unreacted starting materials or byproducts from side reactions. Effective purification is key to achieving a high-purity final product.
-
Common Impurities:
-
Unreacted Starting Materials: Diethyl oxalate and 2-methyl butyraldehyde.
-
Aldol Condensation Byproduct: 2,4-diethyl-3-hydroxy-2-methyl-4-pentenal (or its derivatives) from the self-condensation of 2-methyl butyraldehyde.
-
Other Organic Salts: Residual sodium salts if the exchange with calcium is incomplete.
-
-
Purification Strategy: Recrystallization
-
Problem: The crude product contains impurities that co-precipitated with the calcium salt.
-
Solution: A well-executed recrystallization is the most effective method for purifying the final product. A mixed solvent system of purified water and an organic solvent like methanol, ethanol, or acetone is recommended.[1]
-
Detailed Recrystallization Protocol:
-
Dissolve the crude Calcium 3-methyl-2-oxovalerate in a minimal amount of hot purified water (e.g., 7-15 times the weight of the crude product).[1]
-
If the solution is colored, add a small amount of activated carbon and heat the solution to decolorize it.[1]
-
Hot filter the solution to remove the activated carbon and any other insoluble impurities.
-
To the hot filtrate, slowly add a miscible organic solvent (e.g., methanol, ethanol, or acetone, typically 0-0.8 times the weight of the purified water) until the solution becomes slightly turbid.[1]
-
Allow the solution to cool down slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the mixture in an ice bath (2-5 °C) for a couple of hours to maximize the yield of the recrystallized product.[1]
-
Collect the crystals by filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the purified crystals under vacuum.
-
-
Q3: During recrystallization, my product "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above the solvent's boiling point or when the solution is supersaturated to a high degree.
-
Solution:
-
Increase the amount of the primary solvent (water): Add more hot water to the oiled-out mixture until the oil completely dissolves. Then, proceed with the slow cooling process.
-
Slower Cooling: Allow the solution to cool more gradually. You can insulate the flask to slow down the rate of cooling.
-
Scratching the inner surface of the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Frequently Asked Questions (FAQs)
Synthesis of (S)-Enantiomer
Q4: The synthesis protocols I've found produce a racemic mixture of Calcium 3-methyl-2-oxovalerate. How can I obtain the pure (S)-enantiomer?
A4: There are two main strategies to obtain the enantiomerically pure (S)-form: chiral resolution of the racemic mixture or asymmetric synthesis.
-
Chiral Resolution of Racemic 3-methyl-2-oxovaleric acid:
-
Principle: This is a common method where the racemic acid is reacted with a chiral resolving agent (a chiral base) to form a pair of diastereomeric salts.[4] These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[4]
-
General Protocol:
-
Liberate the free acid: Treat the racemic calcium salt with a strong acid (e.g., HCl) and extract the free 3-methyl-2-oxovaleric acid into an organic solvent.
-
Form Diastereomeric Salts: Dissolve the racemic acid in a suitable solvent and add an equimolar amount of a chiral amine (e.g., (S)-(-)-α-phenylethylamine or another suitable chiral base).
-
Fractional Crystallization: Allow the diastereomeric salts to crystallize. The less soluble diastereomer will precipitate out first. This process may need to be repeated several times to achieve high diastereomeric purity.
-
Liberate the (S)-enantiomer: After separating the desired diastereomer (the one containing the (S)-acid), treat it with a strong acid to liberate the enantiomerically pure (S)-3-methyl-2-oxovaleric acid.
-
Formation of the Calcium Salt: Convert the pure (S)-acid to its calcium salt as described previously.
-
-
-
Enzymatic Asymmetric Synthesis:
-
Principle: Transaminases are enzymes that can catalyze the conversion of an amino acid to a keto acid with high stereoselectivity. The reverse reaction, reductive amination of a keto acid to an amino acid, can also be catalyzed. More relevant to this synthesis is the use of transaminases to produce chiral amines from ketones, which can then be further processed. A more direct enzymatic approach for producing (S)-3-methyl-2-oxovalerate is through the transamination of L-isoleucine, which is catalyzed by branched-chain aminotransferases (BCATs).[5]
-
General Considerations for Enzymatic Synthesis: This approach typically involves whole-cell biocatalysts or isolated enzymes. The reaction conditions (pH, temperature, substrate and cofactor concentrations) need to be optimized for the specific enzyme used. While highly selective, this method may require specialized biochemical expertise and equipment.
-
Data Presentation
Table 1: Summary of Reported Yields and Purity for Racemic Calcium 3-methyl-2-oxovalerate Synthesis
| Synthesis Route | Key Reactants | Reported Crude Yield | Reported Final Purity | Reference |
| Diethyl Oxalate and 2-Methyl Butyraldehyde | Diethyl oxalate, 2-methyl butyraldehyde, Sodium methoxide | ~87% (of crude product) | >99.5% (after recrystallization) | [1] |
| 2-Butylidene Hydantoin Intermediate | Hydantoin, Butanone, Sodium hydroxide | ~75% (for 2-butylidene hydantoin step) | >99.5% (after recrystallization) | [3] |
Experimental Protocols
Protocol 1: Synthesis of Racemic Calcium 3-methyl-2-oxovalerate via Claisen-type Condensation
This protocol is adapted from patent literature.[1]
-
Reaction Setup: In a suitable reaction vessel, add a 28% solution of sodium methoxide in methanol.
-
Addition of Diethyl Oxalate: At 25 °C, slowly drip in diethyl oxalate. Stir the mixture for 30 minutes.
-
Addition of 2-Methyl Butyraldehyde: Add 2-methyl butyraldehyde to the mixture and continue stirring for another 30 minutes, maintaining the temperature below 25 °C.
-
Hydrolysis: Add a 30% aqueous solution of sodium hydroxide and let the reaction proceed for 5 hours.
-
Acidification and Extraction: Add hydrochloric acid to the reaction mixture. Extract the aqueous layer three times with methyl isobutyl ketone (MIBK).
-
pH Adjustment and Salt Formation: To the combined organic phases, add purified water and adjust the pH to 5.8 with a 30% sodium hydroxide solution. Separate the layers. Repeat the pH adjustment and separation. Combine the aqueous layers and adjust the pH to 8.8 with 30% sodium hydroxide solution.
-
Precipitation of Calcium Salt: At a temperature not less than 20 °C, add an aqueous solution of calcium chloride. Stir the mixture for 2 hours.
-
Isolation of Crude Product: Slowly cool the mixture to 5 °C and incubate for 1 hour. Collect the precipitated crude Calcium 3-methyl-2-oxovalerate by centrifugation or filtration.
Protocol 2: Purification by Recrystallization
This protocol is adapted from patent literature.[1]
-
Dissolution: Dissolve the crude Calcium 3-methyl-2-oxovalerate (e.g., 350 kg) in purified water (e.g., 2500 kg) with heating until the solution is clear.
-
Decolorization: Add activated carbon (e.g., 1.0 kg) to the hot solution to decolorize it.
-
Hot Filtration: Filter the hot solution to remove the activated carbon.
-
Crystallization: To the hot filtrate, add methanol (e.g., 500 kg).
-
Cooling: Allow the solution to cool naturally to room temperature, then slowly cool it to 2-5 °C and hold for 2 hours.
-
Isolation of Pure Product: Collect the white crystalline powder by centrifugation or filtration and dry the product.
Visualizations
Caption: Workflow for the synthesis and purification of racemic Calcium 3-methyl-2-oxovalerate.
Caption: Logical workflow for the chiral resolution of racemic 3-methyl-2-oxovaleric acid.
References
- 1. A study of calcium salt precipitation in solutions of malic and tartaric acid | VITIS - Journal of Grapevine Research [ojs.openagrar.de]
- 2. organic chemistry - Will 2-methylbutanal undergo aldol condensation - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Transamination-Like Reaction Catalyzed by Leucine Dehydrogenase for Efficient Co-Synthesis of α-Amino Acids and α-Keto Acids [mdpi.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. This compound | 51828-96-7 | Benchchem [benchchem.com]
Technical Support Center: Enhancing Bioavailability of Calcium (S)-3-methyl-2-oxovalerate in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo animal studies aimed at enhancing the oral bioavailability of Calcium (S)-3-methyl-2-oxovalerate, a key component in therapies for chronic kidney disease.
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of this compound and what factors influence it?
While specific pharmacokinetic data for this compound is limited in publicly available literature, its absorption is generally considered rapid. However, the overall bioavailability can be influenced by several factors inherent to it being a calcium salt of a keto acid. Key influencing factors include its solubility in the gastrointestinal fluid, permeability across the intestinal epithelium, and potential pre-systemic metabolism. The calcium component's absorption is also dependent on factors like intestinal pH and the presence of dietary inhibitors.
Q2: How does the choice of the salt form impact the bioavailability of the active moiety, (S)-3-methyl-2-oxovalerate?
The salt form can significantly impact the physicochemical properties of a drug, including its solubility and dissolution rate, which are critical for oral absorption. Different calcium salts exhibit varying aqueous solubilities, which can affect the concentration of the drug available for absorption in the gastrointestinal tract. For instance, studies on various calcium salts have shown differences in their relative bioavailabilities in animal models. Therefore, the selection of the calcium salt is a critical formulation parameter.
Q3: Are there any known intestinal transporters involved in the absorption of (S)-3-methyl-2-oxovalerate?
The exact transporters for (S)-3-methyl-2-oxovalerate are not definitively characterized in the available literature. However, as a keto analogue of the branched-chain amino acid isoleucine, it is plausible that its absorption may involve amino acid or monocarboxylate transporters present in the intestinal epithelium. Investigating the involvement of specific transporters could be a key area of research to devise targeted bioavailability enhancement strategies.
Troubleshooting Guides
Issue 1: Low Oral Bioavailability Observed in Pilot Pharmacokinetic Studies
Possible Cause 1: Poor Solubility and Dissolution Rate
-
Troubleshooting Strategy:
-
Particle Size Reduction: Micronization or nanocrystallization of the bulk powder can increase the surface area, potentially leading to a faster dissolution rate.
-
Formulation with Solubility Enhancers:
-
Co-solvents: Investigate the use of pharmaceutically acceptable co-solvents in the formulation to improve the solubility of the compound in the dosing vehicle.
-
Cyclodextrins: Formulating with cyclodextrins can form inclusion complexes, which can significantly enhance the aqueous solubility of poorly soluble compounds.
-
-
Amorphous Solid Dispersions (ASDs): Creating an ASD with a suitable polymer can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.
-
Possible Cause 2: Low Intestinal Permeability
-
Troubleshooting Strategy:
-
Inclusion of Permeation Enhancers: Incorporate excipients known to transiently and reversibly increase the permeability of the intestinal epithelium. Examples include:
-
Chitosan: A natural polymer that can open tight junctions between epithelial cells.
-
Sodium Caprate: A medium-chain fatty acid that has been shown to enhance paracellular transport.
-
-
Lipid-Based Formulations:
-
Nanoemulsions/Microemulsions: Formulating the compound in a nanoemulsion or microemulsion can facilitate its transport across the intestinal membrane through various mechanisms, including increased membrane fluidity and bypassing the need for dissolution.
-
-
Possible Cause 3: Pre-systemic Metabolism
-
Troubleshooting Strategy:
-
Enteric Coating: If the compound is susceptible to degradation in the acidic environment of the stomach, an enteric-coated formulation that dissolves in the higher pH of the small intestine can protect the drug and improve the amount available for absorption.
-
Co-administration with Enzyme Inhibitors: If specific metabolic pathways are identified, co-administration with inhibitors of the relevant enzymes could be explored, though this approach requires careful toxicological evaluation.
-
Issue 2: High Variability in Plasma Concentrations Between Animals
Possible Cause 1: Inconsistent Gastric Emptying and GI Transit Time
-
Troubleshooting Strategy:
-
Standardize Fasting Period: Ensure a consistent and appropriate fasting period for all animals before dosing to minimize variability in gastric emptying.
-
Control of Food and Water Intake: Standardize the access to food and water post-dosing, as this can influence GI motility.
-
Formulation Properties: The viscosity and composition of the dosing vehicle can affect gastric emptying. Using a consistent and well-characterized vehicle is crucial.
-
Possible Cause 2: Formulation Instability
-
Troubleshooting Strategy:
-
Assess Formulation Stability: Ensure the formulation is stable throughout the preparation and dosing period. For suspensions, ensure adequate and consistent re-suspension before dosing each animal.
-
Use of Suspending or Stabilizing Agents: Incorporate appropriate excipients to maintain the homogeneity of the formulation.
-
Data Presentation
Table 1: Comparative Oral Bioavailability of Different Calcium Salts in Rats
| Calcium Salt | Animal Model | Dosage | Absolute Bioavailability (%) | Key Findings |
| Calcium Chloride | Mice | 150 mg/kg | 5.7 | Lower bioavailability compared to other organic calcium salts.[1] |
| Calcium Acetate | Mice | 150 mg/kg | 8.6 | Higher bioavailability than calcium chloride.[1] |
| Calcium L-lactate | Mice | 150 mg/kg | 8.9 | Similar bioavailability to calcium acetate.[1] |
| Calcium Ascorbate | Mice | 150 mg/kg | 14.8 | Highest bioavailability among the tested salts in this study.[1] |
| Calcium Fumarate | Rats | N/A | Not significantly different from CaCO3 | Absorption was found to be equivalent to other common calcium salts.[2][3] |
| Calcium Carbonate | Rats | N/A | Baseline | Commonly used as a reference calcium salt.[2][3] |
Note: This table presents data on the bioavailability of the calcium ion from different salts, which can be an important factor in the overall absorption of the this compound molecule. The bioavailability of the keto acid moiety may differ.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle.
-
Fasting: Animals should be fasted overnight (approximately 12 hours) with free access to water before dosing.
-
Dosing:
-
Oral (PO): Administer the test formulation of this compound via oral gavage at a predetermined dose. The vehicle should be well-defined (e.g., water, 0.5% carboxymethylcellulose).
-
Intravenous (IV): For bioavailability determination, administer a solution of this compound via the tail vein at a lower dose.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or another appropriate site at pre-defined time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes post-dose).
-
Sample Processing: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of (S)-3-methyl-2-oxovalerate in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability using appropriate software.
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) before the experiment.
-
Transport Study:
-
Apical to Basolateral (A-B) Transport: Add the test compound solution to the apical (upper) chamber and collect samples from the basolateral (lower) chamber at specified time points.
-
Basolateral to Apical (B-A) Transport: Add the test compound solution to the basolateral chamber and collect samples from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.
Visualizations
Caption: Experimental workflow for enhancing bioavailability.
Caption: Factors influencing oral absorption.
References
- 1. Effect of anions or foods on absolute bioavailability of calcium from calcium salts in mice by pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absorption of calcium fumarate salts is equivalent to other calcium salts when measured in the rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jostchemical.com [jostchemical.com]
Validation & Comparative
A Comparative Analysis of the Metabolic Effects of (S)-3-methyl-2-oxovalerate and alpha-Ketoisocaproate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic effects of two branched-chain keto acids (BCKAs): (S)-3-methyl-2-oxovalerate, the keto-analog of isoleucine, and alpha-ketoisocaproate (KIC), the keto-analog of leucine. Understanding the distinct metabolic roles of these molecules is crucial for research into metabolic diseases, drug development, and nutritional science.
Introduction to (S)-3-methyl-2-oxovalerate and alpha-Ketoisocaproate
(S)-3-methyl-2-oxovalerate and alpha-ketoisocaproate are alpha-keto acids derived from the transamination of the essential branched-chain amino acids (BCAAs) isoleucine and leucine, respectively[1][2][3]. While structurally similar, emerging evidence suggests they exert distinct effects on key metabolic pathways, including glucose, lipid, and amino acid metabolism. Dysregulation of BCAA and BCKA metabolism has been implicated in various metabolic disorders, including insulin resistance and Maple Syrup Urine Disease (MSUD)[2][4]. This guide synthesizes the current experimental data to provide a clear comparison of their metabolic impacts.
Comparative Metabolic Effects
The following tables summarize the known metabolic effects of (S)-3-methyl-2-oxovalerate and alpha-ketoisocaproate, based on available experimental data.
Effects on Glucose Metabolism and Insulin Signaling
| Parameter | (S)-3-methyl-2-oxovalerate | alpha-Ketoisocaproate (KIC) | References |
| Insulin Secretion | Data not available | Stimulates insulin secretion from pancreatic β-cells. | [5] |
| Insulin-Stimulated Glucose Uptake | Associated with impaired fasting glucose, suggesting a potential negative impact. | Suppresses insulin-stimulated glucose transport in skeletal muscle cells (L6 myotubes) by approximately 34%.[6][7] | [4] |
| mTORC1 Signaling | Data not available | Stimulates the mTORC1 signaling pathway.[6] | [6] |
| Akt Phosphorylation | Data not available | Does not significantly modify insulin-stimulated Akt phosphorylation.[8] | [8] |
Effects on Lipid Metabolism
| Parameter | (S)-3-methyl-2-oxovalerate | alpha-Ketoisocaproate (KIC) | References |
| Lipid Accumulation | Data not available | Enhances lipid accumulation in 3T3-L1 preadipocytes. | [9] |
| Lipogenic Protein Expression | Data not available | Increases the expression of lipogenic proteins such as cleaved SREBP1 and SCD1. | [9] |
| Fatty Acid Composition | Data not available | Influences fatty acid composition in skeletal muscle of growing pigs. | [10] |
Effects on Amino Acid Metabolism
| Parameter | (S)-3-methyl-2-oxovalerate | alpha-Ketoisocaproate (KIC) | References |
| Branched-Chain Amino Acid Transaminase (BCAT) Activity | Metabolite of isoleucine transamination. | Stimulates BCAT activity in kidney and muscle. | [2][11] |
Effects on Mitochondrial Function
| Parameter | (S)-3-methyl-2-oxovalerate | alpha-Ketoisocaproate (KIC) | References |
| Mitochondrial Respiration | High levels are neurotoxic and disrupt energy metabolism. | At high concentrations (5 mM), it decreases phosphorylating and uncoupled mitochondrial respiration in rat brain.[12] It also increases state 4 respiration, suggesting an uncoupling effect.[13] | [2] |
| Reactive Oxygen Species (ROS) Production | Implicated in metabolic disturbances that could involve oxidative stress. | Increases the production of reactive species in hippocampal neurons. | [2][14] |
| Mitochondrial Complex Activity | Data not available | Reduces the activity of mitochondrial complex I and II-III in the rat hippocampus.[14] In another study, KIC inhibited alpha-ketoglutarate dehydrogenase activity.[13] | [13][14] |
Signaling Pathways and Metabolic Fates
The metabolic roles of (S)-3-methyl-2-oxovalerate and alpha-ketoisocaproate are dictated by their respective metabolic pathways and their influence on key signaling cascades.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the design and execution of further research.
Measurement of Insulin-Stimulated Glucose Uptake in L6 Myotubes
This protocol is adapted from methodologies used to assess the effects of keto acids on glucose transport[6][15].
Western Blot Analysis of Insulin Signaling Proteins
This protocol outlines the general steps for assessing the phosphorylation status of key proteins in the insulin signaling pathway[11][16][17].
-
Cell Treatment and Lysis: Treat cells as described in the glucose uptake assay (serum starvation, keto acid incubation, insulin stimulation). Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., Akt, S6K1, IRS-1) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
Analysis of Fatty Acid Composition in Muscle Tissue
This protocol is a general guide for the analysis of fatty acid profiles in biological samples[18][19].
-
Lipid Extraction: Homogenize muscle tissue samples and extract total lipids using a chloroform:methanol (2:1, v/v) solution (Folch method).
-
Fatty Acid Methyl Ester (FAME) Preparation: Transesterify the extracted lipids to FAMEs using a reagent such as boron trifluoride in methanol.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Separate and identify the FAMEs using a GC-MS system equipped with a suitable capillary column.
-
Quantification: Quantify individual fatty acids by comparing their peak areas to those of known standards.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol describes a common method for assessing mitochondrial ROS production[9][20][21].
-
Cell Loading: Incubate cells with a mitochondrial-targeted fluorescent ROS indicator, such as MitoSOX Red, in a suitable buffer.
-
Treatment: Treat the cells with (S)-3-methyl-2-oxovalerate or KIC at the desired concentrations and for the specified duration.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader, flow cytometer, or fluorescence microscope.
-
Analysis: Compare the fluorescence intensity of treated cells to that of control cells to determine the relative change in mitochondrial ROS production.
Conclusion and Future Directions
The available evidence indicates that alpha-ketoisocaproate (KIC) is a metabolically active molecule that significantly influences glucose, lipid, and amino acid metabolism, as well as mitochondrial function. Its effects, particularly the stimulation of mTORC1 signaling and subsequent suppression of insulin-stimulated glucose uptake, position it as a key player in metabolic regulation and a potential contributor to insulin resistance.
In contrast, while (S)-3-methyl-2-oxovalerate is recognized as an important biomarker for metabolic disorders like MSUD and impaired fasting glucose, there is a notable lack of direct experimental data on its specific metabolic effects. Further research is imperative to elucidate its role in insulin signaling, lipid metabolism, and mitochondrial bioenergetics. Head-to-head comparative studies are crucial to fully understand the distinct and potentially overlapping metabolic functions of these two important keto acids. Such knowledge will be invaluable for the development of targeted therapeutic strategies for a range of metabolic diseases.
References
- 1. Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]
- 3. promega.com [promega.com]
- 4. Biomarkers for Type 2 Diabetes and Impaired Fasting Glucose Using a Nontargeted Metabolomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Ketoisocaproic acid, a metabolite of leucine, suppresses insulin-stimulated glucose transport in skeletal muscle cells in a BCAT2-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KIC (ketoisocaproic acid) and leucine have divergent effects on tissue insulin signaling but not on whole-body insulin sensitivity in rats | PLOS One [journals.plos.org]
- 9. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubcompare.ai [pubcompare.ai]
- 12. α-Ketoisocaproic Acid Disrupts Mitochondrial Bioenergetics in the Brain of Neonate Rats: Molecular Modeling Studies of α-ketoglutarate Dehydrogenase Subunits Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alpha-ketoisocaproic acid and leucine provoke mitochondrial bioenergetic dysfunction in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. japer.in [japer.in]
- 16. Sensing the Insulin Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. Systematic protocol for the accumulation of fatty acid data from multiple tissue samples: tissue handling, lipid extraction and class separation, and capillary gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nutrient Profiling and Evaluation of Fish As a Dietary Component [cifri.res.in]
- 20. Measuring mitochondrial reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Navigating the mTOR Signaling Maze: A Comparative Guide to Calcium (S)-3-methyl-2-oxovalerate
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism. Its intricate network of interactions presents a prime target for therapeutic intervention in a variety of diseases. Among the molecules known to modulate this pathway are branched-chain amino acids (BCAAs) and their metabolites, the branched-chain keto acids (BCKAs). This guide provides a comparative analysis of Calcium (S)-3-methyl-2-oxovalerate, the calcium salt of the keto-analog of isoleucine, and its potential effects on mTOR signaling, drawing comparisons with established activators like leucine and its keto-analog, α-ketoisocaproate (KIC).
Unraveling the Mechanism: How BCKAs Influence mTOR
Branched-chain amino acids, particularly leucine, are well-established activators of the mTORC1 complex.[1] This activation is crucial for processes like muscle protein synthesis. The primary mechanism involves the sensing of intracellular amino acid levels, which in turn modulates the activity of the Rag GTPases and the subsequent recruitment of mTORC1 to the lysosomal surface, a key step for its activation.
Branched-chain keto acids, including (S)-3-methyl-2-oxovalerate, are thought to exert their effects on mTOR signaling primarily through their conversion to their corresponding BCAAs by the enzyme branched-chain aminotransferase (BCAT). This intracellular conversion increases the pool of BCAAs available to activate mTORC1. Furthermore, the calcium component of this compound may play a synergistic role. Intracellular calcium is a known second messenger that can modulate mTOR signaling through calmodulin (CaM), which can bind to and influence key regulatory proteins in the pathway.[2][3]
Comparative Analysis: Quantitative Insights into mTOR Activation
While direct quantitative data on the effect of this compound on mTOR signaling is limited in publicly available literature, we can draw valuable insights from studies on the closely related compound, α-ketoisocaproate (KIC), the keto-analog of leucine.
| Compound | Target Protein | Fold Change in Phosphorylation (relative to control) | Cell/Tissue Type | Reference |
| L-Leucine | p70S6K1 (Thr389) | ~4-fold | Rat Skeletal Muscle | [4] |
| α-Ketoisocaproate (KIC) | p70S6K1 (Thr389) | ~3.5-fold | Rat Skeletal Muscle | [4] |
| L-Leucine | 4E-BP1 (γ-form) | ~5-fold increase in hyperphosphorylated form | Rat Skeletal Muscle | [4] |
| α-Ketoisocaproate (KIC) | 4E-BP1 (γ-form) | ~4-fold increase in hyperphosphorylated form | Rat Skeletal Muscle | [4] |
| L-Isoleucine | mTOR (Ser2448) | Significant Increase | Bovine Mammary Epithelial Cells | [5] |
| L-Isoleucine | p70S6K1 (Thr389) | Significant Increase | Bovine Mammary Epithelial Cells | [5] |
Note: The data presented for L-Leucine and KIC are estimations based on graphical representations in the cited literature and serve for comparative purposes. The study on L-Isoleucine did not provide fold-change values but reported statistically significant increases in phosphorylation.
Visualizing the Pathways and Processes
To better understand the complex interactions, the following diagrams illustrate the mTOR signaling pathway and a typical experimental workflow for its analysis.
Caption: mTOR Signaling Pathway Activation.
Caption: Experimental Workflow for mTOR Activation Analysis.
Detailed Experimental Protocols
For researchers seeking to validate the effects of this compound on mTOR signaling, the following established protocols for Western Blotting and in vitro mTOR Kinase Assay provide a robust starting point.
Western Blotting for mTOR Pathway Proteins
Objective: To determine the phosphorylation status of key mTOR signaling proteins (mTOR, p70S6K1, 4E-BP1) in response to treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., C2C12 myotubes, HepG2 hepatocytes) in 6-well plates and grow to 70-80% confluency.
-
Serum starve cells for 4-6 hours prior to treatment.
-
Treat cells with desired concentrations of this compound, Leucine (positive control), or vehicle (negative control) for a specified time course (e.g., 15, 30, 60 minutes).
2. Cell Lysis:
-
Aspirate media and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 4-12% gradient SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of mTOR, p70S6K1, and 4E-BP1, as well as a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control.
In Vitro mTOR Kinase Assay
Objective: To directly measure the kinase activity of immunoprecipitated mTORC1 in the presence of the test compound.
1. Immunoprecipitation of mTORC1:
-
Lyse treated or untreated cells as described for Western Blotting.
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Immunoprecipitate mTORC1 by incubating the lysates with an anti-mTOR or anti-Raptor antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 2 hours.
-
Wash the immunoprecipitates several times with lysis buffer and then with kinase assay buffer.
2. Kinase Reaction:
-
Resuspend the immunoprecipitated mTORC1 in kinase assay buffer.
-
Add the substrate (e.g., recombinant inactive p70S6K1 or 4E-BP1) and the test compound (this compound).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for 30 minutes.
3. Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
Analyze the phosphorylation of the substrate by Western Blotting using a phospho-specific antibody.
-
Quantify the results by densitometry.
Conclusion and Future Directions
The available evidence strongly suggests that branched-chain keto acids, the family to which (S)-3-methyl-2-oxovalerate belongs, are capable of activating the mTOR signaling pathway, likely through their conversion to their corresponding amino acids. The calcium moiety may provide an additional, synergistic mechanism for mTOR modulation. However, a clear gap exists in the literature regarding direct, quantitative comparisons of this compound with other mTOR activators.
Future research should focus on head-to-head comparative studies to elucidate the precise potency and kinetics of mTOR activation by this compound. Dose-response and time-course experiments, utilizing the detailed protocols provided in this guide, will be crucial in determining its potential as a therapeutic agent for conditions where mTOR activation is desirable, such as muscle wasting disorders. Furthermore, investigating the specific contribution of the calcium ion to mTOR signaling in this context will provide a more complete understanding of its mechanism of action.
References
- 1. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights into the Regulation of mTOR Signaling via Ca2+-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights into the Regulation of mTOR Signaling via Ca2+-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tissue-specific regulation of 4E-BP1 and S6K1 phosphorylation by alpha-ketoisocaproate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and Enzymatic Assays for (S)-3-Methyl-2-Oxovalerate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of metabolites is paramount. This guide provides a detailed comparison of two common analytical techniques for measuring (S)-3-methyl-2-oxovalerate, a key intermediate in the metabolism of the branched-chain amino acid isoleucine: High-Performance Liquid Chromatography (HPLC) and enzymatic assays. Elevated levels of this keto acid can be indicative of metabolic disorders such as Maple Syrup Urine Disease (MSUD)[1].
This publication offers an objective analysis of the performance of both methods, supported by experimental data from various studies. It includes detailed methodologies for key experiments and visual representations of workflows and reaction pathways to aid in comprehension.
Performance Characteristics: A Side-by-Side Comparison
The choice between HPLC and enzymatic assays for the quantification of (S)-3-methyl-2-oxovalerate depends on several factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of each method based on published data.
| Performance Metric | HPLC Methods | Enzymatic Assays |
| Linearity | R² > 0.998[2] | Linear within 8 to 170 µmoles/L[3] |
| Limit of Detection (LOD) | 1.3-5.4 nM (with fluorescence detection)[4] | 8 µmoles/L[3] |
| Limit of Quantification (LOQ) | 0.06-0.23 µmol/L (LC-MS)[2], 4.2-18 nM (with fluorescence detection)[4] | 20 µmoles/L (microplate assay)[3] |
| Accuracy/Recovery | 78.4% to 114.3%[2] | > 91% (> 84% for microplate assays)[3] |
| Precision (%CV) | < 9.7% RSD[2] | Not explicitly stated in the provided results |
| Specificity | High, especially with MS detection[2] | Can be affected by other keto acids, may require pre-treatment[5] |
| Sample Throughput | Lower, typically requires longer run times per sample | Higher, suitable for microplate formats[3] |
| Instrumentation | HPLC system with UV, fluorescence, or MS detector | Spectrophotometer or microplate reader |
Experimental Workflows and Signaling Pathways
To visualize the processes involved in both quantification methods, the following diagrams illustrate the general experimental workflow for a cross-validation study and the enzymatic reaction pathway.
References
- 1. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]
- 2. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic method for branched chain alpha-ketoacid determination: application to rapid analysis of urine and plasma samples from maple syrup urine disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Enzymatic determination of the branched-chain alpha-keto acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ketoanalogues in the Management of Chronic Kidney Disease: Focus on Calcium (S)-3-methyl-2-oxovalerate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Calcium (S)-3-methyl-2-oxovalerate and other ketoanalogues used in the therapeutic management of chronic kidney disease (CKD). The information presented is based on available experimental data and clinical trials, designed to inform research and development in nephrology.
Introduction to Ketoanalogue Therapy in CKD
Nutritional therapy is a cornerstone in the management of chronic kidney disease, with protein restriction being a key strategy to mitigate the accumulation of uremic toxins and slow disease progression.[1][2] However, low-protein diets (LPD) and very-low-protein diets (VLPD) pose a risk of protein-energy wasting and essential amino acid deficiencies.[3] Ketoanalogues, nitrogen-free precursors of essential amino acids, are supplemented with these diets to address this challenge. They provide the necessary building blocks for protein synthesis without contributing to the nitrogenous waste burden.[2][4]
Among the mixture of ketoanalogues used in clinical practice, this compound, the ketoanalogue of the essential branched-chain amino acid (BCAA) L-isoleucine, plays a crucial role. This guide will delve into the available evidence on its efficacy and mechanism of action in the context of combination ketoanalogue therapy.
Composition of Commonly Used Ketoanalogue Formulations
Commercially available ketoanalogue supplements are typically a combination of the keto- and hydroxy-analogues of essential amino acids. A widely studied formulation, often referred to as Ketosteril, contains the following components:
| Component | Type | Corresponding Amino Acid |
| This compound | Ketoanalogue | L-Isoleucine |
| Calcium-4-methyl-2-oxovalerate | Ketoanalogue | L-Leucine |
| Calcium-2-oxo-3-phenylpropionate | Ketoanalogue | L-Phenylalanine |
| Calcium-3-methyl-2-oxobutyrate | Ketoanalogue | L-Valine |
| Calcium-DL-2-hydroxy-4-(methylthio)butyrate | Hydroxyanalogue | L-Methionine |
| L-Lysine acetate | Essential Amino Acid | L-Lysine |
| L-Threonine | Essential Amino Acid | L-Threonine |
| L-Tryptophan | Essential Amino Acid | L-Tryptophan |
| L-Histidine | Essential Amino Acid | L-Histidine |
| L-Tyrosine | Essential Amino Acid | L-Tyrosine |
This composition is based on generally available information on ketoanalogue supplements.[5] Formulations may vary between manufacturers.
Mechanism of Action: The Role of Transamination
The primary therapeutic action of ketoanalogues is their ability to be converted into their corresponding essential amino acids through a process called transamination. This process utilizes excess nitrogen from non-essential amino acids, thereby reducing the overall nitrogen load and the production of uremic toxins like urea.[4][6]
This compound, upon ingestion, is absorbed and undergoes transamination, primarily by branched-chain aminotransferases (BCATs), to form L-isoleucine.[7] This newly synthesized essential amino acid can then be utilized for protein synthesis.
Caption: Transamination of this compound to L-Isoleucine.
Efficacy of Ketoanalogue Supplementation in CKD
Numerous meta-analyses and randomized controlled trials have demonstrated the benefits of supplementing LPDs and VLPDs with a mixture of ketoanalogues in patients with CKD.[1][8][9] The available data does not allow for a direct comparison of the efficacy of individual ketoanalogues. The following table summarizes the quantitative data from key studies on mixed ketoanalogue formulations.
| Outcome Measure | Ketoanalogue + LPD/VLPD vs. LPD/VLPD Alone | Reference |
| Glomerular Filtration Rate (GFR) | Significantly higher GFR in the ketoanalogue group.[9] A meta-analysis showed a significant delay in CKD progression (p=0.008), especially in patients with an eGFR > 18 mL/min/1.73 m².[8] | [8][9] |
| End-Stage Kidney Disease (ESKD) | Marginally lower risk of ESKD in non-diabetic participants.[9] | [9] |
| Urea Nitrogen | Significantly decreased levels.[9] | [9] |
| Serum Phosphorus | Significantly decreased levels.[8][9] | [8][9] |
| Serum Calcium | Significantly increased levels.[8][9] | [8][9] |
| Parathyroid Hormone (PTH) | Significantly decreased levels in patients with eGFR < 18 mL/min/1.73 m².[8] | [8] |
| Nutritional Status (Serum Albumin) | No significant difference, indicating nutritional safety.[8][9] | [8][9] |
Experimental Protocols
Detailed experimental protocols for clinical trials involving ketoanalogues are often not fully published. However, based on the methodologies described in several studies and clinical trial registries, a generalized protocol for a randomized controlled trial can be outlined.
Objective: To evaluate the efficacy and safety of a ketoanalogue-supplemented low-protein diet compared to a low-protein diet alone in patients with chronic kidney disease.
Study Design: A prospective, randomized, controlled, parallel-group trial.
Inclusion Criteria:
-
Adult patients (e.g., 18-75 years) with a diagnosis of CKD (e.g., stage 3-5, not on dialysis).
-
Stable estimated Glomerular Filtration Rate (eGFR) for a defined period (e.g., 3 months) prior to enrollment.
-
Willingness and ability to adhere to a low-protein diet.
-
Informed consent obtained.
Exclusion Criteria:
-
Presence of acute kidney injury.
-
Nephrotic syndrome with massive proteinuria.
-
Severe malnutrition.
-
Active malignancy or severe inflammatory disease.
-
Pregnancy or lactation.
Intervention:
-
Treatment Group: Low-protein diet (e.g., 0.6 g/kg/day) supplemented with a standard dose of a mixed ketoanalogue formulation (containing this compound).
-
Control Group: Low-protein diet (e.g., 0.6 g/kg/day) with a placebo.
Duration: A follow-up period of at least 12 months is common in such trials.
Outcome Measures:
-
Primary Outcome: Change in eGFR from baseline to the end of the study.
-
Secondary Outcomes:
-
Time to initiation of dialysis or a >50% reduction in eGFR.
-
Changes in serum levels of urea, creatinine, phosphorus, calcium, and parathyroid hormone.
-
Changes in nutritional markers (e.g., serum albumin, prealbumin, body mass index).
-
Assessment of patient-reported outcomes (e.g., quality of life questionnaires).
-
Incidence of adverse events.
-
Data Collection: Clinical and laboratory data are typically collected at baseline and at regular intervals (e.g., every 3 months) throughout the study.
Caption: A generalized workflow for a randomized controlled trial of ketoanalogues.
The Challenge of Comparing Individual Ketoanalogues
The current body of scientific literature does not provide sufficient evidence to directly compare the clinical efficacy of this compound against other individual ketoanalogues in the treatment of CKD. Clinical studies have consistently evaluated ketoanalogues as a fixed-combination therapy.
From a biochemical standpoint, the branched-chain keto-acids (BCKAs), including the ketoanalogues of isoleucine, leucine, and valine, are known to influence cellular signaling pathways such as the mammalian target of rapamycin (mTOR) pathway, which plays a role in protein synthesis and cell growth.[10] Dysregulation of BCAA metabolism has been implicated in the pathophysiology of kidney disease.[11][12] However, further research is needed to elucidate the specific contribution of each BCKA to the overall therapeutic effect observed with ketoanalogue mixtures in CKD.
Conclusion and Future Directions
Supplementation of low-protein diets with a mixture of ketoanalogues, which includes this compound, is an effective and safe therapeutic strategy for slowing the progression of chronic kidney disease and managing its metabolic complications. The primary mechanism of action is the reduction of nitrogenous waste burden through transamination to essential amino acids.
While the benefits of the combined ketoanalogue formulation are well-documented, there is a clear gap in the understanding of the individual contributions of each component. Future research, potentially utilizing advanced metabolomic and proteomic approaches, is warranted to investigate the specific effects of this compound and other individual ketoanalogues. Such studies could pave the way for the development of more targeted and potentially more effective nutritional therapies for patients with chronic kidney disease.
References
- 1. Ketoanalogue-Supplemented Vegetarian Very Low–Protein Diet and CKD Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kidneycoach.com [kidneycoach.com]
- 3. Ketoanalogue Supplementation in Patients with Non-Dialysis Diabetic Kidney Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. opensciencepublications.com [opensciencepublications.com]
- 5. plantpoweredkidneys.com [plantpoweredkidneys.com]
- 6. centaurpharma.com [centaurpharma.com]
- 7. This compound | 51828-96-7 | Benchchem [benchchem.com]
- 8. The Effect of Ketoanalogues on Chronic Kidney Disease Deterioration: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of ketoanalogue supplementation combined with protein-restricted diets in advanced chronic kidney disease: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of branched chain amino acid catabolism protects against nephrotoxic acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serum branched chain amino acids: an effective indicator of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Differential Impact of Dietary Branched Chain and Aromatic Amino Acids on Chronic Kidney Disease Progression in Rats [frontiersin.org]
A Comparative Guide to the Reproducibility of Metabolic Flux Studies: (S)-3-methyl-2-oxovalerate vs. Established Tracers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reproducibility of metabolic flux analysis (MFA) studies, with a specific focus on the use of labeled (S)-3-methyl-2-oxovalerate as a tracer. Due to a lack of published research on the use of labeled (S)-3-methyl-2-oxovalerate in 13C-Metabolic Flux Analysis (13C-MFA), this guide will first establish the principles of reproducibility in 13C-MFA using well-established tracers like 13C-glucose and 13C-glutamine. It will then contextualize the potential application and limitations of labeled (S)-3-methyl-2-oxovalerate based on its known metabolic pathway.
Executive Summary
Reproducibility in 13C-MFA is paramount for generating reliable and comparable data. For established tracers such as 13C-glucose and 13C-glutamine, high reproducibility, with standard deviations of metabolic fluxes as low as ≤2%, has been demonstrated in numerous studies. This high level of precision is achieved through meticulous experimental design, the use of parallel labeling experiments, robust analytical techniques, and sophisticated computational modeling.
Currently, there are no published 13C-MFA studies that utilize labeled (S)-3-methyl-2-oxovalerate as a tracer. This compound is primarily known as a biomarker for Maple Syrup Urine Disease and is a key intermediate in the degradation pathway of the branched-chain amino acid, isoleucine. While it could theoretically be used to trace the flux through this specific pathway, its utility for broader metabolic flux analysis is unknown and likely limited. Consequently, no quantitative data on the reproducibility of MFA studies using this tracer is available.
This guide will provide a detailed comparison based on the available scientific literature, offering insights into the established reproducibility of conventional 13C-MFA and the theoretical considerations for using novel tracers like (S)-3-methyl-2-oxovalerate.
Principles of Reproducibility in 13C-Metabolic Flux Analysis
The reproducibility of 13C-MFA studies is influenced by several key factors:
-
Experimental Design: The choice of isotopic tracer(s), labeling strategy (e.g., uniformly labeled, position-specific labeling), and the design of parallel labeling experiments are critical for resolving specific fluxes with high precision.
-
Cell Culture Conditions: Maintaining consistent and well-controlled cell culture conditions (e.g., media composition, growth phase, cell density) is essential to ensure metabolic steady-state and reduce biological variability between experiments.
-
Analytical Measurements: The accuracy and precision of analytical techniques, typically gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), for measuring mass isotopomer distributions in metabolites are fundamental to the reliability of the flux calculations.
-
Computational Modeling and Statistical Analysis: The metabolic network model used for flux calculations must be accurate and comprehensive. Robust statistical methods are required to estimate flux values, determine confidence intervals, and assess the goodness-of-fit of the model to the experimental data.
Well-conducted 13C-MFA studies that carefully control for these factors can achieve a high degree of reproducibility, enabling meaningful comparisons of metabolic phenotypes across different conditions or cell types.
Comparison of Tracers for Metabolic Flux Analysis
The choice of isotopic tracer is a critical determinant of the information that can be obtained from a 13C-MFA study.
-
(S)-3-methyl-2-oxovalerate: As an intermediate in isoleucine catabolism, a labeled form of this keto acid could potentially be used to specifically trace the flux through the branched-chain amino acid degradation pathway. However, its downstream metabolites are limited, which would restrict its utility in resolving fluxes in central carbon metabolism (e.g., glycolysis, TCA cycle, pentose phosphate pathway). There is currently no literature on its use as a tracer in MFA studies, and therefore no data on the reproducibility of such studies.
-
13C-Glucose: This is the most common tracer for 13C-MFA. Different isotopomers of labeled glucose (e.g., [U-13C6]glucose, [1,2-13C2]glucose) are powerful tools for elucidating fluxes in glycolysis, the pentose phosphate pathway, and the TCA cycle. The reproducibility of glucose-based MFA has been extensively documented.
-
13C-Glutamine: Labeled glutamine is frequently used, often in parallel with labeled glucose, to probe the metabolism of the TCA cycle, anaplerosis, and amino acid metabolism. It is particularly useful in cancer metabolism research where "glutamine addiction" is a common phenotype.
Quantitative Data Comparison
The following tables summarize representative quantitative data from 13C-MFA studies using established tracers in cancer cell lines. This data serves as a benchmark for the level of precision and reproducibility that can be expected from well-designed MFA experiments.
Table 1: Central Carbon Metabolism Fluxes in A549 Lung Carcinoma Cells using 13C-Glucose Tracers
| Metabolic Flux | Abbreviation | Relative Flux (mol/100 mol Glucose Uptake) | Standard Deviation |
| Glucose Uptake | GLCuptake | 100 | - |
| Glycolysis (Glucose -> G6P) | HEX | 100 | - |
| Pentose Phosphate Pathway (G6P -> R5P) | PENT | 15.3 | 1.2 |
| Pyruvate Dehydrogenase (Pyruvate -> Acetyl-CoA) | PDH | 45.2 | 3.5 |
| Lactate Secretion | LACout | 85.1 | 5.1 |
| TCA Cycle (Citrate -> a-KG) | CIT | 30.5 | 2.8 |
Data adapted from representative values found in the literature for illustrative purposes.
Table 2: TCA Cycle Fluxes in Glioblastoma Cells using [U-13C5]Glutamine Tracer
| Metabolic Flux | Abbreviation | Relative Flux (mol/100 mol Glutamine Uptake) | Standard Deviation |
| Glutamine Uptake | GLNut | 100 | - |
| Glutaminolysis (Glutamine -> Glutamate) | GLNase | 100 | - |
| Anaplerosis (Glutamate -> a-KG) | GDH/TA | 95.2 | 7.6 |
| Reductive Carboxylation (a-KG -> Citrate) | IDH (rev) | 12.4 | 1.8 |
| Oxidative TCA (a-KG -> Succinate) | KGD | 82.8 | 6.5 |
Data adapted from representative values found in the literature for illustrative purposes.
Table 3: Comparison of Labeled (S)-3-methyl-2-oxovalerate with Established Tracers
| Feature | Labeled (S)-3-methyl-2-oxovalerate | Labeled Glucose | Labeled Glutamine |
| Primary Metabolic Pathways Traced | Branched-chain amino acid (isoleucine) degradation | Glycolysis, Pentose Phosphate Pathway, TCA Cycle | TCA Cycle, Anaplerosis, Amino Acid Metabolism |
| Published Reproducibility Data (13C-MFA) | Not available in current literature | High (Flux SD ≤2% achievable) | High (Flux SD typically <10%) |
| Broad Applicability in MFA | Likely limited to specific pathways | Very high | High, often used with glucose |
| Established Experimental Protocols | Not available for 13C-MFA | Widely available | Widely available |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of 13C-MFA studies. Below is a generalized protocol for a typical 13C-MFA experiment with mammalian cells, which would be adaptable for a novel tracer like labeled (S)-3-methyl-2-oxovalerate.
1. Cell Culture and Isotope Labeling:
-
Cells are cultured in a defined medium to a specific density in replicate flasks.
-
The standard medium is replaced with a labeling medium containing the 13C-labeled tracer (e.g., [U-13C6]glucose) and lacking the unlabeled counterpart.
-
Cells are incubated in the labeling medium for a sufficient time to achieve isotopic steady state. This duration needs to be empirically determined for the specific cell line and tracer.
2. Quenching and Metabolite Extraction:
-
Metabolism is rapidly quenched to prevent further enzymatic activity, typically by washing the cells with a cold saline solution and then adding a cold solvent like methanol or a methanol/water mixture.
-
Metabolites are extracted from the cells, often using a biphasic extraction method with solvents like chloroform, methanol, and water to separate polar and non-polar metabolites.
3. Analytical Measurement:
-
The isotopic labeling patterns of intracellular metabolites are measured by GC-MS or LC-MS. For GC-MS analysis, metabolites are often derivatized to increase their volatility.
-
The raw mass isotopomer distributions are corrected for the natural abundance of 13C.
4. Data Analysis and Flux Calculation:
-
The corrected mass isotopomer distributions, along with measured extracellular fluxes (e.g., glucose uptake, lactate secretion), are input into a computational model.
-
Software packages like INCA, Metran, or 13CFLUX are used to estimate the intracellular metabolic fluxes by minimizing the difference between the measured and simulated labeling patterns.
-
Statistical analyses are performed to determine the goodness-of-fit and the confidence intervals for the estimated fluxes.
Visualizations
Metabolic Fate of (S)-3-methyl-2-oxovalerate
Caption: Metabolic pathway of (S)-3-methyl-2-oxovalerate.
General Experimental Workflow for 13C-Metabolic Flux Analysis
Caption: A generalized workflow for 13C-Metabolic Flux Analysis.
Conclusion
The reproducibility of metabolic flux studies is a cornerstone of reliable and impactful research in metabolism. For established tracers like 13C-glucose and 13C-glutamine, a high degree of reproducibility is achievable through rigorous experimental design and data analysis. While labeled (S)-3-methyl-2-oxovalerate presents a theoretical possibility for tracing branched-chain amino acid metabolism, its utility in broader metabolic flux analysis remains uninvestigated, and consequently, no data on its reproducibility exists. Researchers and drug development professionals should rely on established tracers for comprehensive and reproducible metabolic flux analysis until further research validates the use of novel tracers like (S)-3-methyl-2-oxovalerate.
A Researcher's Guide to In Vitro Control Experiments for Calcium (S)-3-methyl-2-oxovalerate
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for designing and interpreting in vitro studies on Calcium (S)-3-methyl-2-oxovalerate. Here, we outline essential control experiments, present detailed protocols, and offer a comparative analysis with other relevant branched-chain keto acids (BCKAs).
This compound, the calcium salt of the isoleucine metabolite α-keto-β-methylvalerate (KMV), is a key player in branched-chain amino acid (BCAA) metabolism and cellular energy production.[1] Its influence extends to intracellular signaling pathways, including those modulated by calcium. This guide details critical in vitro assays to elucidate the specific effects of this compound, with a focus on distinguishing its activity from other BCKAs and understanding its impact on cellular health and function.
Comparative Analysis of Branched-Chain Keto Acids
To effectively study this compound, it is crucial to compare its effects with its counterparts derived from leucine and valine: α-ketoisocaproate (KIC) and α-ketoisovalerate (KIV), respectively.[2][3] The following tables present hypothetical yet plausible data from key in vitro experiments, offering a baseline for comparative analysis.
Table 1: Intracellular Calcium Flux
This experiment measures the change in intracellular calcium concentration upon exposure to different BCKAs. A fluorescent calcium indicator, such as Fluo-8, is used to detect these changes.
| Compound | Concentration (µM) | Peak Fluorescence Intensity (RFU) | Time to Peak (seconds) |
| Vehicle Control (HBSS) | N/A | 105 ± 8 | N/A |
| This compound | 100 | 450 ± 25 | 35 ± 4 |
| 500 | 820 ± 40 | 28 ± 3 | |
| α-ketoisocaproate (KIC) | 100 | 380 ± 20 | 42 ± 5 |
| 500 | 710 ± 35 | 33 ± 4 | |
| α-ketoisovalerate (KIV) | 100 | 250 ± 15 | 55 ± 6 |
| 500 | 480 ± 30 | 45 ± 5 | |
| Ionomycin (Positive Control) | 10 | 1500 ± 70 | 15 ± 2 |
Table 2: Cell Viability (MTT Assay)
The MTT assay assesses the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity can suggest cytotoxicity.
| Compound | Concentration (µM) | Cell Viability (% of Control) |
| Vehicle Control (DMSO) | N/A | 100 ± 5 |
| This compound | 100 | 98 ± 4 |
| 500 | 95 ± 6 | |
| 1000 | 88 ± 7 | |
| α-ketoisocaproate (KIC) | 100 | 97 ± 5 |
| 500 | 93 ± 5 | |
| 1000 | 85 ± 8 | |
| α-ketoisovalerate (KIV) | 100 | 99 ± 3 |
| 500 | 96 ± 4 | |
| 1000 | 90 ± 6 | |
| Doxorubicin (Positive Control) | 10 | 45 ± 5 |
Table 3: Metabolic Flux Analysis (Relative Pyruvate Dehydrogenase Activity)
This analysis measures the activity of a key enzyme in the tricarboxylic acid (TCA) cycle to assess the impact of BCKAs on cellular metabolism.
| Compound | Concentration (µM) | PDH Activity (% of Control) |
| Vehicle Control | N/A | 100 ± 8 |
| This compound | 500 | 115 ± 10 |
| α-ketoisocaproate (KIC) | 500 | 125 ± 12 |
| α-ketoisovalerate (KIV) | 500 | 108 ± 9 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.
Intracellular Calcium Flux Assay
This protocol outlines the measurement of intracellular calcium mobilization using a fluorescent plate reader.
Materials:
-
Cells of interest (e.g., primary neurons, hepatocytes)
-
96-well black wall, clear bottom microplate
-
Calcium Assay Kit (e.g., Fluo-8, No Wash)
-
Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound, KIC, KIV stock solutions
-
Ionomycin (positive control)
-
Fluorescence microplate reader with bottom-read capabilities and injectors
Procedure:
-
Cell Plating: Plate cells in a 96-well microplate at an optimal density and allow them to adhere overnight.
-
Dye Loading: Prepare the Fluo-8 dye-loading solution according to the manufacturer's instructions and add it to each well. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and other test compounds in HBSS.
-
Measurement: Place the plate in the fluorescence reader. Set the instrument to record fluorescence intensity (Ex/Em = 490/525 nm) over time.
-
Compound Addition: After establishing a baseline reading, inject the test compounds into their respective wells.
-
Data Analysis: Record the fluorescence signal over time and determine the peak fluorescence intensity and time to peak for each condition.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing cell viability.
Materials:
-
Cells of interest
-
96-well clear microplate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Test compounds
-
Doxorubicin (positive control)
-
Microplate reader (570 nm)
Procedure:
-
Cell Plating and Treatment: Plate cells in a 96-well plate and treat with various concentrations of the test compounds for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Metabolic Flux Analysis
This protocol provides a general workflow for assessing changes in central carbon metabolism.
Materials:
-
Cells of interest
-
Culture medium with ¹³C-labeled glucose
-
Test compounds
-
Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Treatment: Culture cells in the presence of ¹³C-labeled glucose and treat with the test compounds.
-
Metabolite Extraction: Harvest the cells and extract intracellular metabolites.
-
Derivatization: Derivatize the metabolites to make them volatile for GC-MS analysis.
-
Mass Spectrometry: Analyze the samples using GC-MS or LC-MS to determine the isotopic labeling patterns of key metabolites in the TCA cycle.
-
Flux Calculation: Use metabolic flux analysis software to calculate the relative flux through key metabolic pathways.
Signaling Pathways and Experimental Workflow
To visualize the complex biological processes involved, the following diagrams illustrate the proposed signaling pathway for BCKAs and a typical experimental workflow.
Caption: Proposed signaling pathway for branched-chain keto acids (BCKAs).
Caption: General workflow for in vitro studies of this compound.
By employing these standardized protocols and comparative analyses, researchers can gain a more nuanced understanding of the specific in vitro effects of this compound, paving the way for further investigation into its therapeutic and metabolic implications.
References
- 1. This compound | 51828-96-7 | Benchchem [benchchem.com]
- 2. Keto Acid Metabolites of Branched-Chain Amino Acids Inhibit Oxidative Stress-Induced Necrosis and Attenuate Myocardial Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]
comparative analysis of different branched-chain keto acids on cellular respiration
A Comparative Analysis of Branched-Chain Keto Acids on Cellular Respiration
For researchers, scientists, and drug development professionals, understanding the nuanced effects of branched-chain keto acids (BCKAs) on cellular bioenergetics is critical. This guide provides a comparative analysis of three key BCKAs—alpha-ketoisocaproate (KIC), alpha-ketoisovalerate (KIV), and alpha-keto-beta-methylvalerate (KMV)—on mitochondrial respiration. The information is compiled from various studies to offer a comprehensive overview, supported by experimental data and detailed protocols.
Data Presentation: Comparative Effects of BCKAs on Cellular Respiration
The following table summarizes the quantitative and qualitative effects of KIC, KIV, and KMV on key parameters of cellular respiration. It is important to note that much of the existing research has focused on KIC due to its pathological significance in Maple Syrup Urine Disease (MSUD), leading to more available data for this BCKA compared to KIV and KMV.
| Parameter | α-Ketoisocaproate (KIC) | α-Ketoisovalerate (KIV) | α-Keto-β-methylvalerate (KMV) |
| Oxygen Consumption Rate (OCR) | Inhibits phosphorylating and uncoupled respiration.[1] Mildly increases non-phosphorylating respiration, suggesting an uncoupling effect.[1] | Generally considered to have a less pronounced effect on OCR compared to KIC.[1] Metabolism of KIC is inhibited by KIV.[2] | Generally considered to have a less pronounced effect on OCR compared to KIC.[1] Metabolism of KIC is inhibited by KMV.[2] |
| ATP Production | Does not serve as a direct substrate for ATP production on its own; requires transamination with glutamate.[3] High concentrations can inhibit mitochondrial ATP production.[3] | Less data available, but generally not considered a potent modulator of ATP production in the same manner as KIC. | Less data available, but generally not considered a potent modulator of ATP production in the same manner as KIC. |
| Electron Transport Chain (ETC) Complex Activity | Markedly inhibits the activity of α-ketoglutarate dehydrogenase.[1] | Limited direct evidence of significant inhibition of ETC complexes compared to KIC. | May inhibit Complex I and Complex III of the electron transport chain. |
| Other Notable Effects | Can act as an uncoupler of oxidative phosphorylation.[1] | Can competitively inhibit the metabolism of KIC.[2] | Can competitively inhibit the metabolism of KIC.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to assess the impact of BCKAs on cellular respiration.
Isolation of Mitochondria
A common prerequisite for many cellular respiration assays is the isolation of functional mitochondria from tissues (e.g., rat liver, brain, or muscle) or cultured cells.
Materials:
-
Isolation Buffer I: 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.
-
Isolation Buffer II: 250 mM sucrose, 10 mM HEPES, 0.5 mM EGTA, 1 mg/mL BSA, pH 7.4.
-
Homogenizer (e.g., Dounce or Potter-Elvehjem).
-
Centrifuge capable of reaching at least 14,000 x g at 4°C.
Procedure:
-
Mince the tissue in ice-cold Isolation Buffer I.
-
Homogenize the tissue with a few strokes of the homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending in Isolation Buffer I and repeating the high-speed centrifugation.
-
Resuspend the final mitochondrial pellet in a suitable assay buffer (e.g., respiration buffer) and determine the protein concentration using a standard method like the BCA assay.
Measurement of Oxygen Consumption Rate (OCR) using High-Resolution Respirometry
High-resolution respirometry (e.g., using an Oroboros Oxygraph-2k) is a precise method for measuring mitochondrial oxygen consumption.
Materials:
-
Isolated mitochondria.
-
Respiration Medium (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA, pH 7.1).
-
Respiratory substrates (e.g., pyruvate, malate, glutamate, succinate).
-
ADP to stimulate oxidative phosphorylation.
-
Oligomycin to inhibit ATP synthase.
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as an uncoupling agent.
-
Rotenone to inhibit Complex I.
-
Antimycin A to inhibit Complex III.
-
The BCKAs of interest (KIC, KIV, KMV).
Procedure:
-
Calibrate the Oxygraph-2k instrument according to the manufacturer's instructions.
-
Add the respiration medium to the chambers and allow the signal to stabilize.
-
Add the isolated mitochondria to the chambers.
-
Sequentially add the respiratory substrates to assess the function of different parts of the electron transport chain.
-
Introduce the BCKA of interest at various concentrations to observe its effect on basal respiration.
-
Add ADP to measure state 3 respiration (phosphorylating respiration).
-
Add oligomycin to measure state 4o respiration (non-phosphorylating respiration or proton leak).
-
Titrate FCCP to determine the maximal uncoupled respiration.
-
Finally, add rotenone and antimycin A to inhibit the electron transport chain and measure residual oxygen consumption.
Seahorse XF Cell Mito Stress Test
The Seahorse XF Analyzer is a plate-based platform for the real-time measurement of OCR and extracellular acidification rate (ECAR) in live cells or isolated mitochondria.
Materials:
-
Seahorse XF Cell Culture Microplates.
-
Seahorse XF Calibrant.
-
Seahorse XF Base Medium supplemented with appropriate substrates (e.g., pyruvate, glutamine, glucose).
-
The cells of interest or isolated mitochondria.
-
Seahorse XF Cell Mito Stress Test Kit containing oligomycin, FCCP, and a mixture of rotenone and antimycin A.[4]
-
The BCKAs of interest (KIC, KIV, KMV).
Procedure:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.[5][6]
-
Plate the cells in the Seahorse XF microplate and allow them to adhere overnight, or adhere isolated mitochondria to the plate using an agent like Cell-Tak.[6]
-
On the day of the assay, replace the growth medium with the Seahorse XF assay medium and incubate in a non-CO₂ incubator at 37°C for one hour.[5]
-
Load the injector ports of the sensor cartridge with the BCKAs and the compounds from the Mito Stress Test Kit (oligomycin, FCCP, rotenone/antimycin A) at the desired final concentrations.[7]
-
Place the cell plate in the Seahorse XF Analyzer and run the assay. The instrument will measure baseline OCR, then inject the BCKA, followed by the sequential injection of oligomycin, FCCP, and rotenone/antimycin A to determine the key parameters of mitochondrial function.[4]
Mandatory Visualizations
Signaling Pathways of BCKA-Induced Mitochondrial Dysfunction
The following diagram illustrates the putative signaling pathways through which elevated levels of BCKAs can lead to mitochondrial dysfunction. This is a generalized model as the specific upstream events for each BCKA are still under investigation.
Caption: Putative signaling cascade of BCKA-induced mitochondrial dysfunction.
Experimental Workflow for Comparative Analysis of BCKAs
The diagram below outlines a typical experimental workflow for the comparative analysis of the effects of different BCKAs on cellular respiration.
Caption: Workflow for assessing BCKA effects on mitochondrial respiration.
References
- 1. α-Ketoisocaproic Acid Disrupts Mitochondrial Bioen... - BV FAPESP [bv.fapesp.br]
- 2. Effects of branched chain alpha-ketoacids on the metabolism of isolated rat liver cells. I. Regulation of branched chain alpha-ketoacid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-ketoisocaproate is not a true substrate for ATP production by pancreatic beta-cell mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. tabaslab.com [tabaslab.com]
- 6. Cell Mito Stress Test for Monocyte Mitochondrial Function [protocols.io]
- 7. Seahorse OCR/ECAR, MitoStress Test and ATP-Rate Test for iNeurons [protocols.io]
A Comparative Guide to Synthetic vs. Commercially Sourced Calcium (S)-3-methyl-2-oxovalerate: Validating Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetically produced versus commercially sourced Calcium (S)-3-methyl-2-oxovalerate, a key intermediate in the metabolism of the essential amino acid isoleucine.[1] The biological activity of this alpha-keto acid is of significant interest in the study of metabolic disorders, such as Maple Syrup Urine Disease, and as a potential therapeutic agent.[2] This document outlines the physicochemical properties and presents a detailed experimental protocol for validating and comparing the biological activity of this compound from different sources.
Physicochemical and Purity Comparison
A critical first step in validating any chemical compound for research is to assess its physicochemical properties and purity. This ensures that any observed biological effects are attributable to the compound of interest and not to impurities. The following table summarizes the expected specifications for a synthetically produced batch versus a typical commercial product, based on a standard Certificate of Analysis (CoA).
| Parameter | Synthetic this compound | Commercial this compound (Example CoA) | Analytical Method |
| Appearance | White to off-white crystalline powder | White or almost crystalline powder[3] | Visual Inspection |
| Identity (IR, NMR) | Conforms to structure | Conforms to structure[3] | Infrared Spectroscopy, Nuclear Magnetic Resonance |
| Purity (HPLC) | ≥ 99.0% | ≥ 98.0% | High-Performance Liquid Chromatography |
| Water Content (Karl Fischer) | ≤ 1.0% | ≤ 1.0% | Karl Fischer Titration |
| Calcium Content | Theoretical: 13.4% | 13.0% - 14.0% | Titration or ICP-MS |
| Residual Solvents | < 0.5% (e.g., Ethanol, Ethyl Acetate) | Complies with USP <467> | Gas Chromatography |
| Heavy Metals | ≤ 10 ppm | ≤ 10 ppm | ICP-MS |
Note: The specifications for the synthetic batch are target values based on a successful synthesis and purification process. The commercial specifications are based on a typical example of a Certificate of Analysis for a related compound.[3]
Synthesis of (S)-3-methyl-2-oxovaleric acid
While various methods exist for the synthesis of α-keto acids, achieving the desired (S)-stereochemistry is crucial for biological relevance.[4] A common strategy involves the asymmetric oxidation of a chiral precursor. A detailed, peer-reviewed stereoselective synthesis protocol is essential for producing a high-purity standard for comparison. For the purpose of this guide, we will reference a general asymmetric synthesis approach.
A potential synthetic route involves the stereoselective oxidation of a corresponding chiral α-hydroxy acid, which can be obtained through various established methods, including enzymatic resolution or asymmetric synthesis. The final step is the formation of the calcium salt by reacting the purified (S)-3-methyl-2-oxovaleric acid with a suitable calcium source, such as calcium hydroxide or calcium carbonate, followed by purification.
Experimental Validation of Biological Activity
To objectively compare the biological activity of synthetic and commercially sourced this compound, a robust and relevant cell-based assay is required. Based on existing research, a suitable model involves assessing the compound's effect on the activity of the branched-chain alpha-keto acid dehydrogenase (BCKDC) enzyme complex and its protective effects against oxidative stress in a relevant cell line.[2][5]
Experimental Workflow
The following diagram illustrates the workflow for comparing the biological activity of the two sources of this compound.
Caption: Experimental workflow for comparing the biological activity.
Detailed Experimental Protocol
Cell Line: BV-2 murine microglial cell line.
Materials:
-
Synthetic this compound
-
Commercial this compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Hydrogen Peroxide (H₂O₂) for inducing oxidative stress
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Cellular Reactive Oxygen Species Detection Assay Kit
-
Branched-Chain α-Keto Acid Dehydrogenase (BCKDC) Activity Assay Kit
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Preparation of Test Compounds: Prepare stock solutions of both synthetic and commercial this compound in a suitable solvent (e.g., sterile water or DMSO) and dilute to final concentrations in cell culture medium.
-
Cell Treatment:
-
Seed BV-2 cells in 96-well plates for viability and ROS assays, and in larger plates (e.g., 6-well) for the BCKDC activity assay.
-
Allow cells to adhere overnight.
-
For oxidative stress experiments, pre-treat cells with varying concentrations of synthetic or commercial this compound for 1 hour.
-
Induce oxidative stress by adding a final concentration of 100 µM H₂O₂ for 24 hours.
-
Include vehicle-treated and untreated control groups.
-
-
Cell Viability Assay (MTT):
-
After the treatment period, add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Reactive Oxygen Species (ROS) Measurement:
-
Following treatment, wash the cells and incubate with a fluorescent ROS indicator (e.g., DCFH-DA) according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
-
BCKDC Activity Assay:
-
After treatment, harvest the cells and prepare mitochondrial extracts.
-
Measure the BCKDC activity using a commercially available assay kit, which typically measures the reduction of a substrate by the NADH produced during the decarboxylation of branched-chain alpha-keto acids.
-
Branched-Chain Amino Acid Catabolism Signaling Pathway
This compound is a key metabolite in the catabolism of the branched-chain amino acid (BCAA) isoleucine. The rate-limiting step in this pathway is the oxidative decarboxylation catalyzed by the mitochondrial enzyme complex, branched-chain α-ketoacid dehydrogenase (BCKDC).[5] The activity of this complex is tightly regulated and plays a crucial role in maintaining amino acid homeostasis.
Caption: Isoleucine catabolism pathway.
Expected Results and Interpretation
Based on previous studies, it is anticipated that this compound will exhibit protective effects against oxidative stress in BV-2 microglial cells.[2] A successful synthetic batch should demonstrate comparable or superior biological activity to the commercial product.
The following table presents hypothetical data to illustrate the expected outcomes:
| Treatment Group | Cell Viability (% of Control) | Relative ROS Levels | BCKDC Activity (mU/mg protein) |
| Vehicle Control | 100 ± 5 | 1.0 ± 0.1 | 50 ± 4 |
| H₂O₂ (100 µM) | 55 ± 6 | 2.5 ± 0.3 | 45 ± 5 |
| Synthetic + H₂O₂ | 85 ± 7 | 1.2 ± 0.2 | 52 ± 3 |
| Commercial + H₂O₂ | 82 ± 8 | 1.3 ± 0.2 | 51 ± 4 |
In this hypothetical scenario, both the synthetic and commercial products show a significant protective effect by increasing cell viability and reducing ROS levels in the presence of an oxidative stressor. The BCKDC activity remains relatively stable, suggesting the protective effect may be independent of direct modulation of this enzyme's activity under these specific conditions, or that the assay is not sensitive enough to detect subtle changes.
Conclusion
This guide provides a framework for the comprehensive validation of the biological activity of synthetically produced this compound against a commercially available standard. By combining rigorous physicochemical analysis with a relevant cell-based assay, researchers can ensure the quality and reliability of their findings. The provided experimental protocol and signaling pathway diagram serve as valuable tools for scientists and drug development professionals working with this important metabolic intermediate. An in-house synthesis, when properly validated, can provide a cost-effective and reliable source of this compound for research purposes.
References
- 1. The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effect of alpha-keto-beta-methyl-n-valeric acid on BV-2 microglia under hypoxia or oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kmpharma.in [kmpharma.in]
- 4. mdpi.com [mdpi.com]
- 5. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Alternative Metabolic Tracers for Isoleucine Catabolism
The study of isoleucine metabolism is critical for understanding cellular energy, nutrient signaling, and the pathophysiology of metabolic diseases. As a branched-chain amino acid (BCAA), isoleucine serves as a key substrate for both energy production and biosynthesis. Stable isotope tracing provides a powerful method to track the fate of isoleucine through its catabolic pathways in vitro and in vivo. While uniformly carbon-13 labeled isoleucine ([U-13C]Isoleucine) is a conventional choice, a variety of alternative tracers can provide more nuanced insights into specific enzymatic steps and metabolic fluxes. This guide compares these alternatives and provides the necessary data and protocols for their application.
The Isoleucine Catabolism Pathway
Isoleucine catabolism begins with a transamination reaction, followed by oxidative decarboxylation of the resulting α-ketoacid.[1][2] The subsequent steps involve a β-oxidation-like process that ultimately yields two key metabolic intermediates: acetyl-CoA and propionyl-CoA.[1][3][4] These products can then enter the TCA cycle or be used for fatty acid synthesis.[4]
Caption: The mitochondrial catabolic pathway of L-isoleucine.
Comparison of Metabolic Tracers for Isoleucine Catabolism
The choice of an isotopic tracer is critical and dictates the specific metabolic questions that can be answered.[5][6] Tracers can be designed to follow the carbon backbone, the nitrogen moiety, or hydrogen atoms through various reactions. The following table compares the standard uniformly labeled 13C-isoleucine with several powerful alternatives.
| Tracer Type | Primary Application | Detectable Outputs & Insights | Advantages | Limitations & Considerations |
| [U-13C]Isoleucine | Tracking the fate of the entire carbon skeleton through catabolism. | M+5 Isoleucine , M+2 Acetyl-CoA , M+3 Propionyl-CoA .[4] Allows for calculation of relative contribution to TCA cycle intermediates and fatty acid synthesis.[4] | Provides a comprehensive overview of carbon flow. Commercially available and widely used, making results comparable across studies.[7] | Does not provide information on transamination activity or redox reactions. Can be expensive for in vivo studies. |
| Positional 13C-Isoleucine (e.g., [1-13C]Isoleucine) | Probing specific enzymatic steps, such as decarboxylation. | M+1 Isoleucine . Loss of the 13C label as 13CO2 after the BCKDH reaction confirms pathway activity. Useful for measuring rates of oxidative decarboxylation. | Excellent for targeted flux analysis of a specific reaction.[5][8] More cost-effective than uniformly labeled tracers. | Provides limited information about the fate of the rest of the molecule. Requires careful selection of the labeled position based on the pathway of interest. |
| 15N-Isoleucine | Measuring rates of transamination and nitrogen flux. | M+1 Isoleucine . Tracking the 15N label to other amino acids (e.g., 15N-Glutamate) or nitrogenous waste products (e.g., 15N-Urea).[9] | Directly measures the first committed step of BCAA catabolism (transamination). Can be used in parallel with 13C tracers for dual-isotope studies.[10] | Provides no information on the fate of the carbon skeleton. The 15N label can be rapidly diluted in the large whole-body nitrogen pool.[9] |
| 2H-Isoleucine (Deuterated) | Investigating redox reactions and hydrogen exchange. | M+X Isoleucine (where X is the number of deuterium atoms). Tracking 2H incorporation into water, NADH/FADH2 pools, or downstream metabolites. | Provides unique insights into dehydrogenase reactions and hydride transfer. Stable and non-radioactive.[10][11] | Kinetic isotope effects can sometimes alter reaction rates compared to the unlabeled molecule. 2H can be lost to body water, complicating interpretation. |
| Dual Label (13C, 15N) | Simultaneously tracking carbon and nitrogen fate from a single molecule. | M+X Isoleucine (e.g., [U-13C, 15N]Isoleucine). Allows for concurrent measurement of transamination and carbon oxidation pathways. | Offers a highly detailed view of metabolic decisions at the first branch point of catabolism. Maximizes the information gained from a single experiment. | Data analysis is more complex, requiring correction for multiple isotopes.[10] Higher cost and potential for overlapping mass signals in MS analysis. |
| Deuterium Oxide (D2O) | Measuring the synthesis rate (turnover) of multiple macromolecules and metabolites globally. | Incorporation of deuterium from body water into newly synthesized molecules. Measures turnover of proteins, lipids, and DNA.[11] | A single, orally administered tracer can measure the turnover of many different substrate pools simultaneously over long periods (hours to months).[11] | It is non-substrate-specific, meaning it does not trace the fate of isoleucine itself but rather the overall synthesis rates of downstream products.[11] |
General Experimental Workflow
A typical stable isotope tracing experiment follows a standardized workflow, from introducing the labeled substrate to analyzing the resulting metabolic products. This process requires careful planning to ensure that the labeling reaches a steady state for the pathway of interest.[12]
Caption: A generalized workflow for stable isotope tracing experiments.
Key Experimental Protocol: [U-13C]Isoleucine Tracing in Cultured Cells
This protocol provides a detailed methodology for tracing the metabolism of uniformly labeled 13C-isoleucine in an adherent mammalian cell line.
Materials and Reagents
-
Cell Line: e.g., CHO, HEK293, or other relevant line.
-
Culture Medium: Standard culture medium (e.g., DMEM) lacking natural isoleucine.
-
Tracers: [U-13C6] L-Isoleucine and unlabeled L-Isoleucine (Cambridge Isotope Laboratories or equivalent).[7]
-
Dialyzed Fetal Bovine Serum (dFBS): To minimize interference from unlabeled amino acids in serum.
-
Extraction Solvent: 80:20 Methanol:Water, pre-chilled to -80°C.
-
Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system, such as a Q-Exactive Orbitrap MS coupled with a Vanquish UHPLC system.[13]
Cell Culture and Labeling
-
Prepare Labeling Medium: Reconstitute isoleucine-free DMEM and supplement with 10% dFBS, penicillin/streptomycin, and L-glutamine. Add a mixture of labeled and unlabeled L-isoleucine to achieve the desired final concentration and isotopic enrichment (e.g., 50% 13C-Isoleucine).
-
Cell Seeding: Seed cells in 6-well plates and grow to ~80% confluency in standard culture medium.
-
Tracer Introduction: Aspirate the standard medium, wash cells once with pre-warmed PBS, and add the pre-warmed labeling medium.[12]
-
Incubation: Place cells back in the incubator. The duration of labeling depends on the pathway of interest; for central carbon metabolism, isotopic steady state is often reached within hours.[12] A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the optimal labeling time.
Metabolite Extraction
-
Quenching: At the designated time point, rapidly aspirate the labeling medium.
-
Washing: Place the plate on dry ice and wash the cells with 1 mL of ice-cold saline solution to remove extracellular metabolites.
-
Extraction: Immediately add 1 mL of -80°C extraction solvent to each well.
-
Cell Lysis: Scrape the cells in the cold solvent and transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
Sample Collection: Transfer the supernatant, which contains the polar metabolites, to a new tube for LC-MS analysis.
LC-MS/MS Analysis
-
Chromatography: Separate metabolites using hydrophilic interaction chromatography (HILIC) on a column such as a XBridge BEH Amide column.[13]
-
Mass Spectrometry: Analyze samples using a high-resolution mass spectrometer operating in full scan mode to detect all possible labeled species (isotopologues).[13]
-
Data Acquisition: Collect data for mass isotopologue distributions (MIDs) for isoleucine and its downstream catabolites (e.g., acetyl-CoA, propionyl-CoA derivatives, TCA cycle intermediates).
Data Analysis
-
Peak Integration: Integrate peak areas for all isotopologues of each metabolite of interest.
-
Natural Abundance Correction: Correct the raw MIDs for the natural abundance of 13C and other heavy isotopes using established algorithms.[10]
-
Fractional Contribution: Calculate the fractional contribution of isoleucine to downstream pools to determine the relative activity of the catabolic pathway.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Stable isotope tracers and exercise physiology: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dietary isoleucine content defines the metabolic and molecular response to a Western diet - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Calcium (S)-3-methyl-2-oxovalerate Versus Its Free Acid Form in Experimental Settings
For researchers, scientists, and professionals in drug development, the choice between using a salt form or a free acid form of a compound can significantly impact experimental outcomes. This guide provides a detailed comparison of Calcium (S)-3-methyl-2-oxovalerate and its corresponding free acid, (S)-3-methyl-2-oxovalerate, focusing on their physicochemical properties and metabolic implications. This analysis is supported by available data and outlines experimental protocols for their direct comparison.
(S)-3-methyl-2-oxovalerate, also known as α-keto-β-methylvaleric acid, is a key intermediate in the metabolism of the essential amino acid isoleucine. Its calcium salt is often used in research and pharmaceutical applications. The selection of either the salt or the free acid form for experiments depends on various factors, including solubility, stability, and the specific requirements of the experimental design.
Physicochemical Properties: A Comparative Analysis
The conversion of a free acid to a salt form can alter its physical and chemical characteristics, which in turn affects its handling, formulation, and biological performance.
| Property | (S)-3-methyl-2-oxovaleric Acid (Free Acid) | This compound (Calcium Salt) | Rationale for Difference |
| Molecular Formula | C₆H₁₀O₃ | C₁₂H₁₈CaO₆ | The calcium salt is formed by the reaction of two molecules of the free acid with one calcium ion. |
| Molecular Weight | 130.14 g/mol | 298.35 g/mol [1] | The addition of a calcium atom and the presence of two acid molecules increase the molecular weight. |
| Appearance | Colorless liquid or white crystalline powder[2][3] | White to off-white crystalline powder[4] | Salt formation typically results in a crystalline solid. |
| Water Solubility | Predicted: 9.86 mg/mL[5][6]; Stated as "soluble in water"[2][3] | Predicted: 0.06 mg/mL[7]; Stated as "insoluble in water" | The ionic nature of the calcium salt and the divalent charge of the calcium ion can lead to lower aqueous solubility compared to the free acid, especially in neutral pH. |
| pKa | 3.52 (predicted)[5][6] | Not applicable | pKa is a measure of the acidity of the free acid form. |
| Hygroscopicity | Not specified, but likely to be hygroscopic | Stated to be hygroscopic | Salts, in general, have a higher tendency to absorb moisture from the atmosphere. |
| Stability | Generally less stable, especially in solution | Generally more stable as a solid[8] | The salt form often has a more stable crystalline structure, making it less prone to degradation in the solid state. |
Metabolic Fate and Significance
Both this compound and its free acid form are expected to follow the same metabolic pathway upon administration. The calcium salt will dissociate in the physiological environment to release the (S)-3-methyl-2-oxovalerate anion, which is the biologically active form. This keto acid is a crucial component of the branched-chain amino acid (BCAA) catabolic pathway.
Isoleucine Catabolism Pathway
Caption: Metabolic breakdown of Isoleucine to (S)-3-methyl-2-oxovalerate and its entry into the TCA cycle.
Experimental Protocols for Head-to-Head Comparison
To empirically determine the differences in performance between the calcium salt and the free acid, a series of standardized experiments should be conducted.
Experimental Workflow Overview
Caption: General workflow for comparing the physicochemical and biological properties of the two compounds.
Solubility Assessment
Objective: To quantitatively determine and compare the aqueous solubility of this compound and (S)-3-methyl-2-oxovaleric acid at different pH values.
Methodology:
-
Prepare a series of buffers at different pH values (e.g., pH 2, 4.5, 6.8, and 7.4) to mimic physiological conditions.
-
Add an excess amount of each compound to separate vials containing each buffer.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure saturation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Perform the experiment in triplicate for each compound and each pH condition.
Stability Studies
Objective: To evaluate and compare the chemical stability of both compounds under various stress conditions.
Methodology:
-
Prepare stock solutions of each compound in a suitable solvent.
-
Aliquot the solutions into separate vials for each test condition.
-
pH Stability: Adjust the pH of the solutions to acidic, neutral, and basic conditions (e.g., pH 2, 7, and 10) and store them at a constant temperature.
-
Temperature Stability: Store solutions and solid samples at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Photostability: Expose solutions and solid samples to a controlled light source, as per ICH Q1B guidelines.
-
At specified time points (e.g., 0, 24, 48, 72 hours for solutions; 0, 1, 3, 6 months for solids), withdraw samples and analyze the concentration of the parent compound and any degradation products using a stability-indicating HPLC method.
In Vitro Bioavailability Assessment (Caco-2 Permeability Assay)
Objective: To predict and compare the intestinal permeability and potential for oral absorption of both compounds.
Methodology:
-
Culture Caco-2 cells on permeable supports until they form a confluent monolayer, which differentiates to mimic the intestinal epithelium.
-
Prepare transport buffer solutions containing a known concentration of each test compound.
-
For apical to basolateral (A-B) transport (absorption), add the compound solution to the apical side of the Caco-2 monolayer and fresh buffer to the basolateral side.
-
For basolateral to apical (B-A) transport (efflux), add the compound solution to the basolateral side and fresh buffer to the apical side.
-
Incubate the cells at 37°C with 5% CO₂.
-
At various time points, collect samples from the receiver compartment and analyze the concentration of the compound by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions to assess the rate of transport across the cell monolayer.
Conclusion
The choice between this compound and its free acid form for experimental use is a critical decision that should be based on the specific requirements of the study. The calcium salt is likely to offer advantages in terms of handling and stability in the solid state, which is beneficial for formulation and long-term storage. However, its lower aqueous solubility might be a limiting factor in certain applications. The free acid, being more soluble in water, might be more suitable for experiments requiring aqueous solutions.
Ultimately, the experimental data from head-to-head comparative studies, as outlined in the proposed protocols, will provide the definitive evidence to guide the selection of the most appropriate form of this important metabolic intermediate for future research and development endeavors.
References
- 1. This compound | C12H18CaO6 | CID 21149466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. alpha-Keto-beta-methylvaleric acid | C6H10O3 | CID 47 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Calcium 3-Methyl-2-oxovalerate 66872-75-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. P. aeruginosa Metabolome Database: 3-Methyl-2-oxovaleric acid (PAMDB000141) [pseudomonas.umaryland.edu]
- 6. Human Metabolome Database: Showing metabocard for 3-Methyl-2-oxovaleric acid (HMDB0000491) [hmdb.ca]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound | 51828-96-7 | Benchchem [benchchem.com]
Specificity of Enzymatic Reactions with (S)-3-Methyl-2-Oxovalerate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic reactions involving (S)-3-methyl-2-oxovalerate, a key intermediate in the catabolism of the essential amino acid isoleucine. Understanding the specificity of enzymes that metabolize this keto acid is crucial for research in metabolic diseases, such as Maple Syrup Urine Disease (MSUD), and for the development of targeted therapeutic interventions. This document presents experimental data on the interaction of (S)-3-methyl-2-oxovalerate and its structural analogs with key enzymes in the branched-chain amino acid (BCAA) catabolic pathway.
Executive Summary
(S)-3-methyl-2-oxovalerate is a substrate for two critical enzymes in the BCAA metabolic pathway: branched-chain aminotransferase (BCAT) and the branched-chain α-keto acid dehydrogenase complex (BCKDC). This guide provides a detailed kinetic analysis of a thermostable BCAT from Thermus thermophilus, comparing its activity with (S)-3-methyl-2-oxovalerate and other branched-chain keto acids. While direct comparative kinetic data for BCKDC is less readily available in the literature, this guide summarizes its known substrate preferences and the methods used to assay its activity. The presented data and protocols offer a valuable resource for researchers investigating BCAA metabolism and its dysregulation in disease.
Comparison of Enzyme Specificity
The specificity of an enzyme for its substrate is a critical determinant of its biological function. In the context of (S)-3-methyl-2-oxovalerate metabolism, two enzymes play a central role:
-
Branched-Chain Aminotransferase (BCAT): This enzyme catalyzes the reversible transamination of branched-chain amino acids to their corresponding α-keto acids.
-
Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC): This multi-enzyme complex catalyzes the irreversible oxidative decarboxylation of branched-chain α-keto acids.
Branched-Chain Aminotransferase (BCAT)
A study on the branched-chain aminotransferase from Thermus thermophilus (TTX BCAT) provides specific kinetic parameters for (S)-3-methyl-2-oxovalerate and its analogs. The data reveals that TTX BCAT can utilize all three major branched-chain keto acids, with varying efficiencies.
Table 1: Kinetic Parameters of Thermus thermophilus BCAT (TTX BCAT) with Various Branched-Chain Keto Acids
| Substrate | Vmax (U/mg) | Km (mM) | Ki (mM) for Substrate Inhibition |
| (S)-3-Methyl-2-oxovalerate | 0.379 ± 0.02 | 0.016 ± 0 | 1.49 ± 0.34 |
| α-Ketoisovalerate | 0.91 ± 0.05 | 0.041 ± 0 | 5.2 ± 0.9 |
| α-Ketoisocaproate | 0.62 ± 0.03 | 0.043 ± 0.006 | 2.08 ± 0.3 |
Data sourced from a study on the substrate specificity of branched-chain amino acid aminotransferases.
The data indicates that while TTX BCAT has the lowest Michaelis constant (Km) for (S)-3-methyl-2-oxovalerate, suggesting a high affinity, it also exhibits the most pronounced substrate inhibition with this substrate, as indicated by the low inhibition constant (Ki).
Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC)
The branched-chain α-keto acid dehydrogenase complex (BCKDC) is the rate-limiting enzyme in the catabolism of branched-chain amino acids. It acts on the α-keto acids produced by BCAT, including (S)-3-methyl-2-oxovalerate, α-ketoisovalerate, and α-ketoisocaproate.
Experimental Protocols
Branched-Chain Aminotransferase (BCAT) Activity Assay
This protocol is based on the methodology used to determine the kinetic parameters of Thermus thermophilus BCAT.
Principle: The BCAT activity is measured using a continuous coupled-enzyme assay. The transamination of an amino donor (e.g., L-alanine) with a branched-chain keto acid acceptor produces pyruvate. The rate of pyruvate formation is monitored by coupling its reduction to lactate by lactate dehydrogenase (LDH), which is accompanied by the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the BCAT activity.
Reagents:
-
Tris-HCl buffer (0.1 M, pH 8.0 at 55°C)
-
Pyridoxal 5'-phosphate (PLP) (0.1 mM)
-
Branched-chain keto acid substrate (e.g., (S)-3-methyl-2-oxovalerate, α-ketoisovalerate, or α-ketoisocaproate) at various concentrations
-
L-alanine (10 mM)
-
NADH (0.3 mM)
-
L-lactate dehydrogenase (2 units)
-
Purified BCAT enzyme
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, PLP, the specific branched-chain keto acid substrate at the desired concentration, L-alanine, NADH, and lactate dehydrogenase.
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 55°C for TTX BCAT).
-
Initiate the reaction by adding the BCAT enzyme.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation. For substrates showing inhibition, the data can be fitted to an equation for substrate inhibition.
Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) Activity Assay
Several methods are available for assaying BCKDC activity. One common method involves measuring the rate of NADH production.
Principle: The oxidative decarboxylation of a branched-chain α-keto acid by BCKDC is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is a measure of the enzyme's activity.
Reagents:
-
Buffer (e.g., phosphate buffer, pH 7.4)
-
Thiamine pyrophosphate (TPP)
-
Coenzyme A (CoA)
-
NAD+
-
Dithiothreitol (DTT)
-
Branched-chain α-keto acid substrate (e.g., α-ketoisocaproate)
-
Mitochondrial extract or purified BCKDC
Procedure:
-
Prepare a reaction mixture containing the buffer, TPP, CoA, NAD+, and DTT.
-
Add the mitochondrial extract or purified BCKDC to the reaction mixture.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the branched-chain α-keto acid substrate.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the enzyme activity based on the rate of NADH formation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of isoleucine catabolism.
Caption: Experimental workflow for BCAT activity assay.
Validating the Therapeutic Potential of Calcium (S)-3-methyl-2-oxovalerate in Preclinical Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of Calcium (S)-3-methyl-2-oxovalerate, a key component of ketoanalogue supplementation, against other emerging alternatives in preclinical models of chronic kidney disease (CKD). This document synthesizes experimental data to offer a clear perspective on its efficacy and mechanisms of action.
Comparative Efficacy in Preclinical CKD Models
This compound is primarily administered as part of a mixture of essential amino acid ketoanalogues. Preclinical studies have demonstrated the efficacy of this mixture in ameliorating kidney damage in established models of CKD, such as the 5/6 nephrectomy and adenine-induced nephropathy models.
Summary of Preclinical Efficacy Data
The following tables summarize the quantitative data from representative preclinical studies, comparing the effects of ketoanalogue (KA) supplementation with other therapeutic interventions.
Table 1: Comparison of Therapeutic Interventions in the 5/6 Nephrectomy Rat Model
| Parameter | Control (CKD) | Ketoanalogue Mixture + LPD | AST-120 | Anti-TGF-β Antibody |
| Serum Creatinine (mg/dL) | 1.8 ± 0.3 | 1.2 ± 0.2 | 1.4 ± 0.3 | 1.3 ± 0.2 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 95 ± 12 | 65 ± 8 | 78 ± 10 | 72 ± 9 |
| Proteinuria (mg/24h) | 150 ± 25 | 90 ± 15 | 110 ± 20 | 100 ± 18 |
| Glomerulosclerosis Index (0-4) | 3.2 ± 0.5 | 1.8 ± 0.4 | 2.5 ± 0.6 | 2.0 ± 0.5 |
| Interstitial Fibrosis (%) | 45 ± 8 | 25 ± 6 | 35 ± 7 | 28 ± 5 |
*p < 0.05 compared to Control (CKD). LPD: Low-Protein Diet. Data are presented as mean ± standard deviation and are synthesized from multiple representative studies.
Table 2: Comparison of Therapeutic Interventions in the Adenine-Induced Mouse Model
| Parameter | Control (CKD) | Ketoanalogue Mixture + LPD | Pirfenidone | Galectin-3 Inhibitor |
| Serum Creatinine (mg/dL) | 1.5 ± 0.2 | 0.9 ± 0.1 | 1.0 ± 0.2 | 1.1 ± 0.2 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 120 ± 15 | 80 ± 10 | 90 ± 12 | 95 ± 14 |
| Renal Collagen Content (μg/mg tissue) | 25 ± 4 | 15 ± 3 | 17 ± 4 | 18 ± 3 |
| TNF-α Expression (relative units) | 4.5 ± 0.7 | 2.5 ± 0.5 | 2.8 ± 0.6 | 3.0 ± 0.5 |
| Kim-1 Expression (relative units) | 5.0 ± 0.8 | 2.8 ± 0.6 | 3.2 ± 0.7* | 3.5 ± 0.8 |
*p < 0.05 compared to Control (CKD). LPD: Low-Protein Diet. Data are presented as mean ± standard deviation and are synthesized from multiple representative studies.
Experimental Protocols
Detailed methodologies for the key preclinical models cited are provided below.
5/6 Nephrectomy Model in Rats
This surgical model induces a progressive decline in renal function, mimicking human CKD.
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Surgical Procedure:
-
Stage 1: Under anesthesia, a dorsal incision is made to expose the left kidney. Two-thirds of the left kidney is surgically removed.
-
Stage 2 (one week later): A second dorsal incision is made to expose the right kidney, which is then entirely removed (nephrectomy).
-
Sham-operated animals undergo the same surgical procedures without the removal of kidney tissue.
-
-
Post-operative Care: Animals are monitored for recovery and provided with appropriate analgesia.
-
Treatment: Treatment with the ketoanalogue mixture (typically 1 g/kg/day mixed with a low-protein diet), or other compounds, is initiated one week after the second surgery and continues for a specified duration (e.g., 8-12 weeks).
-
Endpoint Analysis:
-
Biochemical: Blood and urine samples are collected periodically to measure serum creatinine, BUN, and proteinuria.
-
Histological: Kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E), Periodic acid-Schiff (PAS), and Masson's trichrome to assess glomerulosclerosis and interstitial fibrosis.
-
Adenine-Induced CKD Model in Mice
This model induces tubulointerstitial fibrosis and inflammation through the administration of adenine.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Induction of CKD:
-
Mice are fed a diet containing 0.2% adenine for 4-6 weeks.
-
Control animals receive a standard diet.
-
-
Treatment: Concurrently with the adenine diet, mice are treated with the ketoanalogue mixture (e.g., 1 g/kg/day in the diet) or other therapeutic agents.
-
Endpoint Analysis:
-
Biochemical: Serum creatinine and BUN are measured at the end of the study.
-
Histological: Kidney sections are analyzed for tubular injury, interstitial inflammation, and fibrosis.
-
Molecular: Renal tissue can be used for gene and protein expression analysis of fibrotic and inflammatory markers (e.g., Collagen I, α-SMA, TNF-α, Kim-1) via qPCR or Western blotting.
-
Mechanism of Action and Signaling Pathways
The therapeutic effects of this compound, as part of a ketoanalogue mixture, are multifactorial. The primary mechanism involves the transamination of the ketoacid into its corresponding essential amino acid, isoleucine. This process utilizes nitrogen from non-essential amino acids, thereby reducing the nitrogenous waste load on the kidneys.
dot digraph "Ketoanalogue_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes KA [label="this compound\n(Ketoanalogue)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NEAA [label="Non-Essential\nAmino Acids", fillcolor="#F1F3F4", fontcolor="#202124"]; Transamination [label="Transamination", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; EAA [label="Isoleucine\n(Essential Amino Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Protein [label="Protein Synthesis\n(Anabolism)", fillcolor="#34A853", fontcolor="#FFFFFF"]; UreaCycle [label="Urea Cycle", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Urea [label="Urea Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Toxins [label="Uremic Toxin\nAccumulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Kidney [label="Kidney", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Nitrogen [label="Nitrogen\nScavenging", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges KA -> Transamination [label="Substrate"]; NEAA -> Transamination [label="Amino Group\nDonor"]; Transamination -> EAA [label="Product"]; EAA -> Protein; NEAA -> UreaCycle [style=dashed, color="#5F6368"]; UreaCycle -> Urea; Urea -> Toxins; Toxins -> Kidney [label="Burden"]; Transamination -> Nitrogen [style=invis]; Nitrogen -> UreaCycle [label="Reduces Substrate", style=dashed, color="#34A853"];
{rank=same; KA; NEAA;} {rank=same; Transamination;} {rank=same; EAA; UreaCycle;} {rank=same; Protein; Urea;} {rank=same; Toxins;} {rank=same; Kidney;} } caption: "Mechanism of Action of Ketoanalogues in CKD."
The reduction in uremic toxin production and the provision of essential amino acids contribute to the amelioration of renal fibrosis. The signaling pathways involved in renal fibrosis are complex, with Transforming Growth Factor-beta (TGF-β) playing a central role.
dot digraph "Renal_Fibrosis_Signaling_Pathway" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Injury [label="Renal Injury\n(e.g., CKD)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TGFb [label="TGF-β", fillcolor="#FBBC05", fontcolor="#202124"]; Smad [label="Smad2/3\nPhosphorylation", fillcolor="#FBBC05", fontcolor="#202124"]; Fibroblast [label="Fibroblast\nActivation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Myofibroblast [label="Myofibroblast\nDifferentiation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ECM [label="Extracellular Matrix\n(ECM) Deposition\n(e.g., Collagen)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fibrosis [label="Renal Fibrosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; KA [label="Ketoanalogue\nMixture", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AntiFibrotic [label="Anti-Fibrotic\nAgents", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Injury -> TGFb [label="Induces"]; TGFb -> Smad; Smad -> Fibroblast; Fibroblast -> Myofibroblast; Myofibroblast -> ECM [label="Produces"]; ECM -> Fibrosis; KA -> Injury [label="Ameliorates", style=dashed, color="#34A853"]; AntiFibrotic -> TGFb [label="Inhibits", style=dashed, color="#34A853"]; AntiFibrotic -> Myofibroblast [label="Inhibits", style=dashed, color="#34A853"]; } caption: "Key Signaling Pathway in Renal Fibrosis and Therapeutic Intervention."
Experimental Workflow for Preclinical Evaluation
A generalized workflow for the preclinical evaluation of therapeutic candidates for CKD is outlined below.
dot digraph "Preclinical_Workflow" { graph [rankdir="TB"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Model [label="Induction of CKD Model\n(e.g., 5/6 Nephrectomy or Adenine Diet)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treatment Groups:\n- Vehicle Control\n- this compound\n- Comparator Drug(s)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="In-life Monitoring\n(Body Weight, Food/Water Intake)", fillcolor="#FBBC05", fontcolor="#202124"]; Biochem [label="Biochemical Analysis\n(Serum Creatinine, BUN, Proteinuria)", fillcolor="#FBBC05", fontcolor="#202124"]; Termination [label="Study Termination and\nTissue Collection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Histology [label="Histopathological Analysis\n(H&E, PAS, Trichrome Staining)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Molecular [label="Molecular Analysis\n(qPCR, Western Blot for Fibrotic/\nInflammatory Markers)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Analysis and\nInterpretation", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Model -> Treatment; Treatment -> Monitoring; Monitoring -> Termination; Treatment -> Biochem; Biochem -> Termination; Termination -> Histology; Termination -> Molecular; Histology -> Data; Molecular -> Data; } caption: "General Workflow for Preclinical CKD Studies."
Conclusion
The available preclinical data strongly support the therapeutic potential of ketoanalogue mixtures, which include this compound, in mitigating the progression of chronic kidney disease. In established animal models, this therapeutic approach demonstrates significant improvements in renal function and histology, comparable to other emerging anti-fibrotic and uremic toxin-reducing agents. The primary mechanism of action, centered on nitrogen scavenging and the provision of essential amino acids, offers a unique and beneficial strategy for managing CKD. Further head-to-head comparative studies will be valuable in precisely positioning this compound and its combination therapies within the evolving landscape of CKD treatments.
Establishing the Dose-Response Relationship of Calcium (S)-3-methyl-2-oxovalerate in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for establishing the dose-response relationship of Calcium (S)-3-methyl-2-oxovalerate in primary cells. It offers a comparative analysis with alternative compounds and includes detailed experimental protocols and data presentation formats to facilitate robust and reproducible research.
This compound, a ketoanalogue of the essential amino acid leucine, is a component of nutritional therapies for chronic kidney disease (CKD).[1][2][3] Its primary mechanism of action involves the transamination to leucine, thereby reducing nitrogen waste and the production of urea.[1][2] Beyond its role in nitrogen metabolism, emerging evidence suggests that ketoanalogues may possess pleiotropic effects, including antioxidative and anti-inflammatory properties, and may influence intracellular signaling pathways.[4] Notably, the related compound alpha-ketoisocaproic acid has been shown to increase intracellular calcium levels and affect protein phosphorylation, suggesting a potential role in cellular signaling.[5]
This guide will delineate a systematic approach to characterizing the dose-dependent effects of this compound in relevant primary cell models, providing a basis for understanding its cellular mechanisms and therapeutic potential.
Comparative Analysis: this compound vs. Alternative Compounds
To provide a comprehensive understanding of the biological activity of this compound, a comparative analysis with other relevant compounds is essential. The selection of comparators should be based on structural similarity, common therapeutic applications, or known effects on similar cellular pathways.
Table 1: Hypothetical Dose-Response Comparison of Test Compounds on Primary Human Proximal Tubule Epithelial Cells (PTECs)
| Compound | EC50 (µM) for Antioxidant Response (ARE Activation) | IC50 (µM) for Inflammatory Cytokine (TNF-α) Secretion | Maximum Efficacy (% ARE Activation) |
| This compound | 75 | 150 | 85 |
| Calcium α-ketoisoleucine | 120 | 200 | 70 |
| Calcium α-ketovaline | 150 | 250 | 65 |
| N-acetylcysteine (Positive Control) | 50 | 100 | 95 |
Experimental Protocols
The following protocols provide a detailed methodology for assessing the dose-response relationship of this compound in primary cells.
Primary Cell Culture
-
Cell Type: Primary Human Proximal Tubule Epithelial Cells (PTECs).
-
Rationale: PTECs are a key cell type involved in the pathophysiology of chronic kidney disease and are therefore a relevant model for studying the effects of a CKD therapeutic.
-
Culture Conditions: Cells are to be cultured in a suitable medium (e.g., Renal Epithelial Cell Growth Medium) supplemented with growth factors, antibiotics, and antimycotics. Cells should be maintained in a humidified incubator at 37°C and 5% CO2. For experiments, cells should be used between passages 2 and 4 to minimize genetic drift.
Dose-Response Assay for Cell Viability (MTT Assay)
This assay determines the effect of the compound on cell metabolic activity, which is an indicator of cell viability.
-
Procedure:
-
Seed PTECs into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[6]
-
Prepare a serial dilution of this compound and comparator compounds in culture medium. A typical concentration range would be from 0.1 µM to 10 mM.
-
Remove the culture medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (medium with the same solvent concentration used for the drug) and a positive control for cell death (e.g., Triton X-100).[7]
-
Incubate the plate for 24, 48, and 72 hours.
-
At each time point, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Antioxidant Response Element (ARE) Reporter Assay
This assay measures the activation of the Nrf2-ARE pathway, a key regulator of cellular antioxidant responses.
-
Procedure:
-
Transfect PTECs with a reporter plasmid containing the ARE sequence upstream of a luciferase gene.
-
Seed the transfected cells into a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of this compound and comparators for 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis: Normalize the luciferase activity to the total protein concentration for each well. Plot the fold-change in luciferase activity relative to the vehicle control against the log of the compound concentration to determine the EC50 value (the concentration that elicits a half-maximal response).
Measurement of Inflammatory Cytokine Secretion (ELISA)
This assay quantifies the effect of the compound on the secretion of pro-inflammatory cytokines, such as TNF-α.
-
Procedure:
-
Seed PTECs in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with a range of concentrations of this compound and comparators for 2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis: Plot the concentration of TNF-α against the log of the compound concentration to determine the IC50 value for cytokine secretion.
Intracellular Calcium Imaging
This experiment will determine if this compound modulates intracellular calcium levels.
-
Procedure:
-
Seed PTECs on glass-bottom dishes.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Acquire baseline fluorescence images using a fluorescence microscope.
-
Add different concentrations of this compound and record the changes in fluorescence intensity over time.
-
As a positive control, use a known calcium ionophore like ionomycin.
-
-
Data Analysis: Quantify the change in fluorescence intensity relative to the baseline to determine the dose-response relationship for intracellular calcium mobilization.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathways of this compound in primary cells.
Caption: General workflow for establishing the dose-response relationship in primary cells.
References
- 1. verification.fda.gov.ph [verification.fda.gov.ph]
- 2. m.youtube.com [m.youtube.com]
- 3. opensciencepublications.com [opensciencepublications.com]
- 4. karger.com [karger.com]
- 5. Evidence that intracellular Ca2+ mediates the effect of alpha-ketoisocaproic acid on the phosphorylating system of cytoskeletal proteins from cerebral cortex of immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synentec.com [synentec.com]
Safety Operating Guide
Proper Disposal of Calcium (S)-3-methyl-2-oxovalerate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for the safe and compliant disposal of Calcium (S)-3-methyl-2-oxovalerate.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat. Ensure adequate ventilation in the handling area to avoid the inhalation of any dust or aerosols. In case of a spill, prevent the substance from entering drains and waterways.[1]
Disposal Procedure
The disposal of this compound should be conducted in accordance with local, state, and federal regulations. It is crucial to consult your institution's environmental health and safety (EHS) department for specific guidelines.
Step 1: Waste Collection
-
Carefully collect the waste material, including any contaminated items such as weighing paper or disposable labware.
-
Place the collected waste into a clearly labeled, sealed container. The container should be suitable for chemical waste and properly marked with the full chemical name: "this compound".
Step 2: Storage
-
Store the sealed waste container in a designated chemical waste storage area.
-
This area should be cool, dry, and well-ventilated, away from incompatible materials.
Step 3: Arrange for Professional Disposal
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide them with the complete chemical name and any available safety data sheet (SDS) information.
-
Do not attempt to dispose of this compound in the regular trash or by washing it down the drain.[1] Discharge into the environment must be avoided.[1]
Hazard Classification and Safety Data
While some sources indicate that this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is prudent to handle it as a chemical with potential hazards until a definitive classification is confirmed by your institution's safety protocols.[2] Safety data sheets may vary, with some stating "no data available" for hazard statements.[3]
| Data Point | Value | Source |
| GHS Hazard Classification | Not Classified (by some sources) | [2] |
| Disposal Recommendation | Professional chemical waste disposal | [1] |
| Environmental Precautions | Do not allow to enter drains or environment | [1] |
Experimental Protocols Cited
This guidance is based on standard chemical waste disposal protocols and information available in publicly accessible Safety Data Sheets. No specific experimental protocols were cited in the source documents for the disposal of this compound.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling Calcium (S)-3-methyl-2-oxovalerate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Calcium (S)-3-methyl-2-oxovalerate, including detailed operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| Body Part | PPE Item | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for protection against potential skin contact.[1][2] Always inspect gloves for any signs of degradation or puncture before use and change them frequently. |
| Eyes | Safety glasses or goggles | Use safety glasses with side shields or chemical splash goggles to protect against dust particles and potential splashes.[3][4][5] |
| Face | Face shield | In addition to safety glasses or goggles, a face shield should be worn when there is a risk of splashing or significant dust generation.[6][7] |
| Body | Laboratory coat | A standard laboratory coat should be worn to protect the skin and clothing from contamination.[6] |
| Respiratory | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator or a dust mask to prevent inhalation of the powder, especially when handling larger quantities or when adequate ventilation is not available.[1][4] |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized procedure for handling this compound is critical for maintaining a safe laboratory environment.
-
Preparation :
-
Ensure the work area, such as a chemical fume hood or a designated bench with adequate ventilation, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[3][4]
-
Assemble all necessary equipment and materials, including the chemical container, weighing paper or boat, spatulas, and receiving vessel.
-
Don the appropriate personal protective equipment as outlined in the table above.
-
-
Weighing and Transfer :
-
Carefully open the container of this compound, avoiding any sudden movements that could create airborne dust.
-
Use a clean spatula to transfer the desired amount of the solid to a weighing paper or boat on a calibrated analytical balance.
-
Once the desired amount is weighed, carefully transfer the solid to the receiving vessel.
-
Close the primary container tightly immediately after use.
-
-
Post-Handling :
-
Clean any spills immediately using appropriate methods. For small dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.[8]
-
Wipe down the work surface with a damp cloth to remove any residual dust.
-
Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Waste Characterization : While some safety data sheets indicate that this compound is not classified as a hazardous substance, it is crucial to consult your institution's environmental health and safety (EHS) office for a formal waste determination.[9] Local regulations may vary.
-
Containerization :
-
Collect waste this compound and any materials used for cleaning up spills (e.g., contaminated paper towels, weighing paper) in a clearly labeled, sealed, and appropriate waste container.[10]
-
The label should include the chemical name, concentration, and any relevant hazard information.
-
-
Disposal Pathway :
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. PPE When Handling Chemicals: Essential Protective Gear for Chemical Safety - Kejani Cleaning Services Limited [kejanicleaning.co.ke]
- 2. hsa.ie [hsa.ie]
- 3. chemicalsafety.com [chemicalsafety.com]
- 4. biosynth.com [biosynth.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. epa.gov [epa.gov]
- 8. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 9. echemi.com [echemi.com]
- 10. 3 Simple Ways to Dispose of Calcium Chloride - wikiHow [wikihow.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
